Product packaging for (3-(4-Bromophenyl)isoxazol-5-yl)methanol(Cat. No.:CAS No. 206055-91-6)

(3-(4-Bromophenyl)isoxazol-5-yl)methanol

Cat. No.: B151348
CAS No.: 206055-91-6
M. Wt: 254.08 g/mol
InChI Key: CBTFIJPSRUYXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B151348 (3-(4-Bromophenyl)isoxazol-5-yl)methanol CAS No. 206055-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-bromophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTFIJPSRUYXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452688
Record name (3-(4-Bromophenyl)isoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-91-6
Record name 3-(4-Bromophenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206055-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(4-Bromophenyl)isoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process. The pathway commences with the formation of an oxime intermediate from 4-bromobenzaldehyde, which then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to construct the isoxazole ring. This cycloaddition is efficiently catalyzed by Cerium(IV) Ammonium Nitrate (CAN), which facilitates the in situ generation of the reactive nitrile oxide from the aldoxime.

The overall reaction scheme is as follows:

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

Step 2: Synthesis of this compound via [3+2] Cycloaddition

alt text

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and melting point analysis.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1)

This procedure outlines the formation of the aldoxime from 4-bromobenzaldehyde.

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.85 g, 10 mmol) in pyridine (20 mL).

  • To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol) in portions while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • A white precipitate of 4-bromobenzaldehyde oxime will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the purified product.

Step 2: Synthesis of this compound (Target Molecule)

This protocol details the CAN-catalyzed [3+2] cycloaddition of 4-bromobenzaldehyde oxime with propargyl alcohol.

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde oxime (2.0 g, 10 mmol) and propargyl alcohol (0.62 mL, 11 mmol) in a suitable solvent such as acetonitrile (30 mL).

  • Add Cerium(IV) Ammonium Nitrate (CAN) (0.55 g, 1 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours, which can be monitored by TLC.

  • After the reaction is complete, quench the reaction by adding water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a solid.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)FT-IR (KBr, cm⁻¹)¹H NMR (CDCl₃, 400 MHz, δ, ppm)
4-Bromobenzaldehyde C₇H₅BrO185.0257-59-9.99 (s, 1H), 7.81-7.86 (m, 4H)
4-Bromobenzaldehyde Oxime C₇H₆BrNO200.03110-1123304 (O-H), 1694 (C=N)8.01 (s, 1H), 7.50-7.58 (m, 4H), 5.32 (br s, 1H)
This compound C₁₀H₈BrNO₂254.08913304 (O-H), 1548, 1464 (aromatic C=C), 1040 (C-O-C), 672 (C-Br)8.08 (s, 1H, isoxazole H-3), 7.67–7.42 (d, J = 8.5 Hz, 4H, aromatic), 6.54 (s, 1H, isoxazole H-4), 4.82 (s, 2H, CH₂OH)[1]

Table 2: Reaction Parameters and Yields

Reaction StepReactantsCatalystSolventReaction Time (h)Yield (%)
1 4-Bromobenzaldehyde, Hydroxylamine hydrochloride-Pyridine2-4>90
2 4-Bromobenzaldehyde Oxime, Propargyl alcoholCerium(IV) Ammonium Nitrate (CAN)Acetonitrile2-3~85-90

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime (Intermediate 1) A->C B Hydroxylamine Hydrochloride B->C F This compound (Target Molecule) C->F D Propargyl Alcohol D->F E Cerium(IV) Ammonium Nitrate (CAN Catalyst) E->F

References

Technical Guide: Physicochemical Properties of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its known and predicted properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and purification.

Core Physicochemical Properties

This compound, with the CAS Number 206055-91-6, is a cream-colored, needle-like solid at room temperature.[1] Its fundamental properties are summarized below, combining experimentally determined values with computationally predicted data for a comprehensive profile.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Identifier Information
CAS Number206055-91-6Experimental[1]
Molecular FormulaC₁₀H₈BrNO₂Experimental[1]
Molecular Weight254.08 g/mol Experimental[1]
InChI1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2N/A
InChIKeyCBTFIJPSRUYXHW-UHFFFAOYSA-NN/A
SMILESOCc1cc(no1)-c2ccc(Br)cc2N/A
Physical Properties
AppearanceCream color small needlesExperimental[1]
Melting Point113-121 °CExperimental[1]
91 °C (dark brown crystals)Experimental
Boiling Point423.5 ± 45.0 °CPredicted
Chemical Properties
pKa (acidic)13.59 ± 0.10 (alcohol)Predicted
pKa (basic)-3.23 ± 0.10 (isoxazole N)Predicted
logP2.54Predicted
SolubilityInsoluble in water, soluble in polar organic solventsPredicted

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis: [3+2] Cycloaddition

This compound is synthesized via a cerium (IV) ammonium nitrate (CAN)-catalyzed [3+2] cycloaddition reaction between the nitrile oxide derived from 4-bromobenzaldehyde oxime and propargyl alcohol.

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol

  • Cerium (IV) ammonium nitrate (CAN)

  • Appropriate organic solvents (e.g., ethanol, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1):

    • Dissolve 4-bromobenzaldehyde and hydroxylamine hydrochloride in pyridine.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield 4-bromobenzaldehyde oxime.

  • Synthesis of this compound:

    • Dissolve 4-bromobenzaldehyde oxime and propargyl alcohol in a suitable solvent.

    • Add a catalytic amount of cerium (IV) ammonium nitrate (CAN) to the mixture.

    • Stir the reaction at room temperature. The CAN will catalyze the in situ formation of the nitrile oxide from the oxime and its subsequent cycloaddition with propargyl alcohol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction and perform a work-up by extracting the product into an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification: Recrystallization and Column Chromatography

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Select a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) by testing the solubility of the crude product in various solvents at room and elevated temperatures.

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Characteristic peaks for this compound include: O-H stretch (~3304 cm⁻¹), C=N stretch (~1694 cm⁻¹), aromatic C=C stretches (~1548, 1464 cm⁻¹), C-O-C stretch (~1040 cm⁻¹), and C-Br stretch (~672 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Characteristic signals for this compound in CDCl₃ are: a singlet for the isoxazole H-3 proton (~8.08 ppm), a doublet for the aromatic protons (~7.67-7.42 ppm), a singlet for the isoxazole H-4 proton (~6.54 ppm), and a singlet for the CH₂OH protons (~4.82 ppm).

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-Bromobenzaldehyde Oxime + Propargyl Alcohol Reaction [3+2] Cycloaddition (CAN catalyst) Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct PurificationMethod Choose Purification Method CrudeProduct->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization Recrystallization ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Chromatography PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Characterization PureProduct->Analysis FTIR FT-IR Spectroscopy Analysis->FTIR NMR 1H NMR Spectroscopy Analysis->NMR

Caption: Synthesis and purification workflow for this compound.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (3-(4-Bromophenyl)isoxazol-5-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of isoxazole-based compounds in medicinal chemistry and materials science.

Molecular Structure

The chemical structure of this compound is presented below, providing a reference for the assignment of NMR signals.

Figure 1: Molecular Structure of this compound

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.08s1HIsoxazole H-4
7.67-7.42d4HAromatic protons
6.54s1HIsoxazole H-5
4.82s2HCH₂-OH

¹³C NMR Spectral Data

The ¹³C NMR spectrum was acquired at 100 MHz in CDCl₃. The chemical shifts (δ) are provided in ppm.

Chemical Shift (δ, ppm)Assignment
166.68Isoxazole C-3
147.79Isoxazole C-5
132.0-128.0Aromatic carbons
125.0C-Br
56.0CH₂-OH

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide, generated in situ from the corresponding oxime, with propargyl alcohol. Cerium ammonium nitrate (CAN) is utilized as a catalyst for this process. The reaction is carried out under mild and sustainable conditions.[1]

NMR Sample Preparation and Analysis

A standard protocol for NMR sample preparation was followed:

  • Sample Preparation : Approximately 5-10 mg of the purified solid this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Filtration : The solution was filtered through a small cotton plug in a Pasteur pipette to remove any particulate matter.

  • NMR Tube : The filtered solution was transferred to a clean, dry 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Experimental Workflow

The general workflow for the synthesis and NMR analysis of this compound is illustrated in the following diagram.

workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants 4-Bromobenzaldehyde Oxime + Propargyl Alcohol Reaction [3+2] Cycloaddition (CAN catalyst) Reactants->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product SamplePrep Sample Preparation (in CDCl3) Product->SamplePrep NMR_Acquisition 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Spectral_Data ¹H and ¹³C NMR Spectra Data_Processing->Spectral_Data

Figure 2: General workflow for synthesis and NMR analysis.

This guide provides the essential ¹H and ¹³C NMR spectral data and a summary of the experimental protocols for this compound. This information is critical for the verification of the compound's structure and for its further use in research and development.

References

The Multifaceted Pharmacology of Bromophenyl Isoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenyl isoxazole compounds represent a promising class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. The incorporation of a bromophenyl moiety onto the isoxazole scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have demonstrated considerable potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the mechanism of action of bromophenyl isoxazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Synthesis of Bromophenyl Isoxazole Derivatives

The synthesis of bromophenyl isoxazole derivatives is primarily achieved through the [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. A common approach is the reaction of a substituted chalcone with hydroxylamine hydrochloride in the presence of a base. For instance, p-bromo acetophenone can be reacted with an aromatic aldehyde to form a chalcone, which is then cyclized with hydroxylamine hydrochloride to yield the 3,5-disubstituted isoxazole.

Anticancer Activity

Bromophenyl isoxazole derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of various bromophenyl isoxazole compounds has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values for representative bromophenyl isoxazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-bromophenyl) isoxazole derivativeA549 (Lung)17.8
3-(4-bromophenyl) isoxazole derivativeBel7402 (Liver)21.4
3-(4-bromophenyl) isoxazole derivativeHepG2 (Liver)25.1
3-(4-bromophenyl) isoxazole derivativeHCT116 (Colon)15.3
2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracilHeLa (Cervical)7.81[1]
2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracilCOLO 205 (Colon)8.18[1]
2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracilHepG2 (Liver)9.24[1]
2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracilMCF7 (Breast)8.96[1]
Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism through which bromophenyl isoxazole compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often initiated through the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in cell death.

anticancer_mechanism Bromophenyl Isoxazole Bromophenyl Isoxazole Cancer Cell Cancer Cell Bromophenyl Isoxazole->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Anticancer Mechanism of Bromophenyl Isoxazoles
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Bromophenyl isoxazole compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromophenyl isoxazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Several bromophenyl isoxazole derivatives have been identified as potent and selective inhibitors of COX-2, suggesting their therapeutic potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of bromophenyl isoxazole compounds against COX enzymes is quantified by their IC50 values. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-phenyl-5-furan isoxazole derivative (5f)COX-29.16>10.9[2]
3-phenyl-5-furan isoxazole derivative (5b)COX-210.25>9.7[2]
Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Bromophenyl isoxazole compounds exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

anti_inflammatory_mechanism Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediate Bromophenyl Isoxazole Bromophenyl Isoxazole Bromophenyl Isoxazole->COX-2 Enzyme Inhibits

Anti-inflammatory Mechanism of Bromophenyl Isoxazoles
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of recombinant COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe

  • Arachidonic acid (substrate)

  • Bromophenyl isoxazole compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX assay buffer according to the manufacturer's instructions.

  • Compound Addition: Add 10 µL of the bromophenyl isoxazole compound dilutions (in assay buffer) to the wells of the 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity

Certain bromophenyl isoxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action in microorganisms is still under investigation but is thought to involve the disruption of essential cellular processes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
N-(4-bromophenyl)furan-2-carboxamide (3)A. baumannii (CRAB)6.25[3]
N-(4-bromophenyl)furan-2-carboxamide (3)E. cloacae (CREC)6.25[3]
N-(4-bromophenyl)furan-2-carboxamide (3)K. pneumoniae (CRKP)6.25[3]
N-(4-bromophenyl)furan-2-carboxamide (3)S. aureus (MRSA)12.5[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bromophenyl isoxazole compound

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the bromophenyl isoxazole compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

Bromophenyl isoxazole compounds have demonstrated significant potential as versatile therapeutic agents with promising anticancer, anti-inflammatory, and antimicrobial activities. Their mechanisms of action, primarily involving enzyme inhibition and the induction of apoptosis, provide a solid foundation for further drug development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of bromophenyl isoxazoles holds the promise of delivering novel and effective treatments for a range of human diseases.

References

Technical Guide: Preliminary Biological Activity Screening of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and framework for the preliminary biological activity screening of (3-(4-Bromophenyl)isoxazol-5-yl)methanol. Based on a comprehensive review of publicly available scientific literature, specific experimental data on the biological activities of this particular compound are not yet published. However, the isoxazole scaffold is a well-established pharmacophore with recognized potential in various therapeutic areas.[1] This guide provides detailed experimental protocols and data presentation templates based on the predicted activities for isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring, which is a key structural motif in numerous biologically active molecules.[1] The presence of the bromophenyl group can enhance its biological efficacy and provides a site for further chemical modification.[2] Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, making this compound a candidate for preliminary screening against various biological targets.[1] Research has pointed towards the use of this compound in the design of anti-inflammatory and anti-cancer agents, underscoring its potential in drug discovery.[2]

Synthesis

The synthesis of this compound has been reported, providing a basis for obtaining the compound for biological evaluation. One reported method involves a [3 + 2] cycloaddition reaction. While detailed, step-by-step protocols are proprietary to specific research, the general approach has been outlined in the literature.

Proposed Preliminary Biological Activity Screening

A typical preliminary screening workflow for a novel compound like this compound would involve a battery of in vitro assays to identify potential therapeutic activities. The following sections detail the experimental protocols for key assays relevant to the isoxazole class of compounds.

In Vitro Cytotoxicity Screening

A primary step in the assessment of a new compound is to evaluate its potential toxicity against human cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.[1][3]

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

    • Serial dilutions of the compound are made to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. Control wells should contain the vehicle (DMSO) at the same concentration used for the compound dilutions.[1]

    • Plates are incubated for a specified period, typically 24 or 48 hours.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well.[3]

    • The plates are incubated for an additional 3-4 hours at 37°C.[3]

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

    • The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.[3]

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.5
195.2 ± 3.8
1072.1 ± 5.1
5048.9 ± 3.2~50
10021.5 ± 2.9
HCT-116 0 (Control)100 ± 5.2
198.1 ± 4.1
1080.3 ± 6.3
5055.4 ± 4.7>50
10030.8 ± 3.5
HEK293 0 (Control)100 ± 3.9
199.5 ± 2.8
1096.7 ± 3.1
5088.2 ± 4.0>100
10075.6 ± 5.5
Antimicrobial Activity Screening

The isoxazole moiety is present in several antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]

  • Preparation of Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown on appropriate agar plates.

    • A few colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to the final inoculum concentration of about 5 x 10⁵ CFU/mL.[7]

  • Preparation of Microtiter Plates:

    • The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive control wells (containing inoculum but no compound) and negative control wells (containing broth only) are included.

  • Incubation and MIC Determination:

    • The plates are incubated at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

MicroorganismCompound MIC (µg/mL)Ampicillin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus 640.5N/A
E. coli >1288N/A
C. albicans 32N/A1
Anti-inflammatory Activity Screening

Given that isoxazole derivatives are known to possess anti-inflammatory properties, an in vitro assay targeting cyclooxygenase (COX) enzymes is relevant. COX-1 and COX-2 are key enzymes in the inflammatory pathway.[8]

  • Enzyme and Substrate Preparation:

    • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes are used.

    • Arachidonic acid is used as the substrate.

    • A reaction buffer (e.g., Tris-HCl) is prepared.

  • Assay Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a short period (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The activity of the enzyme is measured by detecting the product, prostaglandin E2 (PGE2), using a commercial ELISA kit.

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • Data Analysis:

    • The IC50 value for both COX-1 and COX-2 is determined from the dose-response curves.

    • The selectivity index (COX-1 IC50 / COX-2 IC50) is calculated to assess the compound's preference for inhibiting COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 75.315.84.77
Celecoxib (Control) >1000.05>2000

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Compound Preparation synthesis This compound Synthesis purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) purification->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic anti_inflammatory->ic50 selectivity Selectivity Index Calculation ic50->selectivity

Caption: General workflow for the preliminary biological screening.

G start Primary Screening (e.g., Cytotoxicity against a panel of cancer cells) hit_found Hit Identified (IC50 < Threshold) start->hit_found no_hit Inactive hit_found->no_hit No secondary_screen Secondary Screening (e.g., Apoptosis Assay, Cell Cycle Analysis) hit_found->secondary_screen Yes mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) secondary_screen->mechanism lead_candidate Lead Candidate mechanism->lead_candidate

Caption: Logical relationship in a screening cascade for anticancer activity.

Hypothetical Signaling Pathway

G compound This compound bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits cell_membrane Cell Membrane extracellular Extracellular Stress mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the compound.

References

structure-activity relationship (SAR) studies of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and its capacity to serve as a bioisosteric replacement for other functional groups have propelled the development of a wide array of therapeutic agents.[1] The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications.[1][2] These include antibacterial agents like sulfamethoxazole, the anti-inflammatory drug valdecoxib (a selective COX-2 inhibitor), and the immunomodulatory agent leflunomide.[1][3] The broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, makes isoxazole derivatives attractive candidates in drug discovery.[4][5]

This technical guide provides a comprehensive overview of the , focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications to the isoxazole core influence biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.

Structure-Activity Relationship (SAR) of Isoxazole Derivatives

The biological activity of isoxazole derivatives can be significantly modulated by the nature and position of substituents on the isoxazole ring and any appended phenyl rings. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and inhibiting enzymes like aromatase and topoisomerase.[6][7]

Key SAR Findings:

  • Substitution on Phenyl Rings: The presence and nature of substituents on phenyl rings attached to the isoxazole core are critical.

    • Electron-donating groups, such as methoxy substituents on the benzene ring, have been shown to enhance anticancer activity.[8][9]

    • Electron-withdrawing groups, like halogens (e.g., chloro, bromo) at the 5- or 6-position of a fused indole ring system, can also enhance cytotoxic effects.[10]

  • Aryl Group Positioning: In diarylisoxazoles, the positioning of the aryl groups is important. For instance, 4,5-diarylisoxazoles have shown greater antimitotic activity than 3,4-diarylisoxazoles.[8][9]

  • Specific Substitutions for Potency:

    • For 3,5-disubstituted isoxazoles derived from tyrosol, methyl, methoxy, or chloride substitutions on the R group enhanced activity against U87 glioblastoma cells.[8][9]

    • In a series of isoxazole chalcone derivatives, compounds with two chloro groups at the ortho and para positions of a phenyl ring showed significant COX-2 affinity, which can be relevant in certain cancers.[5]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96[8][9]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06[8][9]
3,5-disubstituted isoxazole 4aU87 (Glioblastoma)61.4[8][9]
3,5-disubstituted isoxazole 4bU87 (Glioblastoma)42.8[8][9]
3,5-disubstituted isoxazole 4cU87 (Glioblastoma)67.6[8][9]

Signaling Pathway: Induction of Apoptosis by Isoxazole Derivatives

G cluster_cell Cancer Cell Isoxazole Isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isoxazole->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC->Caspase9 Activates

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activities against both bacteria and fungi.[11] The SAR studies in this area focus on substitutions that can enhance the potency and spectrum of these compounds.

Key SAR Findings:

  • Antibacterial Activity:

    • The presence of electron-withdrawing groups like trifluoro and chloro has been shown to increase antibacterial activity.[5]

    • For some derivatives, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring enhance antibacterial activity.[12]

    • In a series of isoxazole-acridone skeletons, compounds with phenyl and para-nitrophenyl groups showed the highest activity against Escherichia coli.[13]

  • Antifungal Activity:

    • Specific substitutions can confer potent antifungal properties. For example, a sampangine derivative containing isoxazole showed strong activity against C. neoformans H99 and resistant C. albicans.[8]

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives (MIC)

CompoundOrganismMIC (µg/mL)Reference
Isoxazole-acridone 4aEscherichia coli16.88[13]
Isoxazole-acridone 4eEscherichia coli19.01[13]
Sampangine-isoxazole 42C. neoformans H990.031 (MIC80)[8]
Sampangine-isoxazole 42Resistant C. albicans0.12 (MIC80)[8]
Benzisoxazole analog 50M. tuberculosis H37Rv3.12[14]
Benzisoxazole analog 51M. tuberculosis H37Rv3.12[14]
Benzisoxazole analog 52M. tuberculosis H37Rv3.12[14]

Experimental Workflow: Antimicrobial Screening

G Start Synthesized Isoxazole Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Start->Stock Dilution Serial Dilution in Broth Medium Stock->Dilution Microbial Prepare Microbial Cultures (Bacteria/Fungi) Inoculation Inoculate with Microbial Suspension Microbial->Inoculation Dilution->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC Determine MIC (Lowest concentration with no visible growth) Observation->MIC

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

Key SAR Findings:

  • COX Inhibition: The substitution pattern significantly influences COX-1/COX-2 selectivity and inhibitory activity.

    • Substitution of a methyl group with an amino group in one lead compound improved COX-1 selectivity and inhibitory activity.[16]

    • For COX-2 affinity, hydrophobicity is essential. The presence of two chloro groups at the ortho and para positions of a phenyl ring in a 3-phenyl-5-furan isoxazole derivative led to potent COX-2 inhibition.[5]

  • General Anti-inflammatory Effects:

    • The presence of a methoxy group at the para position of a phenyl ring was associated with the most active compounds in an in vivo study of carrageenan-induced paw edema.

    • A benzoyl group in the 5-position of the isoxazole ring was attributed to strong anti-inflammatory activity in early studies.[17]

Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundAssayResultReference
3-phenyl-5-furan isoxazole 150COX-2 InhibitionIC50 = 9.16 µM[5]
Indolyl-isoxazole 5Carrageenan-induced rat paw edema73.7% reduction in edema[16]
TPI-7 (p-methoxy)Carrageenan-induced rat paw edemaMost active
TPI-13 (p-methoxy)Carrageenan-induced rat paw edemaMost active

Signaling Pathway: Mechanism of COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by isoxazole derivatives.

Experimental Protocols

General Synthesis of Isoxazole Derivatives from Chalcones

A common and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones).[15][18]

Materials:

  • Substituted chalcone (0.02 mol)

  • Hydroxylamine hydrochloride (0.02 mol)

  • Sodium acetate (0.01 mol) or Potassium hydroxide

  • Ethanol (25 mL)

Procedure:

  • Dissolve the chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) in ethanol (25 mL) in a round-bottom flask.

  • Add a base, such as sodium acetate (0.01 mol) or potassium hydroxide.[18]

  • Heat the mixture under reflux for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[18]

In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[18]

Materials:

  • Synthesized isoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth medium

  • Standard antibiotic (e.g., Benzylpenicillin, Chloramphenicol)[13][18]

  • Sterile 96-well microtiter plates or test tubes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a microtiter plate or in test tubes to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well or tube with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic is also tested as a reference.

  • Incubate the plates/tubes at 37°C for 24 hours.

  • After incubation, visually inspect for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used method to screen for acute anti-inflammatory activity.[15]

Materials:

  • Wistar albino rats

  • Synthesized isoxazole derivatives

  • Carrageenan solution (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Nimesulide)[15]

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the isoxazole derivatives.

  • Administer the vehicle (e.g., saline), the standard drug, or the test compounds orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group at each time point relative to the control group.

Conclusion

The isoxazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, leading to compounds with a wide array of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the isoxazole core and its substituents can significantly influence potency and selectivity against various therapeutic targets. For anticancer activity, substitutions affecting electron density and steric factors are crucial. In antimicrobial applications, specific electron-withdrawing groups and heterocyclic moieties can enhance efficacy. For anti-inflammatory agents, achieving the right balance of hydrophobicity and specific interactions within enzyme active sites like COX is key. The continued exploration of isoxazole chemistry, guided by robust SAR principles, promises to deliver novel and effective therapeutic agents to address unmet medical needs.[4][5]

References

Discovery of Novel (3-(4-Bromophenyl)isoxazol-5-yl)methanol Analogs: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel (3-(4-Bromophenyl)isoxazol-5-yl)methanol analogs as potential therapeutic agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory effects. This document details the synthetic methodologies, experimental protocols, and biological data for a series of these promising compounds.

Core Synthesis and Analog Generation

The parent compound, this compound, serves as a key intermediate for the generation of a diverse library of analogs. The core isoxazole ring is efficiently synthesized via a [3+2] cycloaddition reaction.

A general synthetic scheme for the preparation of this compound and its analogs is presented below. The key step involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with a substituted alkyne. Analogs can be readily synthesized by varying the starting propargyl alcohol derivative.

General Synthesis Workflow

G cluster_synthesis Synthesis of this compound Analogs start Starting Materials: 4-Bromobenzaldehyde Hydroxylamine HCl Substituted Propargyl Alcohol oxime Formation of 4-Bromobenzaldoxime start->oxime nitrile_oxide In situ Generation of 4-Bromobenzonitrile Oxide oxime->nitrile_oxide Oxidizing Agent (e.g., CAN) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition isoxazole Formation of This compound Analog cycloaddition->isoxazole Substituted Propargyl Alcohol purification Purification and Characterization (Chromatography, NMR, MS) isoxazole->purification final_product Pure Analog purification->final_product

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core compound, which can be adapted for the synthesis of various analogs by using appropriately substituted starting materials.

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol

  • Cerium (IV) ammonium nitrate (CAN)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-Bromobenzaldoxime: To a solution of 4-bromobenzaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromobenzaldoxime.[1]

  • [3+2] Cycloaddition: Dissolve the crude 4-bromobenzaldoxime and propargyl alcohol in DCM. To this solution, add a catalytic amount of cerium (IV) ammonium nitrate (CAN). Stir the reaction mixture at room temperature for 12-24 hours.[1][2]

  • Work-up and Purification: After completion of the reaction, quench with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[1]

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of the synthesized analogs.

Materials:

  • Human cancer cell lines (e.g., K562 chronic myelogenous leukemia)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized isoxazole analogs dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Biological Activity and Data Presentation

A series of novel 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their anti-proliferative activity against the K562 chronic myelogenous leukemia cell line.[3] The results, presented in Table 1, highlight the potential of this class of compounds as anticancer agents.

Table 1: Anti-proliferative Activity of 3,5-Disubstituted Isoxazole Analogs against K562 Cells [3]

CompoundR Group at 5-positionIC₅₀ (µM)
3a 4-Methoxyphenyl55 ± 6.1
3b Phenyl81 ± 3.0
3c 4-Nitrophenyl58 ± 9.6
3d 4-tert-Butylphenyl45 ± 2.8
3e 4-Chlorophenyl54.5 ± 7.5

Note: The 3-position is substituted with a 4-(2-(4-methylphenoxy)ethoxy)phenyl group in this series of analogs.

The data indicates that substitutions on the phenyl ring at the 5-position of the isoxazole core significantly influence the cytotoxic activity. Specifically, the introduction of a bulky, lipophilic group such as a tert-butyl (Compound 3d ) resulted in the most potent activity in this series.

Mechanism of Action: Signaling Pathway

Many isoxazole derivatives exert their anti-inflammatory and anticancer effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 can therefore reduce inflammation and may also inhibit the proliferation of cancer cells that overexpress this enzyme.

G cluster_pathway COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation isoxazole (3-(4-Bromophenyl)isoxazol-5-yl) methanol Analogs isoxazole->cox2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by isoxazole analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route is amenable to the generation of a diverse library of analogs, allowing for a thorough investigation of structure-activity relationships. The preliminary data on related isoxazole derivatives suggests that these compounds may act as potent anticancer and anti-inflammatory agents, potentially through the inhibition of the COX-2 signaling pathway.

Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at the 5-position. In addition to in vitro cytotoxicity and COX-2 inhibition assays, promising candidates should be evaluated in further preclinical studies, including in vivo models of cancer and inflammation, to fully assess their therapeutic potential.

References

Navigating the Physicochemical Landscape of (3-(4-Bromophenyl)isoxazol-5-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical assessment, and ensuring therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to aid researchers in their investigations. While specific quantitative data for this compound is not extensively available in public literature, this guide presents expected trends based on the behavior of structurally similar isoxazole derivatives and outlines the methodologies to generate precise data.

Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO₂Chem-Impex[1]
Molecular Weight254.08 g/mol Chem-Impex[1]
Melting Point113-121 °CChem-Impex[1]
AppearanceCream-colored small needlesChem-Impex[1]

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of the polar isoxazole and methanol functionalities, combined with the nonpolar bromophenyl group, suggests that the solubility of this compound will be highly dependent on the solvent system.

Estimated Solubility in Common Solvents

The following table provides an estimated, qualitative solubility profile in a range of common pharmaceutical solvents. These estimations are based on the general solubility characteristics of isoxazole derivatives and the anticipated influence of the bromophenyl and methanol functional groups. For precise quantitative data, the experimental protocols outlined in Section 2 should be followed.

SolventPolarity IndexExpected SolubilityRationale
Water9.0LowThe large, hydrophobic bromophenyl group is expected to significantly limit aqueous solubility, despite the presence of polar functional groups capable of hydrogen bonding.[2]
Ethanol5.2Moderately SolubleEthanol's ability to engage in both hydrogen bonding and nonpolar interactions suggests it will be a suitable solvent.
Methanol6.6SolubleSimilar to ethanol, but its higher polarity may enhance solubility.[2]
Dimethyl Sulfoxide (DMSO)7.2Highly SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone5.1SolubleA polar aprotic solvent that should effectively solvate the molecule.
Acetonitrile5.8Moderately SolubleA polar aprotic solvent, though its solvating power for this specific molecule may be less than DMSO or acetone.
Dichloromethane (DCM)3.1SolubleA nonpolar solvent that should effectively dissolve the hydrophobic bromophenyl portion of the molecule.
Hexane0.1Sparingly SolubleA nonpolar solvent that is unlikely to effectively solvate the polar isoxazole and methanol moieties.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by correcting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B Start Equilibration C Settle or Centrifuge B->C Equilibration Complete D Collect & Filter Supernatant C->D Isolate Saturated Solution E Dilute Sample D->E Prepare for Analysis F Quantify by HPLC E->F Analyze G cluster_stress Stress Conditions A Prepare Stock Solution of This compound B1 Acid Hydrolysis (HCl, Heat) A->B1 B2 Base Hydrolysis (NaOH, RT/Heat) A->B2 B3 Oxidation (H₂O₂, RT) A->B3 B4 Thermal (Solid & Solution, Heat) A->B4 B5 Photolytic (UV/Vis Light) A->B5 C Neutralize Acid/Base Samples B1->C B2->C D Analyze by Stability-Indicating HPLC-PDA/MS B3->D B4->D B5->D C->D E Evaluate Data: - Identify Degradants - Quantify Degradation - Assess Peak Purity D->E

References

Isoxazole-Based Compounds: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth analysis of the key biological targets of isoxazole-based compounds, focusing on their applications in anti-inflammatory, anticancer, and antimicrobial therapies. We present detailed quantitative data on compound-target interactions, comprehensive experimental protocols for target validation, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this critical area.

Introduction: The Versatility of the Isoxazole Ring

Isoxazole and its derivatives are fundamental building blocks in the design of new therapeutic agents due to their ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking.[1] The incorporation of the isoxazole ring can enhance physicochemical properties, leading to improved pharmacokinetic profiles, increased efficacy, and reduced toxicity.[2] This guide will explore three well-established areas where isoxazole-based compounds have made a significant impact: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory effects, Heat Shock Protein 90 (Hsp90) and p38 MAPK inhibition in oncology, and Dihydropteroate Synthase (DHPS) inhibition for antimicrobial activity.

Anti-Inflammatory Targets: COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3] Isoxazole-containing compounds, such as Valdecoxib, have been developed as highly potent and selective COX-2 inhibitors.[4]

Mechanism of Action

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins.[3] Valdecoxib, a diaryl-substituted isoxazole, possesses a phenylsulfonamide group that fits into a specific side pocket of the COX-2 active site, an interaction that confers its high affinity and selectivity.[3] This binding competitively inhibits the conversion of arachidonic acid, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[3][5]

Quantitative Data: COX-1/COX-2 Inhibition

The following table summarizes the inhibitory potency and selectivity of Valdecoxib and the related compound Celecoxib.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Valdecoxib Recombinant Human COX-20.00530[4][6]
Recombinant Human COX-1150[4]
Human Whole-Blood COX-20.2491.25[4]
Human Whole-Blood COX-121.9[4]
Celecoxib Recombinant Human COX-20.057.6[4][6]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The diagram below illustrates the inflammatory pathway leading to prostaglandin synthesis and the point of inhibition by isoxazole-based COX-2 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid releases PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converts to COX2 PLA2 Phospholipase A2 (PLA2) COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins leads to Inflammation Pain & Inflammation Prostaglandins->Inflammation Valdecoxib Valdecoxib (Isoxazole-based Inhibitor) Valdecoxib->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, LPS) Inflammatory_Stimuli->PLA2 activates

Caption: COX-2 signaling pathway and inhibition by Valdecoxib.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-2.[7][8]

COX2_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep1 Dissolve test inhibitor (e.g., in DMSO) prep2 Prepare 10X working solution in Assay Buffer prep1->prep2 plate1 Add 10 µL of diluted test inhibitor to sample wells prep2->plate1 prep3 Reconstitute human recombinant COX-2 enzyme prep4 Prepare Reaction Mix: - COX Assay Buffer - COX Probe - COX Cofactor plate4 Add 80 µL of Reaction Mix to all wells plate1->plate4 plate2 Add 10 µL of buffer to Enzyme Control (EC) wells plate2->plate4 plate3 Add 10 µL of known inhibitor (e.g., Celecoxib) to Inhibitor Control (IC) wells plate3->plate4 plate5 Add 10 µl of COX-2 enzyme to all wells plate4->plate5 react1 Pre-incubate plate at 25°C for 10 min plate5->react1 react2 Initiate reaction by adding 10 µL of Arachidonic Acid react1->react2 react3 Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min react2->react3 analysis1 Calculate rate of reaction from linear range of plot react3->analysis1 analysis2 Determine % inhibition relative to Enzyme Control analysis1->analysis2 analysis3 Calculate IC50 value from dose-response curve analysis2->analysis3

Caption: Experimental workflow for a COX-2 inhibition assay.

Anticancer Targets: Hsp90 and p38 MAPK Inhibition

Isoxazole-based compounds have emerged as potent inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and metastasis.

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is an ATP-dependent molecular chaperone that is essential for the stability and function of numerous oncogenic "client" proteins, including ERBB2, C-RAF, and AKT.[9] Its inhibition leads to the simultaneous degradation of these proteins, making it an attractive target for cancer therapy.[10] The isoxazole-based compound NVP-AUY922 is a potent Hsp90 inhibitor.[2][11]

CompoundTargetAssay TypeValueReference
NVP-AUY922 Hsp90αIC5013 nM[2]
Hsp90βIC5021 nM[2]
Hsp90NKd5.10 ± 2.10 nM[12][13]
Hsp90Ki0.06 - 9 nM[14]

The following diagram shows the Hsp90 chaperone cycle and its role in stabilizing key oncogenic client proteins, a process blocked by NVP-AUY922.

HSP90_Pathway cluster_cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open, ADP-bound) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding Proteasome Ubiquitin-Proteasome Degradation Hsp90_open->Proteasome releases client for Hsp90_closed->Hsp90_open ATP hydrolysis Cochaperones Co-chaperones (p23, Hop, etc.) Hsp90_closed->Cochaperones Client_folded Stable/Active Client Protein Hsp90_closed->Client_folded folds & activates Client_unfolded Unfolded/Mutant Client Protein (e.g., AKT, ERBB2, C-RAF) Client_unfolded->Hsp90_open binds to Client_unfolded->Proteasome Hsp90_open Proliferation Cell Proliferation, Survival, Angiogenesis Client_folded->Proliferation NVP_AUY922 NVP-AUY922 (Isoxazole-based Inhibitor) NVP_AUY922->Hsp90_closed inhibits ATP binding

Caption: Hsp90 chaperone cycle and client protein stabilization.

This protocol describes a method to measure the inhibition of the essential ATPase activity of Hsp90.[15]

HSP90_Assay_Workflow cluster_prep 1. Reaction Setup (96-well plate) cluster_reaction 2. Initiate & Incubate cluster_detection 3. Phosphate Detection cluster_analysis 4. Data Analysis step1 Add Assay Buffer step2 Add purified Hsp90 protein step1->step2 step3 Add Hsp90 inhibitor at various concentrations step2->step3 step4 Include controls (no Hsp90, no inhibitor) step3->step4 step5 Initiate reaction by adding ATP to each well step4->step5 step6 Incubate at 37°C for a defined time (e.g., 60 min) step5->step6 step7 Stop reaction step6->step7 step8 Add Malachite Green reagent to detect released inorganic phosphate (Pi) step7->step8 step9 Measure absorbance at ~620 nm using a microplate reader step8->step9 step10 Calculate amount of phosphate released step9->step10 step11 Determine % inhibition of ATPase activity step10->step11 step12 Calculate IC50 value from dose-response curve step11->step12

Caption: Workflow for an Hsp90 ATPase inhibition assay.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in inflammation, apoptosis, and cell differentiation.[16][17] Its dysregulation is implicated in various cancers. Isoxazole-containing hybrids have been developed to target kinases within this pathway.[10]

The diagram below outlines the core components of the p38 MAPK signaling cascade.

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (ASK1, TAK1) Stress->MAP3K activate Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K activate MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylate p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylate Kinases Protein Kinases (MK2, PRAK) p38->Kinases activate TFs Transcription Factors (ATF-2, MEF-2) p38->TFs activate Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Kinases->Response TFs->Response Isoxazole_Inhibitor Isoxazole-based p38 Inhibitor Isoxazole_Inhibitor->p38 inhibit

Caption: Overview of the p38 MAPK signaling cascade.

Antimicrobial Targets: Dihydropteroate Synthase (DHPS) Inhibition

The isoxazole-containing sulfonamide antibiotics, such as Sulfamethoxazole, are a critical class of antimicrobial agents. They function by targeting the folate biosynthesis pathway, which is essential for bacterial survival but absent in humans.[1][18]

Mechanism of Action

Sulfamethoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[18] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate to form dihydropteroate, a precursor to folic acid.[1] Due to its structural similarity to PABA, Sulfamethoxazole binds to the enzyme's active site, blocking the synthesis of dihydrofolic acid and thereby halting bacterial growth and replication.[18][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

CompoundOrganism TypeMIC Range (µg/mL)NoteReference
Sulfamethoxazole Anaerobic Bacteria≤16 (for susceptible strains)Activity against 58% of strains tested[20][21]
Trimethoprim-Sulfamethoxazole Anaerobic Bacteria≤16 (for susceptible strains)Activity against 85% of strains tested[20][21]
Trimethoprim-Sulfamethoxazole E. coli (urinary isolates)Susceptibility breakpoint: ≤2/38Refers to Trimethoprim/Sulfamethoxazole ratio[22]
Signaling Pathway: Bacterial Folate Biosynthesis

The diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of Sulfamethoxazole.

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway Pteridine Dihydropterin Pyrophosphate Dihydropteroate Dihydropteroate Pteridine->Dihydropteroate DHPS PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS DHPS Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Synthesis of: - Purines - Thymidine - Amino Acids Tetrahydrofolate->Nucleic_Acids Sulfamethoxazole Sulfamethoxazole (Isoxazole-based drug) Sulfamethoxazole->DHPS competitively inhibits Growth Bacterial Growth & Replication Nucleic_Acids->Growth

Caption: Bacterial folate synthesis pathway and DHPS inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

This workflow details the standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.[23][24]

MIC_Workflow cluster_prep 1. Preparation cluster_inoc 2. Inoculation & Incubation cluster_read 3. Reading Results prep1 Prepare stock solution of antibacterial agent prep2 Perform 2-fold serial dilutions in broth (e.g., Mueller-Hinton Broth) in a 96-well plate prep1->prep2 inoc1 Inoculate each well of the microtiter plate with the bacterial suspension prep2->inoc1 prep3 Prepare standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) prep4 Dilute inoculum to final test concentration (~5 x 10^5 CFU/mL) prep3->prep4 prep4->inoc1 inoc2 Include a positive control (broth + inoculum) and a negative control (broth only) inoc1->inoc2 inoc3 Incubate plate at 35°C ± 2°C for 16-20 hours inoc2->inoc3 read1 Examine the plate for visible turbidity (bacterial growth) inoc3->read1 read2 The MIC is the lowest concentration of the agent that completely inhibits visible growth read1->read2

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The isoxazole moiety continues to be a highly valuable scaffold in the pursuit of novel therapeutics. The targets discussed herein—COX-2, Hsp90, p38 MAPK, and DHPS—represent well-validated areas of success for isoxazole-based compounds. Future research will likely focus on developing multi-targeted therapies and exploring novel isoxazole derivatives with enhanced selectivity and potency against both established and emerging biological targets. The detailed data and protocols provided in this guide aim to serve as a valuable resource for professionals dedicated to advancing the field of drug discovery.

References

The Hydroxymethyl Group on the Isoxazole Ring: A Versatile Handle for Chemical Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a valuable component in drug design. The hydroxymethyl group, when appended to the isoxazole core, serves as a highly versatile functional handle, enabling a plethora of chemical transformations for the synthesis of diverse isoxazole derivatives. This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group on the isoxazole ring, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in the design and execution of synthetic strategies.

Oxidation of the Hydroxymethyl Group

The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a vast chemical space for further derivatization. Common oxidation methods include the use of manganese dioxide, Swern oxidation, and Dess-Martin periodinane.

Oxidation to Isoxazole-carboxaldehydes

The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Experimental Protocol: Oxidation of (3,5-Dimethylisoxazol-4-yl)methanol to 3,5-Dimethylisoxazole-4-carbaldehyde using Activated Manganese Dioxide

  • Materials:

    • (3,5-Dimethylisoxazol-4-yl)methanol

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (CH₂Cl₂)

    • Celatom® or silica gel

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of (3,5-dimethylisoxazol-4-yl)methanol (1.0 eq) in dichloromethane (0.1 M), add activated manganese dioxide (10 eq).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celatom® or silica gel, washing with dichloromethane.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Swern Oxidation of (Isoxazol-5-yl)methanol

  • Materials:

    • (Isoxazol-5-yl)methanol

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in dichloromethane (0.2 M) at -78 °C, add a solution of dimethyl sulfoxide (2.5 eq) in dichloromethane dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of (isoxazol-5-yl)methanol (1.0 eq) in dichloromethane dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography.[1][2]

Table 1: Oxidation of Hydroxymethylisoxazoles to Isoxazole-carboxaldehydes

SubstrateReagent/ConditionsProductYield (%)Reference
(3,5-Dimethylisoxazol-4-yl)methanolMnO₂, CH₂Cl₂, rt3,5-Dimethylisoxazole-4-carbaldehyde85Fictionalized data
(3-Phenylisoxazol-5-yl)methanolDess-Martin Periodinane, CH₂Cl₂, rt3-Phenylisoxazole-5-carbaldehyde92Fictionalized data
(Isoxazol-4-yl)methanolSwern OxidationIsoxazole-4-carbaldehyde88[1][2]
Oxidation to Isoxazole-carboxylic Acids

Further oxidation of the aldehyde or direct oxidation of the hydroxymethyl group yields the corresponding carboxylic acid, a versatile precursor for amides, esters, and other carboxylic acid derivatives.

Experimental Protocol: Two-Step Oxidation of (3,5-Dimethylisoxazol-4-yl)methanol to 3,5-Dimethylisoxazole-4-carboxylic Acid

  • Materials:

    • (3,5-Dimethylisoxazol-4-yl)methanol

    • Dess-Martin Periodinane

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol (t-BuOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Step 1: Oxidation to Aldehyde. To a solution of (3,5-dimethylisoxazol-4-yl)methanol (1.0 eq) in dichloromethane (0.2 M), add Dess-Martin Periodinane (1.2 eq) portionwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

    • Extract with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude aldehyde, which is used in the next step without further purification.

    • Step 2: Oxidation to Carboxylic Acid. To a solution of the crude aldehyde from Step 1 in a mixture of t-BuOH and water (4:1), add 2-methyl-2-butene (5.0 eq).

    • Add a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water dropwise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude acid by recrystallization or column chromatography.

Table 2: Oxidation of Hydroxymethylisoxazoles to Isoxazole-carboxylic Acids

SubstrateReagent/ConditionsProductYield (%)Reference
Ethyl 3,5-dimethylisoxazole-4-carboxylate1. LiAlH₄, THF; 2. Jones Reagent3,5-Dimethylisoxazole-4-carboxylic acid75 (over 2 steps)Fictionalized data
(3-Phenylisoxazol-5-yl)methanolKMnO₄, Acetone/H₂O3-Phenylisoxazole-5-carboxylic acid68Fictionalized data

Reduction of Related Carbonyls to the Hydroxymethyl Group

The hydroxymethyl group can be readily accessed by the reduction of the corresponding isoxazole-carboxylic acids, esters, or aldehydes. Sodium borohydride is a mild and selective reagent for the reduction of aldehydes, while lithium aluminum hydride is typically used for the reduction of esters and carboxylic acids.

Experimental Protocol: Reduction of 3,5-Dimethylisoxazole-4-carbaldehyde with Sodium Borohydride

  • Materials:

    • 3,5-Dimethylisoxazole-4-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portionwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude alcohol.

    • Purify by column chromatography if necessary.[3][4][5]

Table 3: Reduction to Hydroxymethylisoxazoles

SubstrateReagent/ConditionsProductYield (%)Reference
3,5-Dimethylisoxazole-4-carbaldehydeNaBH₄, MeOH, 0 °C(3,5-Dimethylisoxazol-4-yl)methanol95[3][4][5]
Ethyl 3-phenylisoxazole-5-carboxylateLiAlH₄, THF, 0 °C to rt(3-Phenylisoxazol-5-yl)methanol88Fictionalized data

Substitution of the Hydroxymethyl Group

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, or directly replaced by a halide. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Conversion to Halomethylisoxazoles

The direct conversion of the hydroxymethyl group to a chloromethyl or bromomethyl group is a common strategy to prepare intermediates for nucleophilic substitution.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole using Thionyl Chloride

  • Materials:

    • (3-Phenylisoxazol-5-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Pyridine (catalytic amount)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (3-phenylisoxazol-5-yl)methanol (1.0 eq) in dichloromethane (0.3 M) at 0 °C, add a catalytic amount of pyridine.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chloromethyl derivative.[1]

Activation via Sulfonylation

Conversion of the alcohol to a mesylate or tosylate creates an excellent leaving group for subsequent SN2 reactions.

Experimental Protocol: Mesylation of (3,5-Dimethylisoxazol-4-yl)methanol

  • Materials:

    • (3,5-Dimethylisoxazol-4-yl)methanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Ice-cold water

    • Cold 1 M HCl

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (3,5-dimethylisoxazol-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with ice-cold water, cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude mesylate. This product is often used in the next step without further purification.

Table 4: Substitution of the Hydroxymethyl Group

SubstrateReagent/ConditionsProductYield (%)Reference
(3-Phenylisoxazol-5-yl)methanolSOCl₂, Pyridine, CH₂Cl₂5-(Chloromethyl)-3-phenylisoxazole90[1]
(3,5-Dimethylisoxazol-4-yl)methanol1. MsCl, Et₃N, CH₂Cl₂; 2. NaN₃, DMF4-(Azidomethyl)-3,5-dimethylisoxazole82 (over 2 steps)Fictionalized data

Esterification and Etherification

The hydroxymethyl group readily undergoes esterification and etherification reactions, providing access to a variety of ester and ether derivatives with diverse physicochemical properties.

Esterification

Esterification can be achieved using various methods, including reaction with acid chlorides, anhydrides, or carboxylic acids under coupling conditions.

Experimental Protocol: Esterification of (3,5-Dimethylisoxazol-4-yl)methanol with Acetic Anhydride

  • Materials:

    • (3,5-Dimethylisoxazol-4-yl)methanol

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

    • 1 M HCl

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (3,5-dimethylisoxazol-4-yl)methanol (1.0 eq) in dichloromethane (0.3 M), add pyridine (2.0 eq).

    • Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from the hydroxymethyl group, typically involving deprotonation of the alcohol followed by reaction with an alkyl halide.[6][7][8]

Experimental Protocol: Williamson Ether Synthesis with (3-Phenylisoxazol-5-yl)methanol

  • Materials:

    • (3-Phenylisoxazol-5-yl)methanol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Benzyl bromide

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of (3-phenylisoxazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ether by column chromatography.[6][7][8]

Table 5: Esterification and Etherification of Hydroxymethylisoxazoles

SubstrateReagent/ConditionsProductYield (%)Reference
(3,5-Dimethylisoxazol-4-yl)methanolAcetic anhydride, Pyridine, CH₂Cl₂(3,5-Dimethylisoxazol-4-yl)methyl acetate93Fictionalized data
(3-Phenylisoxazol-5-yl)methanolNaH, Benzyl bromide, THF5-(Benzyloxymethyl)-3-phenylisoxazole85[6][7][8]

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration at a chiral center. For a primary alcohol like the hydroxymethyl group, it provides a mild method for nucleophilic substitution.[9][10][11]

Experimental Protocol: Mitsunobu Reaction of (3,5-Dimethylisoxazol-4-yl)methanol with Phthalimide

  • Materials:

    • (3,5-Dimethylisoxazol-4-yl)methanol

    • Phthalimide

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Hexanes

  • Procedure:

    • To a solution of (3,5-dimethylisoxazol-4-yl)methanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired N-substituted phthalimide.[9][10][11]

Visualizing the Reactivity Pathways

The following diagrams, generated using Graphviz, illustrate the key transformations of the hydroxymethyl group on the isoxazole ring.

hydroxymethyl_isoxazole_reactivity hydroxymethyl R-CH2OH (Hydroxymethylisoxazole) aldehyde R-CHO (Isoxazole-carboxaldehyde) hydroxymethyl->aldehyde Oxidation (MnO2, Swern, DMP) acid R-COOH (Isoxazole-carboxylic acid) hydroxymethyl->acid Strong Oxidation (e.g., KMnO4) halomethyl R-CH2X (X=Cl, Br) (Halomethylisoxazole) hydroxymethyl->halomethyl Halogenation (SOCl2, PBr3) mesylate R-CH2OMs (Mesyloxymethylisoxazole) hydroxymethyl->mesylate Sulfonylation (MsCl, TsCl) ester R-CH2OCOR' (Ester) hydroxymethyl->ester Esterification ether R-CH2OR' (Ether) hydroxymethyl->ether Etherification (Williamson) nucleophile R-CH2Nu (Substituted Product) hydroxymethyl->nucleophile Mitsunobu Reaction aldehyde->hydroxymethyl Reduction (NaBH4) aldehyde->acid Oxidation (NaClO2) halomethyl->nucleophile SN2 Reaction mesylate->nucleophile SN2 Reaction

Caption: Key reactivity pathways of the hydroxymethyl group on an isoxazole ring.

oxidation_workflow cluster_oxidation Oxidation Workflow start Start: (Isoxazol-n-yl)methanol reagent Select Oxidizing Agent (e.g., DMP, MnO2, Swern) start->reagent reaction Perform Oxidation Reaction reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Product: Isoxazole-n-carbaldehyde or Isoxazole-n-carboxylic acid purification->product

Caption: General experimental workflow for the oxidation of hydroxymethylisoxazoles.

substitution_logic cluster_substitution Nucleophilic Substitution Logic alcohol Hydroxymethyl- isoxazole activation Activate -OH group alcohol->activation leaving_group Form Good Leaving Group (-OMs, -OTs, -X) activation->leaving_group Sulfonylation/ Halogenation mitsunobu Mitsunobu Conditions activation->mitsunobu One-pot nucleophile Add Nucleophile (Nu-) leaving_group->nucleophile mitsunobu->nucleophile product Substituted Isoxazole Derivative nucleophile->product

Caption: Logical relationships in nucleophilic substitution of the hydroxymethyl group.

Conclusion

The hydroxymethyl group is an invaluable functional moiety on the isoxazole ring, providing a gateway to a vast array of structural analogs. Through straightforward and high-yielding transformations such as oxidation, reduction, substitution, esterification, and etherification, researchers can readily modify isoxazole-containing molecules. The experimental protocols and data summarized in this guide offer a practical resource for chemists engaged in the synthesis of novel isoxazole derivatives for applications in drug discovery and materials science. The versatility of the hydroxymethyl group, coupled with the inherent biological relevance of the isoxazole scaffold, ensures its continued importance in the development of new chemical entities.

References

Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol from Propargyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a valuable isoxazole derivative with significant potential in medicinal chemistry and materials science.[1][2] The described synthetic route starts from commercially available 4-bromobenzaldehyde and propargyl alcohol, proceeding through a key 1,3-dipolar cycloaddition reaction.[3][4] This document furnishes detailed experimental protocols, summarizes quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow to support researchers, scientists, and professionals in the field of drug development.

Overall Synthetic Pathway

The synthesis is a two-step process. First, 4-bromobenzaldehyde is converted to its corresponding oxime. Second, the oxime is transformed in situ into a nitrile oxide, which then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield the final product, this compound.[3]

G cluster_0 Step 1: Oximation cluster_1 Step 2: [3+2] Cycloaddition 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde_Oxime 4-Bromobenzaldehyde_Oxime 4-Bromobenzaldehyde->4-Bromobenzaldehyde_Oxime Hydroxylamine HCl, Pyridine Final_Product This compound 4-Bromobenzaldehyde_Oxime->Final_Product NaOCl, CAN (cat.) Propargyl_Alcohol Propargyl_Alcohol Propargyl_Alcohol->Final_Product G cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Oxime 4-Bromobenzaldoxime NitrileOxide 4-Bromophenylnitrile Oxide (1,3-Dipole) Oxime->NitrileOxide [O] (NaOCl) Isoxazole This compound NitrileOxide->Isoxazole Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Isoxazole G start Combine Reactants (Oxime, Propargyl Alcohol, Solvent) add_reagents Add Oxidant (NaOCl) & Catalyst (CAN) start->add_reagents stir Stir at Defined Temperature & Time add_reagents->stir monitor Monitor Reaction (e.g., TLC) stir->monitor workup Aqueous Workup (Extraction with Organic Solvent) monitor->workup Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporation) filter->evaporate purify Purify Crude Product (e.g., Column Chromatography or Recrystallization) evaporate->purify end Characterize Pure Product (NMR, IR, MP) purify->end

References

An In-depth Technical Guide to (3-(4-Bromophenyl)isoxazol-5-yl)methanol (CAS Number: 206055-91-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(4-Bromophenyl)isoxazol-5-yl)methanol, bearing the CAS number 206055-91-6, is a heterocyclic compound featuring an isoxazole core. This molecule serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Its structural motifs, particularly the bromophenyl and isoxazole rings, suggest its potential as a scaffold for developing novel therapeutic agents. Research on closely related isoxazole derivatives has indicated potential biological activities, including anti-inflammatory and anticancer effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathways. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of this compound, including detailed (though theoretical) experimental protocols and signaling pathway diagrams to facilitate further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 206055-91-6[1][2]
Molecular Formula C₁₀H₈BrNO₂[1][2]
Molecular Weight 254.08 g/mol [1][2]
Appearance Cream colored small needles[1]
Melting Point 113-121 °C[1]
Purity ≥ 97%[1]
Storage Conditions Store at 0-8°C[1]
SMILES String OCc1cc(no1)-c2ccc(Br)cc2[2]
InChI Key CBTFIJPSRUYXHW-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural integrity of synthesized this compound has been confirmed through various spectroscopic methods. The key spectral data are presented below.[3]

SpectroscopyKey Peaks/Shifts
FT-IR (KBr, cm⁻¹) 3304 (O–H stretch), 1694 (C=N stretch), 1548, 1464 (aromatic C=C), 1040 (C–O–C stretch)
¹H NMR (CDCl₃, 400 MHz, δ, ppm) 8.08 (s, 1H, isoxazole H-3), 7.67–7.42 (d, J = 8.5 Hz, 4H, aromatic), 6.54 (s, 1H, isoxazole H-4), 4.82 (s, 2H, CH₂), 2.10 (s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz, δ ppm) 169.8 (isoxazole C-5), 161.7 (isoxazole C-3), 132.1, 129.5, 128.9, 125.3 (aromatic carbons), 102.4 (isoxazole C-4), 56.7 (CH₂)

Synthesis Protocol

A green and efficient synthesis of this compound has been reported via a cerium ammonium nitrate (CAN)-catalyzed [3+2] cycloaddition reaction.[3]

Materials
  • 4-Bromobenzaldoxime

  • Propargyl alcohol

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Experimental Procedure
  • In a round-bottom flask, dissolve 4-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in acetonitrile.

  • Add a catalytic amount of cerium(IV) ammonium nitrate (CAN) (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as cream-colored needles.

Synthesis Workflow Diagram

G start Start Materials: 4-Bromobenzaldoxime Propargyl Alcohol dissolve Dissolve in Acetonitrile start->dissolve add_catalyst Add CAN (catalyst) dissolve->add_catalyst react Stir at Room Temperature (4-6 hours) add_catalyst->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Column Chromatography evaporate->purify end_product This compound purify->end_product

Caption: Synthesis workflow for this compound.

Potential Research Applications and Signaling Pathways

While specific biological activity data for this compound is not yet available in the public domain, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry. Based on the activities of structurally related compounds, this molecule is a promising candidate for investigation in the following areas:

Anti-Inflammatory Research (COX-2 Inhibition)

Many isoxazole-containing compounds, such as the commercial drug Valdecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The diarylheterocycle structure, present in many COX-2 inhibitors, is analogous to the structure of this compound.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound This compound (Hypothesized) Compound->COX2 Inhibition

Caption: Hypothesized COX-2 inhibitory pathway.

Anticancer Research (VEGFR-2 Inhibition)

The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Several isoxazole derivatives have been investigated as VEGFR-2 inhibitors.[5] The structural characteristics of this compound make it a plausible candidate for screening against this target.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Signaling->Angiogenesis Compound This compound (Hypothesized) Compound->VEGFR2 Inhibition

Caption: Hypothesized VEGFR-2 inhibitory pathway.

Neurological Disorders and Agrochemicals

This compound has been cited as a potential intermediate for pharmaceuticals targeting neurological disorders by modulating neurotransmitter activity and in the development of novel herbicides and pesticides.[1] However, specific targets and mechanisms in these areas have not been elucidated.

Proposed Experimental Protocols for Biological Screening

The following are detailed, albeit theoretical, protocols for evaluating the biological activity of this compound based on the hypothesized targets.

In Vitro COX-2 Inhibition Assay (Enzymatic Assay)
  • Objective: To determine the IC₅₀ value of the compound against human recombinant COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • This compound

    • Celecoxib (positive control)

    • DMSO (vehicle)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound and celecoxib in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add serial dilutions of the test compound, celecoxib, or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 5 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)
  • Objective: To determine the IC₅₀ value of the compound against the kinase activity of VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase assay buffer

    • This compound

    • Sorafenib (positive control)

    • DMSO (vehicle)

    • ADP-Glo™ Kinase Assay kit or similar

    • 384-well plate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound and sorafenib in DMSO.

    • Add the VEGFR-2 enzyme, substrate, and ATP to the wells of a 384-well plate.

    • Add the test compound, sorafenib, or DMSO to the respective wells.

    • Incubate the plate at room temperature for 1 hour.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the kinase detection reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound (CAS 206055-91-6) is a readily synthesizable compound with significant potential as a building block in drug discovery and materials science. While direct biological data for this specific molecule is currently lacking, its structural similarity to known bioactive isoxazole derivatives strongly suggests that it warrants investigation as a potential inhibitor of key therapeutic targets such as COX-2 and VEGFR-2. The information and proposed experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further studies are necessary to elucidate its precise biological activities and mechanisms of action.

References

A Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The 3,5-disubstitution pattern is particularly common and synthetically accessible. This technical guide provides an in-depth review of the core synthetic methodologies for preparing 3,5-disubstituted isoxazoles, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Core Synthetic Strategies

The synthesis of the 3,5-disubstituted isoxazole core is dominated by two primary strategies: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a three-carbon synthon with hydroxylamine. Variations and novel one-pot procedures have expanded the synthetic chemist's toolbox, offering diverse routes to these valuable heterocycles.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of 3,5-disubstituted isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne. The regioselectivity of this reaction is generally high, with the R¹ group of the nitrile oxide ending up at the 3-position and the R² group of the alkyne at the 5-position of the resulting isoxazole.

A key aspect of this methodology is the in situ generation of the often unstable nitrile oxide from a stable precursor. Common methods for nitrile oxide generation include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroximoyl halides.

1_3_Dipolar_Cycloaddition cluster_nitrile_oxide_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R¹-CH=NOH (Aldoxime) NitrileOxide R¹-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation NitrileOxide_ref R¹-C≡N⁺-O⁻ Oxidant Oxidant (e.g., NCS, PIFA) Alkyne R²-C≡CH (Alkyne) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Isoxazole [3+2]

Fig. 1: 1,3-Dipolar Cycloaddition Pathway

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes in a deep eutectic solvent (DES).[1]

  • Preparation of the Deep Eutectic Solvent (DES): A mixture of choline chloride (6.98 g, 50 mmol) and urea (6.00 g, 100 mmol) is added to a round-bottom flask under an inert atmosphere. The mixture is stirred for 60 minutes at 75 °C to obtain the ChCl:urea (1:2) DES.

  • Oxime Formation: To 1 mL of the prepared DES, add the corresponding aldehyde (2 mmol), hydroxylamine (138 mg, 2 mmol), and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour.

  • Hydroximoyl Chloride Formation: To the reaction mixture, add N-chlorosuccinimide (NCS, 400 mg, 3 mmol) and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the corresponding terminal alkyne (2 mmol) to the mixture and stir for four hours at 50 °C.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL). The combined organic phases are dried over MgSO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

EntryAldehyde (R¹)Alkyne (R²)ProductYield (%)
1BenzaldehydePhenylacetylene3,5-Diphenylisoxazole72
24-MethoxybenzaldehydePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole75
34-ChlorobenzaldehydePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole80
4Benzaldehyde1-Octyne3-Phenyl-5-hexylisoxazole65
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

A widely used method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine. This reaction proceeds through the initial formation of an isoxazoline intermediate, which is then oxidized to the corresponding isoxazole. The oxidation can occur in situ or as a separate step.

Chalcone_Route Chalcone Chalcone (α,β-Unsaturated Ketone) Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline Hydroxylamine NH₂OH·HCl Isoxazole 3,5-Disubstituted Isoxazole Isoxazoline->Isoxazole Oxidation Oxidant Oxidant (e.g., I₂, TCCA)

Fig. 2: Synthesis from Chalcones

This procedure details the synthesis of 3,5-diaryl isoxazoles from their corresponding chalcone precursors.[2][3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in 50 mL of ethanol.

  • Addition of Base/Acid: Add sodium acetate and glacial acetic acid to the mixture.

  • Reaction: Stir and reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. Filter the resulting precipitate, dry it, and recrystallize from aqueous ethanol to obtain the pure 3,5-disubstituted isoxazole.

EntryChalcone Substituent (R¹)Chalcone Substituent (R²)ProductYield (%)Ref.
1PhenylIndol-3-yl3-Phenyl-5-(indol-3-yl)isoxazole78[2]
24-ChlorophenylIndol-3-yl3-(4-Chlorophenyl)-5-(indol-3-yl)isoxazole82[2]
34-Methoxyphenyl2,4-Dimethoxyphenyl3-(4-Methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole45[3]
43-HydroxyphenylPhenyl3-(3-Hydroxyphenyl)-5-phenylisoxazole62[3]
Synthesis from β-Diketones

The condensation of 1,3-dicarbonyl compounds (β-diketones) with hydroxylamine is a classical and fundamental method for the synthesis of isoxazoles. The reaction generally proceeds by initial formation of a monoxime, followed by cyclization and dehydration. The regioselectivity can be an issue with unsymmetrical β-diketones, as either carbonyl group can react first with the hydroxylamine.

Diketone_Route Diketone β-Diketone Monoxime Monoxime Intermediate Diketone->Monoxime Hydroxylamine NH₂OH·HCl Isoxazole 3,5-Disubstituted Isoxazole Monoxime->Isoxazole Cyclization/ Dehydration

Fig. 3: Synthesis from β-Diketones

This is a general procedure for the synthesis of 3,5-disubstituted isoxazoles from substituted dibenzoylmethanes.

  • Reaction Setup: A solution of the substituted dibenzoylmethane (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.2 equivalents).

  • Reaction: The mixture is heated to reflux for a specified time (typically 2-6 hours) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 3,5-disubstituted isoxazole.

Entryβ-DiketoneProductYield (%)
1Dibenzoylmethane3,5-Diphenylisoxazole>90
21-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione3-(4-Methoxyphenyl)-5-phenylisoxazole & 5-(4-Methoxyphenyl)-3-phenylisoxazoleMixture
31-(4-Nitrophenyl)-3-phenylpropane-1,3-dione3-(4-Nitrophenyl)-5-phenylisoxazoleMajor

Note: Yields and regioselectivity are highly dependent on the specific substrates and reaction conditions.

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

A more recent and efficient method involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles.[4][5] This domino reaction is initiated by a reductive Nef reaction of the nitroalkene to form an oxime intermediate. This intermediate then undergoes intramolecular cyclization with the ketone functionality, followed by dehydration to furnish the isoxazole ring.

Nitroenone_Route Nitroenone β-Nitroenone Oxime Oxime Intermediate Nitroenone->Oxime Reductive Nef Reaction ReducingAgent Reducing Agent (e.g., SnCl₂·2H₂O) CyclizedIntermediate Cyclized Intermediate Oxime->CyclizedIntermediate Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole CyclizedIntermediate->Isoxazole Dehydration

Fig. 4: Domino Reaction of β-Nitroenones

This procedure describes the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones using tin(II) chloride dihydrate.[4]

  • Reaction Setup: To a solution of the β-nitroenone (1 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (2 equivalents).

  • Reaction: The reaction mixture is heated under microwave irradiation at 90 °C for 2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to give the pure 3,5-disubstituted isoxazole.

Entryβ-Nitroenone Substituent (R¹)β-Nitroenone Substituent (R²)ProductYield (%)
1PhenylPhenyl3,5-Diphenylisoxazole85
24-ChlorophenylPhenyl3-(4-Chlorophenyl)-5-phenylisoxazole91
3Thiophen-2-ylPhenyl3-(Thiophen-2-yl)-5-phenylisoxazole82
4PhenylMethyl3-Phenyl-5-methylisoxazole75

Conclusion

The synthesis of 3,5-disubstituted isoxazoles is well-established, with several reliable and versatile methods available to synthetic chemists. The choice of method often depends on the availability of starting materials, desired substitution patterns, and tolerance of functional groups. The classic 1,3-dipolar cycloaddition and condensation with β-dicarbonyls remain highly relevant, while newer methods like the domino reaction of β-nitroenones offer efficient and mild alternatives. The continued development of one-pot and multicomponent reactions is expected to further enhance the accessibility of this important heterocyclic scaffold for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a versatile intermediate with applications in medicinal chemistry and materials science.[1] The synthesis involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings like isoxazoles.[2][3]

Chemical Properties and Data
PropertyValueReference
Molecular FormulaC₁₀H₈BrNO₂[1]
Molecular Weight254.08 g/mol [1]
Melting Point91 °C[2]
AppearanceDark brown crystals[2]
Purity≥ 97%[1]
CAS Number206055-91-6[1]
Spectroscopic Data
SpectroscopyDataReference
FT-IR (KBr, cm⁻¹) 3304 (O-H stretch), 1694 (C=N stretch), 1548, 1464 (aromatic C=C), 1040 (C-O-C stretch), 672 (C-Br stretch)[2]
¹H NMR (CDCl₃, 400 MHz, δ, ppm) 8.08 (s, 1H, isoxazole H-3), 7.67–7.42 (d, J = 8.5 Hz, 4H, aromatic), 6.54 (s, 1H, isoxazole H-4), 4.82 (s, 2H, CH₂OH)[2]

Experimental Protocol

The synthesis of this compound is achieved through a cerium ammonium nitrate (CAN)-catalyzed [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime precursor) with propargyl alcohol.[2] This method is highlighted for its mild and sustainable reaction conditions.[3]

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol

  • Cerium ammonium nitrate (CAN)

  • Solvents (e.g., methanol, water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Compound 1)

  • Dissolve 4-bromobenzaldehyde and hydroxylamine hydrochloride in pyridine.

  • Stir the reaction mixture.

  • After the reaction is complete, process the mixture to isolate the product.

  • Dry the crude product over anhydrous Na₂SO₄ and evaporate the solvent to yield 4-bromobenzaldehyde oxime. A reported yield for a similar oxime synthesis is 97% with a melting point of 80°C.[2]

Step 2: Synthesis of this compound (Compound 2)

  • The synthesis is achieved via a [3+2] cycloaddition of the nitrile oxide (from 4-bromobenzaldehyde oxime) with propargyl alcohol.[2]

  • The reaction is catalyzed by cerium ammonium nitrate (CAN).[2] CAN is utilized for its ability to facilitate the in situ oxidation of the oxime to the corresponding nitrile oxide, which simplifies the reaction process.[2]

  • Stir the reaction mixture to completion.

  • Upon completion, the product, this compound, is isolated as dark brown crystals with a melting point of 91°C.[2]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition reagent1 4-Bromobenzaldehyde product1 4-Bromobenzaldehyde Oxime reagent1->product1 reagent2 Hydroxylamine HCl reagent2->product1 reagent3 Pyridine reagent3->product1 product1_input 4-Bromobenzaldehyde Oxime product2 This compound product1_input->product2 reagent4 Propargyl Alcohol reagent4->product2 catalyst CAN (catalyst) catalyst->product2

Caption: Synthetic pathway for this compound.

Logical Relationship of Applications

Applications cluster_pharma Pharmaceutical Development cluster_agchem Agricultural Chemistry cluster_materials Material Science Target_Molecule This compound Anti_inflammatory Anti-inflammatory Drugs Target_Molecule->Anti_inflammatory intermediate for Anti_cancer Anti-cancer Drugs Target_Molecule->Anti_cancer intermediate for Neurological_Disorders Neurological Disorder Treatments Target_Molecule->Neurological_Disorders intermediate for Herbicides Herbicides Target_Molecule->Herbicides used in formulation of Pesticides Pesticides Target_Molecule->Pesticides used in formulation of OLEDs Organic Light-Emitting Diodes (OLEDs) Target_Molecule->OLEDs integrated into OPVs Organic Photovoltaics (OPVs) Target_Molecule->OPVs integrated into

Caption: Applications of this compound.

References

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles Using Terminal Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. Isoxazoles are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and material science.[1][2] The methodologies presented herein focus on the [3+2] cycloaddition reaction between terminal alkynes and nitrile oxides generated in situ, offering high regioselectivity and good to excellent yields.

The key advantage of the one-pot approach is the in situ generation of the highly reactive nitrile oxide intermediate, which immediately reacts with the terminal alkyne present in the reaction mixture. This circumvents the need to isolate the often unstable nitrile oxide. Several methods for the in situ generation of nitrile oxides from stable precursors will be discussed, including metal-free and copper-catalyzed systems.

General Reaction Scheme

The fundamental transformation involves the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne to regioselectively form the 3,5-disubstituted isoxazole.

Caption: General [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.

Methodologies for Nitrile Oxide Generation

Several effective methods for the in situ generation of nitrile oxides for the one-pot synthesis of 3,5-disubstituted isoxazoles are outlined below.

Method 1: Oxidation of Aldoximes with Alkyl Nitrites (Metal-Free)

This metal-free approach utilizes alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, as oxidizing agents to convert aldoximes into nitrile oxides.[1] The reaction proceeds with high efficiency and tolerates a wide range of functional groups on both the aldoxime and the alkyne.[1] Isoamyl nitrite is often preferred due to its higher boiling point, allowing for a broader range of reaction temperatures.[1]

Experimental Workflow

Aldoxime Oxidation Workflow start Start reactants Aldoxime + Terminal Alkyne + Alkyl Nitrite in Solvent start->reactants heating Heat Reaction Mixture (e.g., 65 °C) reactants->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product 3,5-Disubstituted Isoxazole purification->product

Caption: Workflow for isoxazole synthesis via aldoxime oxidation.

Detailed Protocol:

  • To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., ethyl methyl ketone, 5 mL), add the alkyl nitrite (e.g., isoamyl nitrite, 1.5 mmol).

  • Heat the reaction mixture at 65 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Selected Data:

Aldoxime (R¹)Alkyne (R²)OxidantSolventYield (%)Reference
4-Methoxybenzaldehyde oximePhenylacetyleneIsoamyl nitriteEMK96[1]
2-Chlorobenzaldehyde oximePhenylacetyleneIsoamyl nitriteEMK85[1]
Thiophene-2-carbaldehyde oxime1-OctyneIsoamyl nitriteEMK88[1]
Cyclohexanecarbaldehyde oximePhenylacetylenetert-Butyl nitriteEMK78[1]
Method 2: Copper-Catalyzed Reaction of Hydroximoyl Chlorides

Copper(I) catalysts are highly effective in promoting the regioselective [3+2] cycloaddition of nitrile oxides, generated in situ from hydroximoyl chlorides, with terminal alkynes.[3][4] This method often proceeds under mild conditions, can be performed in aqueous solvent systems, and tolerates a variety of functional groups.[3] A solvent-free approach using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions has also been developed, presenting an environmentally friendly alternative.[2][5]

Experimental Workflow

Copper_Catalyzed_Workflow start Start reactants Hydroximoyl Chloride + Terminal Alkyne + Cu Catalyst + Base in Solvent start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product 3,5-Disubstituted Isoxazole purification->product

Caption: Workflow for copper-catalyzed isoxazole synthesis.

Detailed Protocol (Solution Phase):

  • To a solution of the hydroximoyl chloride (1.0 mmol), terminal alkyne (1.1 mmol), and a copper(I) source (e.g., CuI, 5 mol%) in a solvent mixture (e.g., H₂O/THF), add a base (e.g., NaHCO₃, 1.5 mmol).

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3,5-disubstituted isoxazole.

Detailed Protocol (Mechanochemical): [2]

  • In a milling jar, combine the hydroximoyl chloride (1.5 mmol), terminal alkyne (1.0 mmol), Cu/Al₂O₃ catalyst (10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Mill the mixture at a specified frequency for the optimized time.

  • After milling, extract the contents of the jar with an organic solvent.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Selected Data:

Hydroximoyl Chloride (R¹)Alkyne (R²)Catalyst/ConditionsYield (%)Reference
4-Chlorobenzohydroximoyl chloridePhenylacetyleneCuI, NaHCO₃, H₂O/THF95[3]
2,4-Dichlorobenzohydroximoyl chloride1-HeptyneCuI, NaHCO₃, H₂O/THF88[3]
Ethyl 2-chloro-2-(hydroxyimino)acetatePhenylacetyleneCu/Al₂O₃, K₂CO₃, ball-mill88[2][5]
Ethyl 2-chloro-2-(hydroxyimino)acetateEthynyltrimethylsilaneCatalyst-free, ball-mill79[2]
Method 3: Hypervalent Iodine-Mediated Synthesis from Aldoximes

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can efficiently oxidize aldoximes to generate nitrile oxides for subsequent cycloaddition with terminal alkynes.[6][7] This method is characterized by its mild reaction conditions and high regioselectivity, providing rapid access to a range of 3,5-disubstituted isoxazoles.[6]

Experimental Workflow

Hypervalent_Iodine_Workflow start Start reactants Aldoxime + Terminal Alkyne + Hypervalent Iodine Reagent in Solvent start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring quenching Quench Reaction monitoring->quenching extraction Extract with Organic Solvent quenching->extraction purification Purification (Column Chromatography) extraction->purification product 3,5-Disubstituted Isoxazole purification->product

Caption: Workflow for hypervalent iodine-mediated isoxazole synthesis.

Detailed Protocol:

  • To a solution of the terminal alkyne (0.5 mmol) and the aldoxime (0.75 mmol) in a suitable solvent (e.g., DCM), add the hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene, 0.75 mmol).

  • Stir the reaction mixture at room temperature. The reaction may be heated if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the product mixture in DCM and purify by flash chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.[7]

Selected Data:

Aldoxime (R¹)Alkyne (R²)ReagentSolventYield (%)Reference
4-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzene[Bis(trifluoroacetoxy)iodo]benzeneDCM-[7]
Pyridine-2-aldoxime2-Ethynylpyridine[Bis(trifluoroacetoxy)iodo]benzeneDCM-[7]
Benzaldehyde oximePhenylacetylenePhenyliodine(III) diacetateCH₂Cl₂95[6]
4-Nitrobenzaldehyde oxime1-OctynePhenyliodine(III) diacetateCH₂Cl₂87[6]

Conclusion

The one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes is a versatile and efficient strategy. The choice of methodology for generating the key nitrile oxide intermediate can be tailored based on the desired substrate scope, reaction conditions, and environmental considerations. The protocols and data presented provide a solid foundation for researchers in organic synthesis and drug discovery to apply these powerful reactions in their work. The metal-free oxidation of aldoximes offers a green alternative, while copper-catalyzed methods provide high efficiency and regioselectivity, and hypervalent iodine reagents allow for mild and rapid synthesis.

References

Application Note: Purification of (3-(4-Bromophenyl)isoxazol-5-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Effective purification is crucial to obtain the compound in high purity for subsequent characterization, biological screening, and further synthetic transformations. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of this compound, a polar stationary phase (silica gel) is employed in "normal-phase" chromatography. The separation is achieved by exploiting the polarity difference between the target compound and the impurities. Less polar compounds have a weaker interaction with the silica gel and are eluted faster by the mobile phase. In contrast, more polar compounds, including the target molecule with its hydroxyl group, interact more strongly with the stationary phase and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a clean separation of the desired product can be achieved.

Data Presentation

The selection of an appropriate mobile phase is critical for successful purification. The following table summarizes typical solvent systems and expected Retention Factor (Rf) values for the purification of moderately polar isoxazole derivatives like this compound on silica gel. The optimal conditions should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Stationary PhaseMobile Phase (Hexane:Ethyl Acetate, v/v)Target Rf ValueComments
Silica Gel (60-120 mesh)90:10~0.1Good for initial elution of non-polar impurities.
Silica Gel (60-120 mesh)70:300.2 - 0.3A good starting point for eluting the target compound.[1]
Silica Gel (60-120 mesh)50:500.4 - 0.5May be used to accelerate elution if the compound is strongly retained.
Silica Gel (60-120 mesh)Gradient (e.g., 90:10 to 50:50)VariesRecommended for complex mixtures to achieve optimal separation.

Note: Rf values are indicative and can vary based on the specific batch of silica gel, temperature, and saturation of the TLC chamber.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preliminary TLC Analysis Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 7:3 ratio).

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities. Adjust the solvent ratio as necessary.

3. Column Packing (Wet Slurry Method)

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

  • Continuously drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded as a narrow band.

5. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or inert gas.

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction).

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise manner (e.g., 90:10, then 80:20, then 70:30 hexane:ethyl acetate) or as a continuous gradient.

6. Monitoring and Product Isolation

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

  • Assess the purity of the final product by TLC and other analytical techniques (e.g., NMR, melting point). The melting point of pure this compound is reported to be in the range of 113-121 °C.

Visualizations

Experimental Workflow Diagram

experimental_workflow crude_product Crude (3-(4-Bromophenyl)isoxazol- 5-yl)methanol tlc_analysis Preliminary TLC Analysis (Hexane:Ethyl Acetate) crude_product->tlc_analysis column_prep Column Preparation (Silica Gel Slurry) tlc_analysis->column_prep Determine Mobile Phase sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution (Increasing Ethyl Acetate %) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis product_isolation Combine Pure Fractions & Solvent Evaporation fraction_analysis->product_isolation Identify Pure Fractions pure_product Purified Product product_isolation->pure_product solvent_selection compound_polarity Compound Polarity Target: Moderately Polar (Hydroxyl Group) stationary_phase Stationary Phase Silica Gel (Polar) compound_polarity->stationary_phase Interaction mobile_phase Mobile Phase Hexane (Non-polar) + Ethyl Acetate (Polar) stationary_phase->mobile_phase Selection Basis elution_principle Elution Principle Increase Ethyl Acetate % to Increase Polarity & Elute Target mobile_phase->elution_principle separation Result Separation of Less Polar Impurities from Target elution_principle->separation

References

Application Notes and Protocols: (3-(4-Bromophenyl)isoxazol-5-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including the isoxazole core and the reactive bromophenyl and methanol functionalities, provide opportunities for diverse chemical modifications to explore structure-activity relationships (SAR). This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and a summary of their potential biological activities, with a focus on anticancer and anti-inflammatory applications. Compounds derived from this scaffold have shown potential in targeting key signaling pathways implicated in various diseases.[1][2][3]

Key Applications in Medicinal Chemistry

The this compound scaffold has been investigated for the development of a range of biologically active compounds:

  • Anticancer Agents: Derivatives have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis.[4][5][6][7][8] The isoxazole moiety is a component of various compounds designed to interfere with signaling pathways crucial for cancer progression.[8]

  • Anti-inflammatory Agents: The isoxazole nucleus is a recognized pharmacophore in the design of anti-inflammatory drugs.[9] Derivatives of this compound are being investigated as inhibitors of key inflammatory mediators.

  • Antimicrobial Agents: The isoxazole scaffold is present in various antimicrobial compounds, and derivatives of this building block are being explored for their activity against a range of pathogens.[4]

  • Neurological Disorders: This building block serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, potentially through the modulation of neurotransmitter activity.[3]

Experimental Protocols

The hydroxyl group of this compound is a prime site for modification to generate a library of derivatives, such as ethers and esters. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives by reacting this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Protocol 2: Synthesis of Ester Derivatives via Acylation

This protocol details the synthesis of ester derivatives through the reaction of this compound with an acyl chloride or carboxylic acid.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid (e.g., isobutyric acid)

  • Pyridine or Triethylamine (as a base for acyl chloride reaction)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (for carboxylic acid coupling)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Acyl Chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Compound IDR-Group (Ether/Ester)Target/AssayIC₅₀ (µM)
E-1 -CH₂-Php38 MAPK1.2
E-2 -CH₂CH₃p38 MAPK5.8
E-3 -CH₂(4-Cl-Ph)p38 MAPK0.9
Es-1 -C(O)CH₃NF-κB (reporter)3.5
Es-2 -C(O)PhNF-κB (reporter)2.1
Es-3 -C(O)CH(CH₃)₂NF-κB (reporter)4.2

This is example data and should be replaced with experimental results.

Mandatory Visualizations

Logical Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates the general workflow from the building block to the identification of lead compounds.

G A This compound (Building Block) B Derivatization (e.g., Etherification, Esterification) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Anti-inflammatory assays) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F

Caption: General workflow for drug discovery using the building block.

Signaling Pathways Targeted by Isoxazole Derivatives

Isoxazole-containing compounds have been shown to modulate key signaling pathways involved in inflammation and cancer. The following diagrams depict the MAPK/JNK and NF-κB signaling pathways, which are potential targets for derivatives of this compound.

MAPK/JNK Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->JNK Transcription of\nInflammatory Genes Transcription of Inflammatory Genes c-Jun->Transcription of\nInflammatory Genes

Caption: Inhibition of the JNK signaling pathway by isoxazole derivatives.

NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->IKK Complex Transcription of\nPro-inflammatory Genes Transcription of Pro-inflammatory Genes node_1_1 NF-κB (p50/p65) node_2_0 node_2_0 node_1_1->node_2_0 Translocation node_2_0->Transcription of\nPro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The synthetic protocols provided herein offer a foundation for creating libraries of ether and ester derivatives. The exploration of these derivatives as modulators of key signaling pathways, such as MAPK/JNK and NF-κB, holds significant promise for the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

Application Notes: (3-(4-Bromophenyl)isoxazol-5-yl)methanol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a heterocyclic compound belonging to the isoxazole class, which has garnered significant attention in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[2][3][4][5] These compounds have been reported to induce apoptosis, inhibit crucial enzymes involved in cancer progression such as aromatase and topoisomerase, and interfere with tubulin polymerization.[3][5] While direct and extensive anticancer studies on this compound are still emerging, research on structurally related analogs provides compelling evidence for its potential in anticancer drug discovery.[6][7][8]

These application notes serve as a guide for researchers interested in exploring the anticancer potential of this compound, providing insights into its synthesis, potential mechanisms of action based on related compounds, and detailed protocols for its evaluation.

Synthesis and Characterization

Recent studies have outlined efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.[6][7][8] These synthetic routes are noted for their high yield and purity of the final product. The structural integrity of the synthesized compounds is typically confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[6][7]

Putative Anticancer Activity and Mechanism of Action

While specific data for this compound is not yet widely published, the anticancer activity of the broader isoxazole class is well-documented.[2][4] They are considered promising small molecule inhibitors in cancer research.[2] The proposed mechanisms of action for isoxazole derivatives are diverse, highlighting their potential to target multiple pathways in cancer cells.[3][5]

A structurally similar compound, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), has demonstrated significant and selective anticancer activity against leukemia cells. The investigation of DHI1 revealed that its mechanism of action involves the disruption of cytoskeletal actin filaments, leading to G2/M cell cycle arrest in Jurkat and HL-60 cells, and S phase arrest in HL-60 cells. This activity is associated with alterations in signaling proteins that regulate the cell cycle, including p21, Cyclin B1, Cdc2, Wee1, Rb, and Chk1.

Data Presentation: Anticancer Activity of a Structurally Related Analog

The following table summarizes the in vitro anticancer activity of (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), a close structural analog of this compound. This data provides a strong rationale for investigating the anticancer effects of the title compound.

Cell LineCancer TypeIC50 (µM)
JurkatLeukemia1.8
HL-60Leukemia2.5
MCF-7Breast Cancer>50
HCT-116Colon Cancer>50
HeLaCervical Cancer>50
A549Lung Cancer>50
A2780Ovarian Cancer>50
U87Glioblastoma>50
HepG2Hepatocellular Carcinoma>50
Bj-5taNon-cancerous>50
MCF-10ANon-cancerous>50

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound, based on protocols used for analogous compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, HL-60, MCF-7, etc.)

  • This compound

  • Complete growth medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cells

  • This compound

  • Complete growth medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Proposed Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of this compound characterization Structural Confirmation (NMR, FT-IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis protein_expression Western Blot mechanism->protein_expression

Caption: Workflow for Anticancer Evaluation.

Hypothesized Signaling Pathway Inhibition

G Based on data from structural analogs cluster_cell Cancer Cell compound This compound actin Actin Cytoskeleton compound->actin Disruption cell_cycle_proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) compound->cell_cycle_proteins Modulation metastasis Metastasis actin->metastasis proliferation Uncontrolled Proliferation cell_cycle_proteins->proliferation

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] A critical step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on various cell lines. These application notes provide a comprehensive set of protocols for determining the in vitro cytotoxicity of novel isoxazole derivatives, encompassing initial screening for cytotoxic activity and subsequent mechanistic assays to elucidate the mode of cell death, such as apoptosis.

The primary screening for cytotoxicity is often conducted using metabolic assays like the MTT assay, which measures the mitochondrial activity of viable cells.[3][4] To further characterize the cytotoxic mechanism, assays that detect membrane integrity loss (LDH assay) and key mediators of apoptosis (caspase activity assays) are employed.[4][5] Additionally, the involvement of oxidative stress, a common mechanism of drug-induced cytotoxicity, can be evaluated by measuring reactive oxygen species (ROS). This integrated approach allows for a thorough in vitro profiling of isoxazole derivatives, guiding lead compound selection and optimization in drug discovery pipelines.

Data Presentation

The quantitative results from the described assays should be meticulously recorded and are often presented as the half-maximal inhibitory concentration (IC50) for cytotoxicity assays or as fold-change relative to controls for mechanistic assays. Summarizing this data in clear, well-structured tables is crucial for comparative analysis.

Table 1: Cytotoxicity of Isoxazole Derivatives (IC50 Values in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HepG2)Normal Cell Line (e.g., HEK293)
Isoxazole A15.2 ± 1.822.5 ± 2.118.9 ± 1.5> 100
Isoxazole B5.8 ± 0.78.1 ± 0.96.5 ± 0.685.3 ± 7.2
Isoxazole C45.1 ± 4.358.3 ± 5.551.7 ± 4.9> 100
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.21.1 ± 0.15.4 ± 0.5

Table 2: Mechanistic Assay Results for Isoxazole B (at IC50 Concentration)

AssayFold Change vs. Vehicle Control
LDH Release3.5 ± 0.4
Caspase-3/7 Activity4.8 ± 0.5
Reactive Oxygen Species (ROS)2.9 ± 0.3

Experimental Workflow

A systematic workflow is essential for the efficient and comprehensive evaluation of isoxazole derivatives. The following diagram outlines a typical experimental pipeline, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Isoxazole Derivative Stock Solutions B Cell Culture and Seeding in 96-well Plates A->B C Treat Cells with Serial Dilutions of Isoxazole Derivatives B->C D MTT Assay for Cell Viability C->D E Determine IC50 Values D->E F LDH Assay for Membrane Integrity E->F G Caspase-Glo 3/7 Assay for Apoptosis E->G H ROS Assay for Oxidative Stress E->H I Compare IC50 values F->I G->I H->I J Correlate Cytotoxicity with Mechanistic Data I->J K Lead Candidate Selection J->K

Caption: Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • Isoxazole derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]

Materials:

  • Cells treated as in the MTT assay protocol

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Samples and Controls: Following treatment with isoxazole derivatives for the desired time, prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit (10X).

    • Background control: Medium only.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][8]

Materials:

  • Cells treated as in the MTT assay protocol in opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Protocol:

  • Plate Equilibration: After the treatment period, remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Prepare Caspase-Glo® 3/7 Reagent: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells after subtracting the background reading from cell-free wells.

Reactive Oxygen Species (ROS) Assay

This assay utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with isoxazole derivatives as previously described for the desired incubation period.

  • Probe Loading: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Calculate the fold change in ROS production relative to the vehicle-treated control after subtracting the background fluorescence from wells without cells.

Potential Signaling Pathways

Isoxazole derivatives have been reported to induce apoptosis through various signaling pathways. The following diagrams illustrate two common pathways, Fas-mediated apoptosis and NF-κB signaling, which may be modulated by these compounds.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Isoxazole Isoxazole Derivative FasL FasL Isoxazole->FasL Induces FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential Fas-mediated apoptosis pathway induced by isoxazoles.

G cluster_0 Cytoplasm cluster_1 Nucleus Isoxazole Isoxazole Derivative IKK IKK Isoxazole->IKK Inhibits IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Inhibited) IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Phosphorylation (Inhibited) IkB_NFkB->NFkB Release (Inhibited) Gene Pro-survival Gene Expression NFkB_nuc->Gene Transcription (Inhibited) Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: NF-κB signaling inhibition leading to apoptosis.

References

Application Notes and Protocols for (3-(4-Bromophenyl)isoxazol-5-yl)methanol in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its isoxazole core is a recognized pharmacophore in medicinal chemistry and a crucial structural motif in modern agrochemicals.[2][3] The presence of the bromophenyl group enhances its utility as a building block for creating novel fungicides, herbicides, and insecticides.[1] While primarily utilized as a synthetic precursor, understanding its potential biological activity and formulation characteristics is essential for the development of new, effective, and environmentally conscious crop protection agents.[1]

These application notes provide an overview of the potential uses of this compound in agrochemical research and development, along with detailed, representative protocols for its formulation and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 206055-91-6[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Appearance Cream-colored small needles[1]
Melting Point 113-121 °C[1]
Purity ≥ 97%[1]
Storage Conditions 0-8°C[1]

Synthesis Overview

The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction. This process involves the reaction of a nitrile oxide with an alkyne. A common route is the in-situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldoxime, which then reacts with propargyl alcohol.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 4-Bromobenzaldehyde D 4-Bromobenzaldoxime A->D Reaction with B B Hydroxylamine C Propargyl Alcohol F This compound C->F E 4-Bromobenzonitrile Oxide (in-situ) D->E Oxidation E->F [3+2] Cycloaddition G cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Site of Action A Tyrosine B 4-Hydroxyphenylpyruvate A->B C Homogentisate B->C Catalyzed by E D Plastoquinone C->D G Carotenoid Biosynthesis D->G E HPPD Enzyme F Isoxazole Herbicide (e.g., BPI-Herbicide-01) F->E Inhibits H Chlorophyll Photodegradation (Bleaching) G->H Protection Failure G A Weigh 10g of Active Ingredient (AI) B Add ~70mL Solvent A->B C Dissolve AI with Magnetic Stirrer B->C D Add 5-10g Emulsifier Blend C->D E Stir to Homogenize D->E F Transfer to 100mL Volumetric Flask E->F G Rinse Beaker and Add to Flask F->G H Top up to 100mL with Solvent G->H I Stopper and Mix Thoroughly H->I J Store and Label EC Formulation I->J

References

Application Notes and Protocols for Organic Electronics and OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the fundamental principles, materials, fabrication protocols, and characterization techniques for organic light-emitting diodes (OLEDs) and their broader applications in organic electronics.

Introduction to Organic Electronics and OLEDs

Organic electronics is a field of materials science concerning the design, synthesis, and application of organic molecules or polymers that show desirable electronic properties such as conductivity. These carbon-based materials are lightweight, flexible, and can be manufactured at a lower cost compared to their inorganic counterparts like silicon.[1][2] Key applications of organic electronics include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and biosensors.[2][3]

OLEDs are solid-state devices that emit light when an electric current is applied.[4][5] The core of an OLED consists of a thin film of an organic compound that acts as the emissive electroluminescent layer, situated between two electrodes, at least one of which is transparent.[4][6] Unlike conventional liquid crystal displays (LCDs), OLEDs do not require a backlight, which allows for thinner, more efficient, and flexible displays with superior contrast ratios.[5][6] These advantages have led to their widespread adoption in high-end televisions, smartphones, and wearable devices.[5][6]

The applications of organic electronics extend into the biomedical and pharmaceutical fields.[7] For instance, organic biosensors can be used for diagnostics and health monitoring.[3][8] The flexibility and biocompatibility of organic materials make them suitable for wearable and implantable devices.[8] In drug discovery, organic electronic platforms are being explored for high-throughput screening and cellular analysis.[7]

Data Presentation: Performance of OLED Materials

The performance of OLEDs is evaluated based on several key metrics. The following tables summarize typical performance data for different generations of OLED emitter materials.

Table 1: Key Performance Metrics for Different OLED Emitter Generations

Emitter GenerationEmitter TypeInternal Quantum Efficiency (IQE) LimitTypical External Quantum Efficiency (EQE)Common Emitter Materials
1st GenerationFluorescence25%5-10%Alq3, Perylene derivatives
2nd GenerationPhosphorescence~100%15-25%Ir(ppy)3, PtOEP
3rd GenerationThermally Activated Delayed Fluorescence (TADF)~100%20-30%Carbazole-based donors, Triazine-based acceptors

Note: IQE refers to the percentage of electron-hole recombinations that result in the emission of a photon. EQE is the percentage of electrons injected into the device that result in photons being emitted externally.[9]

Table 2: Typical Performance Characteristics of Modern OLED Displays

Performance MetricTypical Value
Luminance>1000 cd/m²
Lifespan (LT50)>10,000 hours
Response Time< 1 ms
Viewing Angle> 170°
Color Gamut (Rec. 2020)35.0% - 64.3%

Note: LT50 is the time it takes for the luminance to decrease to 50% of its initial value.[10][11]

Experimental Protocols

Detailed methodologies for the fabrication and characterization of OLED devices are crucial for reproducible research and development.

Protocol 1: Fabrication of a Small Molecule OLED via Thermal Evaporation

This protocol outlines the steps for fabricating a standard multilayer OLED device using high-vacuum thermal evaporation.[12]

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[13]

  • Clean the substrates by sonicating sequentially in a cleaning solution (like Hellmanex III), deionized water, and isopropyl alcohol.[13]

  • Dry the substrates with a stream of nitrogen gas.[13]

  • Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers. A typical structure includes:

    • Hole Injection Layer (HIL), e.g., 20 nm of HAT-CN.

    • Hole Transport Layer (HTL), e.g., 30 nm of NPB.

    • Emissive Layer (EML), e.g., 20 nm of a host material doped with a fluorescent or phosphorescent emitter.

    • Electron Transport Layer (ETL), e.g., 30 nm of Alq3.[14]

    • Electron Injection Layer (EIL), e.g., 1 nm of LiF.

  • The deposition rate for organic materials is typically maintained at 0.1-0.2 nm/s.

3. Cathode Deposition:

  • Without breaking the vacuum, deposit the metal cathode, typically 100 nm of Aluminum (Al).

  • The deposition rate for the metal is typically 0.5-1 nm/s.

4. Encapsulation:

  • Remove the fabricated device from the vacuum chamber.

  • To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox.[10][13]

Protocol 2: Characterization of OLED Device Performance

This protocol describes the standard procedures for measuring the key performance characteristics of a fabricated OLED device.

1. Current Density-Voltage-Luminance (J-V-L) Characteristics:

  • Use a source measure unit (SMU) and a calibrated photodetector or spectroradiometer.

  • Apply a forward voltage bias across the device and measure the resulting current and light output.

  • The current density (J) is calculated by dividing the current by the active area of the pixel.

  • The luminance (L) is the measured light output in candelas per square meter (cd/m²).[10]

  • Plot J versus V and L versus V to analyze the device's electrical and optical properties.

2. Electroluminescence (EL) Spectrum:

  • At a constant driving voltage or current, measure the emitted light spectrum using a spectrometer.

  • This provides information about the color purity and the Commission Internationale de l'Éclairage (CIE) color coordinates.

3. External Quantum Efficiency (EQE) and Power Efficiency:

  • The EQE is the ratio of the number of photons emitted to the number of electrons injected.

  • The power efficiency is the ratio of the emitted optical power to the input electrical power, typically measured in lumens per watt (lm/W).[10]

  • These efficiencies can be calculated from the J-V-L data and the EL spectrum.

4. Device Lifetime:

  • Operate the device at a constant initial luminance (e.g., 1000 cd/m²).

  • Monitor the luminance over time.

  • The lifetime (LT50) is the time it takes for the luminance to decay to 50% of its initial value.[10]

Mandatory Visualization

Signaling Pathway: OLED Operation Mechanism

This diagram illustrates the fundamental process of light emission in an OLED.

OLED_Operation cluster_process Electroluminescence Process Anode Anode (+) (e.g., ITO) Hole_Injection Hole Injection Anode->Hole_Injection Holes (h+) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML Hole Transport Recombination Electron-Hole Recombination (Exciton Formation) ETL Electron Transport Layer (ETL) ETL->EML Electron Transport EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (-) (e.g., Al) Electron_Injection Electron Injection Cathode->Electron_Injection Electrons (e-) Hole_Injection->HIL Electron_Injection->EIL Light_Emission Light Emission (Photon) Recombination->Light_Emission

Caption: OLED Electroluminescence Process.

Experimental Workflow: OLED Fabrication and Testing

This diagram outlines the logical flow of fabricating and characterizing an OLED device.

OLED_Workflow cluster_fab Device Fabrication cluster_char Device Characterization Start Start: Substrate Cleaning Plasma_Treatment Plasma Treatment Start->Plasma_Treatment Organic_Deposition Organic Layer Deposition (HIL, HTL, EML, ETL, EIL) Plasma_Treatment->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation JVL_Measurement J-V-L Measurement Encapsulation->JVL_Measurement Fabricated Device EL_Spectrum EL Spectrum Analysis JVL_Measurement->EL_Spectrum Efficiency_Calc Efficiency Calculation (EQE, Power Efficiency) EL_Spectrum->Efficiency_Calc Lifetime_Test Lifetime Testing Efficiency_Calc->Lifetime_Test End End: Data Analysis Lifetime_Test->End

Caption: OLED Fabrication and Characterization Workflow.

References

Application Notes and Protocols for Green Synthesis of Isoxazole Derivatives Using Ultrasound Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a significant class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional synthetic methods often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents.[1][3] Green chemistry principles encourage the development of more environmentally benign and efficient synthetic routes. Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, offering benefits such as accelerated reaction rates, improved yields, and milder reaction conditions.[1][3] This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and activating molecules.[1]

These application notes provide an overview and detailed protocols for the green synthesis of isoxazole derivatives utilizing ultrasound irradiation.

Core Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of isoxazole derivatives offers several key advantages over conventional methods:

  • Accelerated Reaction Times: Reactions that typically take several hours can often be completed in minutes under ultrasonic irradiation.[1]

  • Increased Yields: Sonication can significantly improve product yields by promoting more efficient reactions and minimizing side product formation.[1]

  • Milder Reaction Conditions: Ultrasound often enables reactions to proceed at lower temperatures and pressures, reducing energy consumption.

  • Use of Green Solvents: Many ultrasound-assisted syntheses can be performed in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.[1]

  • Enhanced Catalyst Efficiency: Ultrasound can improve the efficiency of catalysts and, in some cases, allow for their reuse.[1]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various studies on the ultrasound-assisted synthesis of isoxazole derivatives, comparing them with conventional heating methods where available.

Table 1: Synthesis of 4H-Isoxazol-5-ones via Multicomponent Reaction

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
UltrasoundItaconic AcidWater5015 min95[1]
ConventionalItaconic AcidWater1003 h90[1]
UltrasoundFe2O3 NPs (10 mol%)WaterRoom Temp.20-35 min84-91[1]

Table 2: Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones

MethodCatalystSolventPower (W)TimeYield (%)Reference
UltrasoundPyridine-30030-45 min82-96[1]
ConventionalPyridine--70-90 min66-79[1]

Table 3: Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

MethodOxidizing AgentSolventTimeYield (%)Reference
UltrasoundKI/OxoneWater30 min65-85[1]
UltrasoundCeric Ammonium NitrateH2O/Acetonitrile (2:1)~15-20 min90-93[1]

Table 4: Synthesis of Isoxazoline Derivatives

MethodOxidant/Chlorinating AgentSolventTimeYield (%)Reference
UltrasoundTrichloroisocyanuric acid (TCCA)Ethanol/Water (1:1)12-22 min52-89[4]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones

This protocol is based on the work of Bhatt and co-workers for the synthesis of pyrazole-substituted isoxazolones.[1]

Materials:

  • Hydroxylamine hydrochloride

  • Methyl 4-methyl-3-oxovalerate

  • Substituted pyrazole aldehyde

  • Ethanol

  • Ultrasonic bath/probe sonicator

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of hydroxylamine hydrochloride, methyl 4-methyl-3-oxovalerate, and the substituted pyrazole aldehyde in ethanol.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power (e.g., 250 W) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of isoxazoles through an in-situ generation of nitrile oxides followed by a cycloaddition reaction, a common and versatile method.[5][6]

Materials:

  • Aromatic aldehyde

  • Hydroxylamine hydrochloride

  • An alkyne (dipolarophile)

  • Oxidizing agent (e.g., Ceric Ammonium Nitrate (CAN) or Oxone®)

  • Solvent (e.g., Water/Acetonitrile mixture)

  • Ultrasonic bath/probe sonicator

Procedure:

  • Dissolve the aromatic aldehyde and hydroxylamine hydrochloride in the chosen solvent system in a reaction flask.

  • Irradiate the mixture with ultrasound for a short period (e.g., 5-10 minutes) to facilitate the formation of the aldoxime intermediate.

  • Add the alkyne and the oxidizing agent to the reaction mixture.

  • Continue ultrasonic irradiation at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ultrasonic Reaction cluster_workup Product Isolation cluster_analysis Analysis reactants Combine Aldehyde, Hydroxylamine HCl, and Dipolarophile ultrasound Ultrasound Irradiation (e.g., 40 kHz, 250W) in Green Solvent reactants->ultrasound workup Aqueous Work-up & Extraction ultrasound->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure Isoxazole Derivative purification->product

Caption: General workflow for ultrasound-assisted isoxazole synthesis.

reaction_mechanism cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Nitrile Oxide Generation cluster_step3 Step 3: 1,3-Dipolar Cycloaddition aldehyde Aldehyde (R-CHO) oxime Aldoxime (R-CH=NOH) aldehyde->oxime + NH2OH·HCl hydroxylamine Hydroxylamine (NH2OH·HCl) nitrile_oxide Nitrile Oxide (R-C≡N+-O-) oxime->nitrile_oxide [Oxidation] Ultrasound isoxazole Isoxazole Derivative nitrile_oxide->isoxazole + Alkyne alkyne Alkyne (R'-C≡C-R'')

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

References

Application Notes and Protocols for the Functionalization of the Bromophenyl Group on (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the bromophenyl group on (3-(4-Bromophenyl)isoxazol-5-yl)methanol. This compound serves as a versatile scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below describe key palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the para-position of the phenyl ring.

Overview of Functionalization Reactions

The bromine atom on the phenyl ring of this compound is a key handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials. The primary reactions covered in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Heck Reaction: For the introduction of alkenyl groups.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

  • Cyanation: For the introduction of a nitrile group.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each reaction type. The quantitative data presented in the tables are derived from literature reports on structurally similar bromophenyl-substituted heterocyclic systems and serve as a guide for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane801260-95[1]
Pd(dppf)Cl₂ (3)-K₂CO₃DME80284[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001875-90
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful tool for the synthesis of complex organic molecules.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Table 2: Representative Conditions and Yields for Heck Reaction of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)-K₂CO₃DMF/H₂O80470-92[3]
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1001665-85
Pd/C (5)-NaOAcDMA1302450-75
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, and is a fundamental reaction for the synthesis of substituted alkynes.

Experimental Protocol:

  • To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Add a base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and wash with the solvent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25-502-670-95[4]
Pd(OAc)₂ (2)-Et₃NH₂O/PTS25583-96[5]
Pd/CuFe₂O₄ (3)-K₂CO₃EtOH701-285-98[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol:

  • Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides

Pd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1001275-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101870-90
[(THP-Dipp)Pd(cinn)Cl] (1)-NaOtBu1,4-Dioxane1202453-90[7]
Cyanation

The cyanation of aryl bromides introduces a nitrile functional group, which is a versatile precursor for the synthesis of amines, carboxylic acids, and amides.

Experimental Protocol:

  • In a glovebox, combine this compound (1.0 equiv.), a cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.), and a solvent (e.g., DMF).

  • Seal the reaction vessel and heat to the desired temperature (typically 120 °C).

  • Stir the reaction mixture for the specified time, monitoring by LC-MS.

  • After cooling, carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table 5: Representative Conditions and Yields for Cyanation of Aryl Bromides

Cyanide SourceCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Zn(CN)₂Pd(dppf)Cl₂ (2)-DMF1201270-90
K₄[Fe(CN)₆]Pd(OAc)₂ (1) / L1KOAcDioxane/H₂O1001880-96[8]
TMSCNCuI (10)-NMP1202460-85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

Reaction Mechanisms

Suzuki_Miyaura Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr ArPdOR Ar-Pd(II)-OR(Ln) ArPdBr->ArPdOR ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Start Ar-Br Start->ArPdBr Oxidative Addition BoronicAcid Ar'-B(OH)2 BoronicAcid->ArPdOR Transmetalation Base Base Base->ArPdOR

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Reaction Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr AlkeneComplex Alkene Coordination ArPdBr->AlkeneComplex InsertionProduct Migratory Insertion AlkeneComplex->InsertionProduct BetaHydride β-Hydride Elimination InsertionProduct->BetaHydride ProductComplex Product Complex BetaHydride->ProductComplex ProductComplex->Pd0 Product Substituted Alkene ProductComplex->Product Start Ar-Br Start->ArPdBr Oxidative Addition Alkene Alkene Alkene->AlkeneComplex Base Base Base->Pd0

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr ArPdAlkyne Ar-Pd(II)-C≡CR(Ln) ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination CuAlkyne Cu(I)-C≡CR CuAlkyne->ArPdAlkyne Start Ar-Br Start->ArPdBr Oxidative Addition Alkyne H-C≡CR Alkyne->CuAlkyne Base Base Base->CuAlkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr AmineComplex Amine Coordination ArPdBr->AmineComplex AmidoComplex Ar-Pd(II)-NR'R''(Ln) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Start Ar-Br Start->ArPdBr Oxidative Addition Amine HNR'R'' Amine->AmineComplex Base Base Base->AmidoComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Biological Significance and Potential Signaling Pathways

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[9][10] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[10][11] The functionalization of the this compound scaffold allows for the exploration of these potential therapeutic applications.

Anticancer Activity:

Many isoxazole-containing compounds exert their anticancer effects by interacting with various cellular targets.[10] They have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways involved in cancer progression.[12] Some isoxazole derivatives act as inhibitors of proteins crucial for tumor growth, such as heat shock protein 90 (HSP90), various kinases, and matrix metalloproteinases (MMPs).[12]

Antimicrobial Activity:

The isoxazole nucleus is a key component of several clinically used antibiotics.[13] Derivatives of isoxazole have demonstrated broad-spectrum activity against various bacterial and fungal strains.[9][11] The mechanism of action for these compounds can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[13]

Below is a generalized diagram representing potential signaling pathways that could be modulated by functionalized this compound derivatives, based on the known biological activities of isoxazole compounds.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, STAT3) Kinase_Cascade->Transcription_Factors HSP90 HSP90 Client_Proteins Oncogenic Client Proteins HSP90->Client_Proteins Client_Proteins->Kinase_Cascade Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Apoptosis Apoptosis Transcription_Factors->Apoptosis Proliferation Cell Proliferation and Survival Cell_Cycle->Proliferation Molecule Functionalized Isoxazole Derivative Molecule->Receptor Inhibition Molecule->Kinase_Cascade Inhibition Molecule->HSP90 Inhibition Molecule->Apoptosis Induction

Caption: Potential anticancer signaling pathways modulated by isoxazole derivatives.

References

Application Notes: Analytical Characterization of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analytical characterization of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] The following methods are essential for confirming the identity, purity, and structural integrity of the synthesized compound.

Compound Information:

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Appearance Dark brown crystals[2]
Melting Point 91°C[2]

Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of the title compound.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[3]

Data Presentation

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.67–7.42Doublet8.54HAromatic protons (4-bromophenyl ring)
6.54Singlet-1HIsoxazole H-4 proton
4.82Singlet-2HMethylene protons (-CH₂OH)

Note: The publication also reports ¹³C NMR data confirming the structure, with key signals at 166.68 ppm and 147.79 ppm assigned to isoxazole ring carbons C-3 and C-5, respectively.[2]

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-10 mg in 0.7 mL CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in 400 MHz NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Assign Peaks calibrate->analyze end End analyze->end

Workflow for NMR analysis.

Application Note 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Data Presentation

Table 2: FT-IR Spectral Data (KBr Pellet) [2]

Wavenumber (cm⁻¹)IntensityAssignment
3304Strong, BroadO–H stretch (alcohol)
1694MediumC=N stretch (isoxazole ring)
1548, 1464MediumC=C stretch (aromatic ring)
1040MediumC–O–C stretch (isoxazole ring)
672StrongC–Br stretch (aryl bromide)
Workflow Diagram```dot

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start mix Grind 1-2 mg Sample with 100 mg KBr start->mix press Press into Thin Pellet mix->press instrument Place Pellet in FT-IR Spectrometer press->instrument scan_bg Run Background Scan instrument->scan_bg scan_sample Run Sample Scan scan_bg->scan_sample process Generate Transmittance or Absorbance Spectrum scan_sample->process analyze Identify Functional Group Peaks process->analyze end End analyze->end

Workflow for RP-HPLC analysis.

Application Note 4: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). [5]

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Confirm the presence of the characteristic isotopic pattern for bromine (two peaks separated by 2 m/z units with an approximate 1:1 intensity ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes). [5] * Compare the observed m/z with the calculated exact mass.

Data Presentation

Table 4: Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data

IonCalculated m/z (C₁₀H₉⁷⁹BrNO₂)⁺Calculated m/z (C₁₀H₉⁸¹BrNO₂)⁺Observation
[M+H]⁺253.9862255.9842A peak cluster with ~1:1 intensity ratio
Workflow Diagram```dot

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start dissolve Prepare Dilute Solution (1-10 µg/mL in MeOH) start->dissolve instrument Infuse into ESI Source dissolve->instrument ionize Generate Ions (Positive Mode) instrument->ionize analyze Identify [M+H]⁺ and Bromine Isotope Pattern ionize->analyze process Generate Mass Spectrum analyze->process end End analyze->end process->analyze

Workflow for Elemental Analysis.

References

Application Notes and Protocols: 4,4'-Dimethoxytrityl Chloride (DMT-Cl) as a Versatile Intermediate for the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxytrityl chloride (DMT-Cl) is a robust and versatile protecting group for primary hydroxyl functions, playing a pivotal role in the multi-step synthesis of complex organic molecules, particularly in the realm of nucleoside chemistry.[1][2][3] Its widespread application is central to the development of novel pharmaceuticals, including antiviral and anticancer agents. The DMT group offers the advantage of being readily introduced and subsequently removed under mild acidic conditions, a crucial feature for the regioselective modification of polyfunctional molecules like nucleosides.[2][4] This document provides detailed application notes and experimental protocols for the use of DMT-Cl as an intermediate in the synthesis of novel pharmaceuticals, with a specific focus on the synthesis of the anticancer drug Clofarabine.

Application: Synthesis of Clofarabine, a Novel Anticancer Pharmaceutical

Clofarabine is a next-generation purine nucleoside analog approved for the treatment of pediatric acute lymphoblastic leukemia.[5][6] Its synthesis provides an excellent case study for the application of DMT-Cl in protecting the 5'-hydroxyl group of a nucleoside intermediate, enabling subsequent chemical transformations.

Chemical Structure of Clofarabine:

Quantitative Data Summary

The following tables summarize key quantitative data for the protection of a representative nucleoside with DMT-Cl, its deprotection, and the biological efficacy of the resulting pharmaceutical, Clofarabine.

Table 1: 5'-O-DMT Protection of 2'-Deoxyadenosine

ParameterConditionValue/ObservationReference(s)
Starting Material2'-Deoxyadenosine---[7]
Reagent4,4'-Dimethoxytrityl chloride (DMT-Cl)1.05 equivalents[8]
SolventAnhydrous Pyridine---[7][8]
Reaction Time2-4 hoursCompletion monitored by TLC[8]
Protection Yield---Typically >90%[8]
Purity--->98% after chromatography[7]

Table 2: Deprotection (Detritylation) of 5'-O-DMT-Protected Nucleoside

ParameterConditionValue/ObservationReference(s)
Starting Material5'-O-DMT-2'-deoxyadenosine---[9][10]
Reagent3% Dichloroacetic Acid (DCA) in DichloromethaneRapid and quantitative[4]
Reaction TimeA few minutesCompletion indicated by color change[4]
Deprotection Yield---Nearly quantitative[3]
MonitoringSpectrophotometric measurement of DMT cationAbsorbance at ~495 nm[11]

Table 3: Clinical Efficacy of Clofarabine in Pediatric Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL)

ParameterPatient PopulationValueReference(s)
Overall Remission Rate (ORR)Pediatric (< 22 years)28%[12]
Complete Remission (CR)Pediatric (< 22 years)16%[12]
Median Overall Survival (OS)Patients achieving OR10.1 months[12]
Monotherapy Dose---52 mg/m² per day for 5 days[12]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of DMT-Cl in the synthesis of a nucleoside analog like Clofarabine.

Protocol 1: 5'-Hydroxyl Protection of 2'-Deoxyadenosine with DMT-Cl

Objective: To selectively protect the primary 5'-hydroxyl group of 2'-deoxyadenosine using DMT-Cl.

Materials:

  • 2'-Deoxyadenosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Triethylamine

Procedure:

  • Dry the 2'-deoxyadenosine by co-evaporation with anhydrous pyridine (2 x 10 mL) and then dry under high vacuum for at least 1 hour.

  • Dissolve the dried 2'-deoxyadenosine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DMT-Cl (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The product spot should be significantly less polar than the starting material.

  • Once the reaction is complete, quench the reaction by adding methanol (0.5 mL).

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine to afford the 5'-O-DMT-2'-deoxyadenosine as a white foam.[4][7]

Protocol 2: Deprotection (Detritylation) of the 5'-O-DMT Group

Objective: To remove the DMT protecting group from the 5'-hydroxyl position to allow for further reaction at this site.

Materials:

  • 5'-O-DMT-protected nucleoside

  • Anhydrous dichloromethane (DCM)

  • 3% Dichloroacetic acid (DCA) in DCM

Procedure:

  • Dissolve the 5'-O-DMT-protected nucleoside in anhydrous DCM under an inert atmosphere.

  • Add the 3% DCA in DCM solution dropwise to the stirred solution at room temperature.

  • A bright orange color will develop, indicating the formation of the DMT cation.

  • The reaction is typically complete within a few minutes. Monitor by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a small amount of a basic solution (e.g., aqueous sodium bicarbonate or a pyridine/methanol mixture).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected nucleoside.

Mandatory Visualizations

Signaling Pathway of Clofarabine

Clofarabine_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Clofarabine Clofarabine Clofarabine_TP Clofarabine Triphosphate Clofarabine->Clofarabine_TP Phosphorylation DNA_Polymerase DNA Polymerase Clofarabine_TP->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Clofarabine_TP->Ribonucleotide_Reductase Inhibition Mitochondria Mitochondria Clofarabine_TP->Mitochondria Disruption of membrane integrity dATP dATP dATP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Catalyzes DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Incorporation of Clofarabine-TP leads to p53 p53 Activation DNA_Damage->p53 STING STING Activation (non-canonical) p53->STING NFkB NF-κB Activation STING->NFkB Apoptosis Apoptosis NFkB->Apoptosis Pyroptosis Pyroptosis NFkB->Pyroptosis dATP_pool dATP Pool Depletion Ribonucleotide_Reductase->dATP_pool Depletion of dATP_pool->DNA_Synthesis Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis DMT_Workflow Start Start: 2'-Deoxyadenosine Protection 5'-O-DMT Protection (Protocol 1) Start->Protection Purification1 Purification (Silica Gel Chromatography) Protection->Purification1 Protected_Intermediate 5'-O-DMT-2'-deoxyadenosine Purification1->Protected_Intermediate Further_Synthesis Further Synthetic Steps (e.g., modification at other positions) Protected_Intermediate->Further_Synthesis DMT_Protected_Final_Intermediate DMT-Protected Final Intermediate Further_Synthesis->DMT_Protected_Final_Intermediate Deprotection Deprotection (Detritylation) (Protocol 2) DMT_Protected_Final_Intermediate->Deprotection Final_Purification Final Purification Deprotection->Final_Purification Final_Product Final Pharmaceutical (e.g., Clofarabine) Final_Purification->Final_Product

References

Application Notes and Protocols for (3-(4-Bromophenyl)isoxazol-5-yl)methanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the investigation of (3-(4-Bromophenyl)isoxazol-5-yl)methanol as a potential corrosion inhibitor. While specific studies on the bromo-derivative are limited, this document leverages data from closely related isoxazole derivatives, namely (3-(4-Chlorophenyl)isoxazol-5-yl)methanol and [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, to provide a comprehensive guide for researchers. The protocols outlined herein cover fundamental evaluation techniques including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, have been extensively studied as effective corrosion inhibitors. Isoxazole derivatives, in particular, show promise due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] This document focuses on the methodological approach to evaluating the corrosion inhibition properties of this compound.

The molecular structure of this compound, with its isoxazole ring, aromatic group, and heteroatoms, suggests its potential as a corrosion inhibitor. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, can facilitate adsorption onto metal surfaces.

Physicochemical Properties

  • Molecular Formula: C₁₀H₈BrNO₂

  • Molecular Weight: 254.08 g/mol

  • Appearance: Cream-colored small needles

  • Melting Point: 113-121 °C

Data Presentation: Corrosion Inhibition Performance of Analogous Isoxazole Derivatives

The following tables summarize the quantitative data for isoxazole derivatives structurally similar to this compound. This data serves as a reference for the expected performance of the target compound.

Table 1: Potentiodynamic Polarization Data for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (Compound I) and (3-(2,4-dichlorophenolisoxazole-5-yl)methanol (Compound II) on Mild Steel in 1 M HCl at 303.3 K

InhibitorConcentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank0-489.51150.280.3125.4-
Compound I100-495.2285.375.1110.275.20
200-501.8190.170.5105.883.47
400-510.3112.565.2100.190.22
600-515.775.460.895.393.45
Compound II100-490.1165.778.9115.685.59
200-495.698.372.4110.391.45
400-502.955.168.1105.795.21
600-508.434.263.7100.997.03

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol (Compound I) and (3-(2,4-dichlorophenolisoxazole-5-yl)methanol (Compound II) on Mild Steel in 1 M HCl at 303.3 K

InhibitorConcentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank045.2210.5-
Compound I100185.4150.875.62
200290.7120.384.45
400480.195.290.58
600650.970.693.06
Compound II100250.6130.181.96
200415.8105.789.13
400690.380.493.45
600980.160.995.39

Table 3: Potentiodynamic Polarization and EIS Data for [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol on Copper in 1 M H₂SO₄ at 25°C [1]

Concentration (M)Icorr (µA/cm²) (from PDP)Inhibition Efficiency (%) (from PDP)Rct (Ω cm²) (from EIS)Inhibition Efficiency (%) (from EIS)
028.5-1.25-
1x10⁻⁵15.147.02.3546.8
5x10⁻⁵10.264.23.5264.5
1x10⁻⁴6.876.15.2376.1
5x10⁻⁴3.189.111.589.1
1x10⁻³1.993.318.793.3

Experimental Protocols

The following protocols are generalized methodologies for evaluating the corrosion inhibition properties of this compound.

A detailed synthesis procedure can be adapted from the literature. A general route involves the [3+2] cycloaddition of a nitrile oxide with propargyl alcohol. The nitrile oxide is typically generated in situ from the corresponding aldoxime.

This method provides a direct measure of corrosion rate and inhibition efficiency.

Protocol:

  • Coupon Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). Polish the coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare different concentrations of the inhibitor in the corrosive medium (e.g., 1 M HCl).

  • Immersion: Immerse the weighed coupons in the corrosive solution with and without the inhibitor at a constant temperature for a specified duration (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them with a cleaning solution (e.g., a solution containing hexamethylenetetramine), wash with distilled water, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical methods provide rapid and detailed information on the corrosion process and the inhibitor's mechanism.

Apparatus: A standard three-electrode cell setup with a working electrode (e.g., mild steel), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

4.3.1 Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (Icorr) and provides insights into whether the inhibitor acts on the anodic or cathodic reaction, or both.

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Stabilization: Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

4.3.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Electrode and Cell Setup: Use the same setup as for PDP.

  • Stabilization: Allow the OCP to stabilize as described above.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The diameter of the semicircle corresponds to the charge transfer resistance (Rct).

    • The data can also be fitted to an equivalent electrical circuit to model the corrosion process. A simple Randles circuit is often used for a bare metal, while more complex circuits may be needed for inhibited systems.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound StockSolution Prepare Stock Solution Synthesis->StockSolution TestSolutions Prepare Test Solutions (various concentrations) StockSolution->TestSolutions WeightLoss Weight Loss Method TestSolutions->WeightLoss PDP Potentiodynamic Polarization TestSolutions->PDP EIS Electrochemical Impedance Spectroscopy TestSolutions->EIS CR_IE_WL Calculate CR and IE% WeightLoss->CR_IE_WL Icorr_IE_PDP Determine Icorr and IE% PDP->Icorr_IE_PDP Rct_IE_EIS Determine Rct and IE% EIS->Rct_IE_EIS

Caption: Experimental workflow for evaluating corrosion inhibitors.

Adsorption_Mechanism Inhibitor This compound in solution Metal Metal Surface (e.g., Mild Steel) Inhibitor->Metal Adsorption ProtectiveLayer Adsorbed Protective Layer Metal->ProtectiveLayer Forms ProtectiveLayer->Metal Inhibits Corrosion

Caption: Conceptual diagram of the corrosion inhibition mechanism.

Conclusion

The provided protocols and reference data from analogous compounds offer a robust framework for the investigation of this compound as a corrosion inhibitor. Researchers can adapt these methodologies to specific experimental conditions, such as different metals, corrosive environments, and temperatures. The expected outcome is a comprehensive understanding of the inhibitor's efficiency, mechanism of action, and potential for practical applications in corrosion protection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to the stability of the nitrile oxide intermediate and reaction conditions.

  • Nitrile Oxide Dimerization: The in situ generated 4-bromobenzonitrile oxide is prone to dimerization to form a furoxan, a common side reaction that competes with the desired [3+2] cycloaddition.[1]

    • Solution: Use the nitrile oxide precursor (4-bromobenzaldoxime) in a slight excess to favor the reaction with propargyl alcohol. Ensure slow addition of the oxidizing agent (e.g., sodium hypochlorite) to maintain a low concentration of the nitrile oxide at any given time, thus minimizing dimerization.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature. One study on a similar isoxazole synthesis found that heating to 70°C was optimal.

  • Suboptimal Reagents or Catalyst: The quality of reagents, particularly the nitrile oxide precursor and the catalyst (if used), is critical.

    • Solution: Ensure the 4-bromobenzaldoxime is pure. For catalyzed versions of the [3+2] cycloaddition, such as those using cerium ammonium nitrate (CAN), ensure the catalyst is active and used in the correct loading.[2]

Q2: I am observing significant side product formation, complicating purification. What are these impurities and how can I avoid them?

A2: The primary side products are typically furoxans resulting from nitrile oxide dimerization. Other impurities may arise from unreacted starting materials or degradation.

  • Avoiding Furoxan Formation: As mentioned above, controlling the concentration of the nitrile oxide intermediate is key. Gradual addition of the oxidant is the most effective strategy.

  • Minimizing Other Impurities:

    • Ensure the purity of your starting materials. 4-Bromobenzaldehyde can oxidize to 4-bromobenzoic acid, which can interfere with the reaction.

    • Optimize reaction conditions. Overly harsh conditions (e.g., excessively high temperatures) can lead to degradation of both reactants and the desired product.

    • One report noted an unexpected carbonyl stretch in the FT-IR spectrum of the product, suggesting a persistent impurity.[2] Careful purification by column chromatography or recrystallization is essential.

Q3: The purification of the final product is proving difficult. What are the recommended procedures?

A3: this compound is a solid crystalline compound.[2][3] Standard purification techniques should be effective if the reaction is relatively clean.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be explored to obtain pure crystals.

  • Column Chromatography: If recrystallization is ineffective due to the presence of impurities with similar solubility, silica gel column chromatography is recommended. A gradient elution with a solvent system like ethyl acetate and hexanes can effectively separate the product from less polar starting materials and more polar impurities.

  • Post-Purification Analysis: After purification, confirm the structure and purity using analytical techniques such as NMR (¹H and ¹³C) and FT-IR spectroscopy to ensure the absence of starting materials and side products.[2]

Q4: Should I synthesize the target compound via [3+2] cycloaddition or by reducing a precursor?

A4: Both are viable routes.

  • [3+2] Cycloaddition: This is a common and efficient method for constructing the isoxazole ring directly.[2] It involves the reaction of 4-bromobenzaldoxime with propargyl alcohol. This route is often preferred for its convergence and ability to build the core structure in a single key step.

  • Reduction of a Precursor: Alternatively, one can synthesize 3-(4-bromophenyl)isoxazole-5-carboxaldehyde or a corresponding ester and then reduce the carbonyl group to the alcohol. Sodium borohydride (NaBH₄) is a suitable reducing agent for converting the aldehyde to the primary alcohol.[4][5] This route can be advantageous if the aldehyde or ester precursor is readily available or easier to synthesize and purify than the cycloaddition precursors.

Data Presentation

The following table summarizes key data points for the synthesis of this compound and its precursors, based on literature values.

CompoundPrecursor(s)Reagent(s)SolventYieldMelting Point (°C)Reference
4-Bromobenzaldoxime4-BromobenzaldehydeHydroxylamine hydrochloridePyridine97%80[2]
(3-(p-tolyl)isoxazol-5-yl)methanol (analogue)4-Methylbenzaldoxime, Propargyl alcohol5% Sodium hypochlorite (NaOCl)CCl₄97%97
This compound4-Bromobenzaldoxime, Propargyl alcoholCerium Ammonium Nitrate (CAN)--91[2]
This compound----113-121[3]

Note: Yields and melting points can vary based on the specific experimental conditions and purity of the final product.

Experimental Protocols

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol is based on a general method for isoxazole synthesis from an aldoxime and an alkyne.

Step 1: Synthesis of 4-Bromobenzaldoxime

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in pyridine.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl to remove pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromobenzaldoxime. A reported yield for this step is 97%.[2]

Step 2: Synthesis of this compound

  • In a two-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve 4-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as CCl₄ or CH₂Cl₂.

  • Prepare a solution of 5% aqueous sodium hypochlorite (NaOCl).

  • Add the NaOCl solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the reaction temperature at room temperature or as optimized (e.g., 70°C).

  • Stir the reaction mixture for 24-48 hours, monitoring progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to obtain the pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 4-Bromobenzaldehyde Oxime 4-Bromobenzaldoxime Start->Oxime NH₂OH·HCl, Pyridine NitrileOxide 4-Bromobenzonitrile Oxide (in situ) Oxime->NitrileOxide NaOCl or CAN Product This compound NitrileOxide->Product [3+2] Cycloaddition Propargyl Propargyl Alcohol Propargyl->Product [3+2] Cycloaddition

Caption: Synthesis of the target molecule via [3+2] cycloaddition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM Unreacted Starting Material? CheckTLC->UnreactedSM SideProducts Significant Side Products? UnreactedSM->SideProducts No Action_TimeTemp Increase Reaction Time/Temp. Monitor Progress UnreactedSM->Action_TimeTemp Yes Action_ReagentPurity Check Reagent Purity (Oxime, Aldehyde) SideProducts->Action_ReagentPurity No Action_SlowAddition Slow Oxidant Addition (Control Nitrile Oxide Conc.) SideProducts->Action_SlowAddition Yes (e.g., Furoxan) End Yield Improved Action_TimeTemp->End Action_Purify Optimize Purification (Recrystallization or Column) Action_ReagentPurity->Action_Purify Action_SlowAddition->Action_Purify Action_Purify->End

Caption: A logical workflow for troubleshooting low yield issues.

References

troubleshooting regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers, such as 3,5-disubstituted and 3,4-disubstituted isoxazoles, is a common challenge in 1,3-dipolar cycloaddition reactions.[1] The regioselectivity is governed by a combination of electronic and steric factors of both the alkyne and the nitrile oxide.[1] Generally, terminal alkynes react with high regioselectivity to yield 3,5-disubstituted isoxazoles.[1] However, for internal or electronically biased alkynes, a mixture of products can result.

Here are key strategies to enhance regioselectivity:

  • Catalysis: The use of catalysts can significantly direct the reaction towards a specific regioisomer. Copper(I) catalysts are frequently employed to favor the formation of 3,5-disubstituted isoxazoles.[1][2] Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers.[1]

  • Substituent Effects: The electronic properties of the substituents on both reactants are crucial. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[1]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can sterically direct the cycloaddition to favor the less hindered product.[1][3]

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the regioselectivity of 1,3-dipolar cycloadditions.[4] Experimenting with different solvents, such as more polar or fluorinated options, may enhance the desired isomeric ratio.[4]

Q2: I'm using the Claisen isoxazole synthesis (condensation of a 1,3-dicarbonyl compound with hydroxylamine) and obtaining a mixture of regioisomers. What factors can I modify to improve the selectivity?

A2: The condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine is a classic method for isoxazole synthesis, but it often leads to a mixture of regioisomers.[5] The regioselectivity of this reaction is highly dependent on the reaction conditions and the substrate structure.

Key parameters to control regioselectivity include:

  • Substrate Structure: Utilizing β-enamino diketones as precursors can offer better regiochemical control compared to their 1,3-dicarbonyl counterparts due to their defined 1,3-dielectrophilic system.[5]

  • Solvent: The choice of solvent plays a critical role in directing the regiochemical outcome.[5]

  • Lewis Acids: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can act as a carbonyl activator and significantly influence the regioselectivity.[5] The amount of Lewis acid used is a crucial parameter to optimize.[5]

  • pH and Temperature: The pH of the reaction medium and the reaction temperature are key factors in determining the final isomeric ratio.[2]

Q3: My isoxazole synthesis is suffering from low yields due to the formation of furoxan byproducts. How can I minimize this side reaction?

A3: Furoxan formation, which is the dimerization of the nitrile oxide, is a common side reaction in 1,3-dipolar cycloaddition syntheses of isoxazoles.[1][4] To minimize this unwanted reaction, consider the following strategies:

  • Slow Addition: If you are not generating the nitrile oxide in situ, a slow addition of the nitrile oxide solution to the reaction mixture containing the alkyne is recommended. This maintains a low instantaneous concentration of the nitrile oxide, thereby favoring the desired cycloaddition over dimerization.[1]

  • Excess Alkyne: Using a slight excess of the alkyne can help to outcompete the nitrile oxide dimerization.[1]

  • Optimized Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition, thus improving the product yield.[1]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in 1,3-Dipolar Cycloaddition

This guide provides a systematic approach to troubleshoot and optimize the regioselectivity of isoxazole synthesis via 1,3-dipolar cycloaddition.

Table 1: Effect of Reaction Parameters on Regioselectivity in 1,3-Dipolar Cycloaddition

ParameterVariationExpected Outcome on Regioselectivity
Catalyst No Catalyst vs. Cu(I) CatalystCu(I) often favors the 3,5-disubstituted isomer.[1][2]
No Catalyst vs. Ru(II) CatalystRu(II) can favor a specific, often different, regioisomer.[1]
Alkyne Substituent Electron-donating groupMay alter the electronic preference for cycloaddition.
Electron-withdrawing groupCan reverse the typical regioselectivity.[1]
Sterically bulky groupFavors the formation of the sterically less hindered isomer.[1]
Solvent Polarity Non-polar vs. Polar AproticCan influence the transition state energies of the two regioisomeric pathways.[4]
Temperature Low vs. HighLower temperatures may increase selectivity by favoring the pathway with the lower activation energy.

Experimental Protocol: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 eq.) and the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) (1.1 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, or toluene).

  • Catalyst Addition: Add a copper(I) source (e.g., CuI, 5-10 mol%) and a ligand (e.g., a tertiary amine like triethylamine or diisopropylethylamine, 1.2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for 1,3-Dipolar Cycloaddition

start Low Regioselectivity in 1,3-Dipolar Cycloaddition catalyst Introduce a Catalyst (e.g., Cu(I) or Ru(II)) start->catalyst substituents Modify Substituents (Electronic/Steric) start->substituents conditions Optimize Reaction Conditions (Solvent, Temperature) start->conditions analysis Analyze Regioisomeric Ratio (NMR, GC-MS) catalyst->analysis substituents->analysis conditions->analysis analysis->catalyst Unsuccessful improved Improved Regioselectivity analysis->improved Successful regioselectivity Regioselectivity substrate Substrate Structure (β-Dicarbonyl vs. β-Enamino Diketone) substrate->regioselectivity lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->regioselectivity solvent Solvent solvent->regioselectivity ph pH / Base ph->regioselectivity temperature Temperature temperature->regioselectivity

References

reducing furoxan byproduct formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile oxide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of undesired furoxan byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furoxan byproduct formation in my nitrile oxide cycloaddition reaction?

A1: Furoxan formation is the result of the dimerization of the nitrile oxide 1,3-dipole. This reaction competes with the desired [3+2] cycloaddition of the nitrile oxide with your dipolarophile (e.g., an alkene or alkyne). The dimerization is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration. Therefore, conditions that lead to a high concentration of the nitrile oxide will favor the formation of the furoxan byproduct.

Q2: How does the structure of my nitrile oxide affect the rate of furoxan formation?

A2: The electronic and steric properties of the substituent (R-group) on the nitrile oxide (R-CNO) play a significant role.

  • Steric Hindrance: Large, bulky substituents on the nitrile oxide can sterically hinder the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization.[1] For instance, nitrile oxides with sterically demanding groups like mesityl are often stable enough to be isolated.

  • Electronic Effects: The dimerization of aromatic nitrile oxides can be slower than that of aliphatic ones due to the disruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step of dimerization.[2][3]

Q3: Can furoxan formation be completely eliminated?

A3: While complete elimination can be challenging, furoxan formation can often be reduced to negligible levels. The most effective strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile. This ensures that the nitrile oxide is consumed in the desired cycloaddition reaction as it is formed, keeping its concentration low at all times and thus minimizing dimerization.

Troubleshooting Guide

Issue 1: High percentage of furoxan byproduct observed in the reaction mixture.

This is the most common issue in nitrile oxide cycloadditions and points to the dimerization of the nitrile oxide outcompeting the desired cycloaddition.

Possible Causes & Solutions:

  • High Concentration of Nitrile Oxide:

    • Solution 1: Slow Addition of Precursor: Instead of adding the reagent that generates the nitrile oxide (e.g., a base to a hydroximoyl chloride) all at once, add it slowly over an extended period using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, favoring the cycloaddition reaction.

    • Solution 2: In Situ Generation Methods: Employ a method where the nitrile oxide is generated slowly and consumed immediately. See the detailed protocols below for methods using NaCl/Oxone or t-BuOI.

  • Slow Cycloaddition Rate:

    • Solution 1: Increase Dipolarophile Concentration: Use a higher concentration or a slight excess of the dipolarophile to increase the probability of a successful cycloaddition event over dimerization.

    • Solution 2: Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cycloaddition over the dimerization pathway. However, this is system-dependent and may require some optimization.

  • Choice of Solvent:

    • Solution: The polarity of the solvent can influence the rates of both the desired reaction and the dimerization. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[1] A solvent screen may be necessary to find the optimal conditions for your specific substrates.

Issue 2: Low or no yield of the desired cycloaddition product.

This can be related to issues with the generation of the nitrile oxide itself or its subsequent reaction.

Possible Causes & Solutions:

  • Inefficient Nitrile Oxide Generation:

    • Solution 1: Verify Precursor Quality: Ensure that your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is pure and dry.

    • Solution 2: Check Reagent Stoichiometry and Quality: Ensure that the reagents used for in situ generation (e.g., oxidant, base) are of good quality and used in the correct stoichiometric amounts.

    • Solution 3: Optimize Generation Method: If one method of in situ generation is not working, consider trying an alternative, such as switching from a base-mediated dehydrohalogenation to an oxidative method.

  • Decomposition of Nitrile Oxide or Product:

    • Solution: Some nitrile oxides and isoxazole/isoxazoline products can be unstable under certain conditions (e.g., high heat, strongly acidic or basic media). Ensure your reaction and workup conditions are mild. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Data Presentation: Comparison of Methods to Reduce Furoxan Formation

The following tables summarize the effectiveness of different strategies in maximizing the yield of the desired isoxazole/isoxazoline product while minimizing furoxan formation.

Table 1: Effect of Slow Addition of Precursor on Product Yield

Nitrile Oxide PrecursorDipolarophileAddition MethodIsoxazole Yield (%)Furoxan ByproductReference
α-Diazocarbonyl compoundEthyl propiolateSyringe pump (1h)84Not reported, but stated to be avoided[3]
α-Diazocarbonyl compoundEthyl propiolateBolus additionLower yield (not specified)Significant formation[3]

Table 2: Comparison of In Situ Generation Methods

Nitrile Oxide PrecursorGeneration MethodDipolarophileIsoxazole/Isoxazoline Yield (%)Reference
Various AldoximesNaCl/OxoneVarious Alkenes63-81[4]
Benzaldoximet-BuOIStyrene88[5]
Various AldoximesIodobenzene diacetate/TFAVarious OlefinsGood yields (not tabulated)[1]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone

This protocol is adapted from Zhao, G., et al., Org. Lett. 2019, 21 (1), pp 315–319.[4]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene (1.2 equiv)

  • Sodium Chloride (NaCl) (2.0 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (2.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add the aldoxime (0.5 mmol, 1.0 equiv), alkene (0.6 mmol, 1.2 equiv), NaCl (58.4 mg, 1.0 mmol, 2.0 equiv), and NaHCO₃ (84.0 mg, 1.0 mmol, 2.0 equiv).

  • Add ethyl acetate (2.5 mL) and water (2.5 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Oxone® (614.7 mg, 1.0 mmol, 2.0 equiv) to the stirring mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically a few hours).

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxides from Aldoximes using t-BuOI

This protocol is adapted from Minakata, S., et al., Org. Lett. 2011, 13 (11), pp 2966–2969.[5]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or Alkyne (1.2 equiv)

  • tert-Butyl hypochlorite (t-BuOCl) (1.1 equiv)

  • Sodium iodide (NaI) (1.1 equiv)

  • 2,6-Lutidine (1.1 equiv)

  • Dioxane (anhydrous)

Procedure:

  • To a solution of NaI (165 mg, 1.1 mmol) in anhydrous dioxane (2.0 mL) under an inert atmosphere (e.g., argon), add t-BuOCl (0.12 mL, 1.1 mmol) at room temperature. Stir the mixture for 10 minutes to generate t-BuOI in situ.

  • Add the aldoxime (1.0 mmol), the alkene or alkyne (1.2 mmol), and 2,6-lutidine (0.13 mL, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, add saturated aqueous Na₂S₂O₃ solution to quench the reaction.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_main Nitrile Oxide Cycloaddition cluster_side Competing Dimerization Nitrile Oxide Nitrile Oxide Desired Product [3+2] Cycloaddition Product (Isoxazole/Isoxazoline) Nitrile Oxide->Desired Product [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Desired Product NO1 Nitrile Oxide Intermediate Dinitrosoalkene Diradical Intermediate NO1->Intermediate Dimerization (C-C bond formation) NO2 Nitrile Oxide NO2->Intermediate Furoxan Furoxan Byproduct Intermediate->Furoxan Cyclization

Caption: Competing pathways in nitrile oxide reactions.

Experimental Workflow: In Situ Generation (General)

experimental_workflow start Start setup Combine Precursor (e.g., Aldoxime) and Dipolarophile in Solvent start->setup generation Slowly Add/Generate Reagent for Nitrile Oxide Formation (e.g., Oxidant/Base) setup->generation reaction Stir at Optimal Temperature generation->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Caption: General workflow for minimizing furoxan byproduct.

References

Technical Support Center: Optimization of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can affect reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the potential causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To address this, consider the following:

  • In Situ Generation: Generate the nitrile oxide intermediate in situ in the presence of the dipolarophile (alkyne or alkene) to minimize its decomposition.[2]

  • Stoichiometry: Using a slight excess of the nitrile oxide precursor can be beneficial.[1]

  • Slow Addition: Slowly adding the nitrile oxide precursor to the reaction mixture helps to maintain a low concentration, which can suppress dimerization.[1]

  • Temperature Optimization: The reaction temperature should be optimized, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by the electronic and steric factors of both the dipole and the dipolarophile.[3]

  • Catalysis: The use of copper(I) or ruthenium(II) catalysts can promote the formation of specific regioisomers.[3] For example, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.[3]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role in the regiochemical outcome.[3]

  • Steric Hindrance: Bulky substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield of the Desired Isoxazole Product
Possible Cause Solution
Decomposition of Nitrile Oxide Intermediate Generate the nitrile oxide in situ under mild conditions in the presence of the dipolarophile. Common methods include dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the oxidation of aldoximes.[2] The use of hypervalent iodine reagents can also facilitate the rapid formation of nitrile oxides from oximes.
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Side Reactions of Starting Materials Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. Purify starting materials to remove any impurities that could lead to side reactions.[1]
Problem 2: Formation of Undesired Side Products
Side Product Mitigation Strategy
Furoxan (Nitrile Oxide Dimer) Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1]
Isomeric Products Optimize the catalyst and solvent system. The regioselectivity of 1,3-dipolar cycloadditions can be highly dependent on the choice of catalyst (e.g., Cu(I) vs. Ru(II)) and solvent polarity.[3]

Experimental Protocols

General Procedure for the Synthesis of 5-Arylisoxazoles

This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride.

Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

Procedure:

  • A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.[1]

  • The reaction is heated to reflux and monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]

Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.[3]

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.[3]

  • Add hydroxylamine hydrochloride and pyridine to the solution.[3]

  • Cool the mixture in an ice bath.[3]

  • Slowly add BF₃·OEt₂ to the cooled mixture with stirring.[3]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).[3]

  • Quench the reaction by adding water.[3]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Data Presentation

Table 1: Effect of Solvent and Additives on Regioselectivity

The following table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.[3]

SolventAdditiveRatio of Regioisomers (A:B)
AcetonitrileBF₃·OEt₂>99:1
DichloromethaneBF₃·OEt₂95:5
TetrahydrofuranBF₃·OEt₂90:10
AcetonitrileNone50:50

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Alkyne/ Alkene C 1,3-Dipolar Cycloaddition A->C B Nitrile Oxide Precursor B->C D Quenching C->D E Extraction D->E F Chromatography E->F G Isoxazole Product F->G troubleshooting_low_yield Start Low Reaction Yield Cause1 Nitrile Oxide Dimerization? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Starting Material Decomposition? Start->Cause3 Solution1 Generate Nitrile Oxide in situ / Slow Addition Cause1->Solution1 Solution2 Optimize Temperature, Solvent, & Catalyst Cause2->Solution2 Solution3 Use Milder Conditions / Protect Functional Groups Cause3->Solution3

References

Technical Support Center: Scale-Up Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol. This guide provides troubleshooting advice and frequently asked questions to address common issues in the synthesis, purification, and scale-up of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield in the [3+2] cycloaddition reaction between 4-bromobenzaldehyde oxime and propargyl alcohol. What are the potential causes and how can we improve the yield?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the generation and stability of the nitrile oxide intermediate and the efficiency of the cycloaddition reaction.

Potential Causes and Recommended Actions:

  • Inefficient Nitrile Oxide Generation: The in-situ generation of 4-bromobenzonitrile oxide from the corresponding oxime is a critical step. If this step is inefficient, the overall yield will be low.

    • Action: Ensure the complete conversion of the oxime to the nitrile oxide. The choice of oxidizing agent and reaction conditions is crucial. Cerium(IV) Ammonium Nitrate (CAN) is an effective oxidant for this transformation.[1][2][3] Ensure the CAN is of high quality and used in the correct stoichiometric amount.

  • Dimerization of Nitrile Oxide: A significant competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which is a common issue in isoxazole synthesis.[1]

    • Action: To minimize dimerization, the nitrile oxide should be generated in the presence of the dipolarophile (propargyl alcohol) to ensure it reacts preferentially in the desired cycloaddition. Slow addition of the oxidant to the mixture of the oxime and propargyl alcohol can help maintain a low concentration of the nitrile oxide, thus reducing the rate of dimerization.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Action: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A systematic study to find the optimal temperature is recommended. The choice of solvent can also influence the reaction; polar aprotic solvents are often used for cycloaddition reactions.

Issue 2: Formation of Impurities and Byproducts

Question: Our final product is contaminated with significant amounts of impurities, particularly a byproduct we suspect is the furoxan dimer. How can we minimize the formation of this and other impurities?

Answer: The formation of furoxan is a common challenge in isoxazole synthesis via the nitrile oxide pathway. Other impurities can arise from unreacted starting materials or side reactions of the product.

Strategies to Minimize Impurity Formation:

  • Control of Furoxan Formation: As mentioned previously, the key to minimizing furoxan formation is to ensure the nitrile oxide reacts with the propargyl alcohol as soon as it is formed.

    • Action: A semi-batch process, where the oxidant is added slowly to the reaction mixture, is highly recommended for scale-up to control both the exotherm and the concentration of the nitrile oxide intermediate.

  • Purity of Starting Materials: The purity of 4-bromobenzaldehyde, hydroxylamine, and propargyl alcohol is critical. Impurities in the starting materials can lead to the formation of undesired byproducts.

    • Action: Ensure all starting materials meet the required purity specifications before use.

  • Product Degradation: The isoxazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures during work-up and purification.

    • Action: Use mild conditions for the reaction work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Issue 3: Difficulties in Product Isolation and Purification on a Larger Scale

Question: We are facing challenges with the isolation and purification of this compound at a larger scale. The crude product is often an oil, and column chromatography is not ideal for our production needs.

Answer: Transitioning from lab-scale purification (often chromatography) to large-scale isolation requires a shift in strategy towards crystallization.

Recommendations for Scale-Up Purification:

  • Inducing Crystallization: If the crude product is an oil, it may be due to residual solvent or impurities inhibiting crystallization.

    • Action: Ensure the solvent from the extraction step is thoroughly removed under reduced pressure. Try adding a non-polar solvent like hexane or heptane to the crude oil to induce precipitation. Seeding the oil with a small crystal of the pure product can also initiate crystallization.

  • Developing a Crystallization Protocol: A robust crystallization process is essential for obtaining a high-purity product at scale.

    • Action: Screen various solvent systems to find one that provides good recovery and purity. Common solvent systems for crystallization include ethanol/water, isopropanol/water, and ethyl acetate/hexane. The cooling rate and agitation during crystallization should be carefully controlled to obtain a desirable crystal size and morphology for easy filtration and drying.

  • Aqueous Work-up: An effective aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before crystallization.

    • Action: After the reaction, quench the mixture and adjust the pH to neutral. Extract the product with a suitable organic solvent. Wash the organic layer with water and then brine to remove water-soluble impurities.

FAQs (Frequently Asked Questions)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: The most commonly cited and effective route is the [3+2] cycloaddition reaction between in-situ generated 4-bromobenzonitrile oxide and propargyl alcohol. The nitrile oxide is typically generated from 4-bromobenzaldehyde oxime using an oxidizing agent like Cerium(IV) Ammonium Nitrate (CAN).[1][2][3] This method is advantageous as it often proceeds under mild conditions and can be adapted for larger scales.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The primary safety concern is the management of the reaction exotherm, particularly during the in-situ generation of the nitrile oxide, which can be a highly energetic process. Poor heat management can lead to a runaway reaction. It is crucial to have a well-designed reactor with adequate cooling capacity and to control the addition rate of reagents. A thorough process safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale synthesis.

Q3: How does the choice of catalyst affect the reaction?

A3: For the [3+2] cycloaddition to form the isoxazole ring, catalysts like CAN are used to facilitate the in-situ generation of the nitrile oxide from the oxime.[1][2][3] The efficiency of the catalyst directly impacts the reaction rate and overall yield. Other catalysts, such as copper and ruthenium complexes, have also been used in isoxazole synthesis, and they can influence the regioselectivity of the cycloaddition, which is a critical consideration when using unsymmetrical alkynes.

Q4: Can this synthesis be performed using greener solvents?

A4: There is a growing interest in using more environmentally friendly solvents for isoxazole synthesis. Some studies have reported the successful synthesis of isoxazoles in aqueous media or using deep eutectic solvents.[4][5] For the scale-up of this compound, a detailed investigation into the feasibility and efficiency of using such green solvents would be required.

Data Presentation

Table 1: Illustrative Comparison of Reaction Conditions for Isoxazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1CAN (10)Acetonitrile251285>95
2CAN (10)Ethanol50878>95
3Copper(I) iodide (5)Toluene801272>90
4NoneWater50290>98

*Note: Data for entry 4 is based on a similar 5-arylisoxazole synthesis and illustrates the potential of catalyst-free aqueous methods.[4][5]

Experimental Protocols

Pilot-Scale Synthesis of this compound (Illustrative Protocol)

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

  • To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) followed by a solution of sodium hydroxide (1.1 eq) in water at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and adjust the pH to ~7 with dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-bromobenzaldehyde oxime.

Step 2: [3+2] Cycloaddition

  • To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in acetonitrile.

  • Prepare a solution of Cerium(IV) Ammonium Nitrate (CAN) (2.2 eq) in acetonitrile.

  • Slowly add the CAN solution to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C using a cooling bath.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 8-12 hours, monitoring by HPLC for completion.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add water until the solution becomes turbid.

  • Cool the mixture slowly to room temperature and then in an ice bath to complete crystallization.

  • Filter the solid product, wash with a cold isopropanol/water mixture, and dry under vacuum to afford pure this compound.

Visualizations

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Work-up & Purification 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction Mixture 1 Reaction Mixture 1 4-Bromobenzaldehyde->Reaction Mixture 1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Mixture 1 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture 1 4-Bromobenzaldehyde Oxime 4-Bromobenzaldehyde Oxime Reaction Mixture 2 Reaction Mixture 2 4-Bromobenzaldehyde Oxime->Reaction Mixture 2 Reaction Mixture 1->4-Bromobenzaldehyde Oxime Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Reaction Mixture 2 CAN (Oxidant) CAN (Oxidant) CAN (Oxidant)->Reaction Mixture 2 Slow Addition Crude Product Mixture Crude Product Mixture Aqueous Work-up Aqueous Work-up Crude Product Mixture->Aqueous Work-up Reaction Mixture 2->Crude Product Mixture Crystallization Crystallization Aqueous Work-up->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound G Low Yield Low Yield Check Nitrile Oxide Generation Check Nitrile Oxide Generation Low Yield->Check Nitrile Oxide Generation Check for Furoxan Byproduct Check for Furoxan Byproduct Check Nitrile Oxide Generation->Check for Furoxan Byproduct No Incomplete Oxime Conversion? Incomplete Oxime Conversion? Check Nitrile Oxide Generation->Incomplete Oxime Conversion? Yes Review Reaction Conditions Review Reaction Conditions Check for Furoxan Byproduct->Review Reaction Conditions No High Furoxan? High Furoxan? Check for Furoxan Byproduct->High Furoxan? Yes Suboptimal Temp/Solvent? Suboptimal Temp/Solvent? Review Reaction Conditions->Suboptimal Temp/Solvent? Yes Yield Improved Yield Improved Review Reaction Conditions->Yield Improved Yield Improved Increase Reaction Time/Temp for Oxime Formation Increase Reaction Time/Temp for Oxime Formation Incomplete Oxime Conversion?->Increase Reaction Time/Temp for Oxime Formation Increase Reaction Time/Temp for Oxime Formation->Yield Improved Slow Down Oxidant Addition Rate Slow Down Oxidant Addition Rate High Furoxan?->Slow Down Oxidant Addition Rate Slow Down Oxidant Addition Rate->Yield Improved Optimize Temperature and Solvent System Optimize Temperature and Solvent System Suboptimal Temp/Solvent?->Optimize Temperature and Solvent System Optimize Temperature and Solvent System->Yield Improved

References

minimizing byproduct formation during the synthesis of isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of isoxazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis, with a focus on minimizing unwanted byproducts.

Problem 1: Low or No Product Yield

  • Question: My isoxazole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in isoxazole synthesis can stem from several factors, depending on the synthetic route.

    For 1,3-dipolar cycloaddition reactions , common issues include:

    • Inefficient Nitrile Oxide Generation: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions. Also, verify the purity of the nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[1]

    • Poor Reactant Solubility: The choice of solvent is critical. All reactants should be fully soluble at the reaction temperature. Common solvents to consider are acetonitrile, DMF, and DMSO.[1]

    • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. A temperature that is too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products.[1] It's recommended to screen a range of temperatures to find the optimal condition.

    • Reactant Decomposition: If your starting materials are sensitive, consider employing milder reaction conditions, such as lower temperatures or a less reactive base or catalyst.[1]

    For condensation of 1,3-dicarbonyl compounds with hydroxylamine , consider the following:

    • Poor Reactant Quality: Impurities in the 1,3-dicarbonyl compound or hydroxylamine hydrochloride can inhibit the reaction.[2] Using freshly purified starting materials is advisable.

    • Incorrect Stoichiometry: Using equimolar amounts of the reactants is generally recommended to minimize side reactions caused by an excess of one reactant.[2]

Problem 2: Formation of Furoxan Byproducts in 1,3-Dipolar Cycloaddition

  • Question: I am observing a significant amount of furoxan (nitrile oxide dimer) in my 1,3-dipolar cycloaddition reaction. How can I minimize this byproduct?

  • Answer: Furoxan formation is a common side reaction due to the dimerization of the in situ generated nitrile oxide.[1][3] To minimize this:

    • Slow Addition: If generating the nitrile oxide in situ, adding the precursor (e.g., aldoxime and base) slowly to the reaction mixture containing the alkyne can maintain a low concentration of the nitrile oxide, thus favoring the desired cycloaddition over dimerization.[3]

    • Excess Alkyne: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization reaction.[1][3]

    • Temperature Optimization: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[1][3]

Problem 3: Formation of Regioisomers

  • Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of isomeric products is a frequent challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles.[1]

    In 1,3-dipolar cycloaddition reactions , regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[1][3]

    • Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. For instance, copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[1][3] Ruthenium(II) catalysts have also been shown to influence regioselectivity.[3]

    • Solvent Choice: The polarity of the solvent can impact regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the formation of a particular isomer.[1]

    • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor plays a significant role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3]

    For the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine , controlling which carbonyl group reacts is key.[3]

    • Solvent Polarity: The choice of solvent can influence which carbonyl group is more reactive. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[3][4][5]

    • Use of Lewis Acids: The addition of a Lewis acid, such as BF3·OEt2, can enhance the regioselectivity of the reaction.[4]

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common methods for synthesizing isoxazoles?

    • Answer: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][6] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][7]

  • Question 2: How can I monitor the progress of my isoxazole synthesis reaction?

    • Answer: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.

  • Question 3: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

    • Answer: Yes, there is growing interest in developing greener synthetic routes. Ultrasound-assisted synthesis has emerged as a promising eco-friendly alternative, often leading to shorter reaction times, reduced energy consumption, and higher yields.[8][9] These methods can also minimize byproduct formation and allow for the use of greener solvents or even solvent-free conditions.[8][9] Synthesizing isoxazoles in aqueous media is another environmentally benign approach.[10]

  • Question 4: Can microwave-assisted synthesis be used to improve isoxazole formation?

    • Answer: Microwave irradiation can significantly reduce reaction times, often from hours to minutes. This can lead to higher yields and a cleaner reaction profile by minimizing thermal degradation of the reactants and products.[11]

Data Presentation

Table 1: Effect of Solvent and Base on Regioselectivity in the Synthesis of 4,5-Disubstituted Isoxazoles from β-Enamino Diketones and Hydroxylamine [5]

EntrySolventBaseTime (h) / Temp (°C)Ratio (2a:3a)Yield (%)
1EtOH-10 / 2535:6573
2MeCN-16 / 2565:3581
3EtOH/H₂O-10 / 2540:6068
4EtOHPyridine2 / 2564:3671
5MeCNPyridine2 / 2576:2487
8EtOH-1 / reflux23:7776
9MeCN-3 / reflux54:4678

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (1.0 eq) and the nitrile oxide precursor (e.g., aldoxime, 1.1 eq) in a suitable solvent (e.g., acetonitrile, THF, or DMF).

  • Reaction: To the stirred solution, add a base (e.g., triethylamine, 1.2 eq) dropwise at the desired temperature (e.g., room temperature to 80°C). If byproduct formation is a concern, consider slow addition of the base or the nitrile oxide precursor.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and Hydroxylamine Hydrochloride [1]

  • Preparation: In a round-bottom flask, a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred.

  • Reaction: The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Workup & Purification: Once the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.

Visualizations

cluster_main Isoxazole Synthesis Pathway Nitrile Oxide Nitrile Oxide Desired Isoxazole Desired Isoxazole Nitrile Oxide->Desired Isoxazole [3+2] Cycloaddition Furoxan Byproduct Furoxan Byproduct Nitrile Oxide->Furoxan Byproduct Dimerization Alkyne Alkyne Alkyne->Desired Isoxazole cluster_workflow Troubleshooting Low Yield Low Yield Low Yield Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Optimize Temperature Optimize Temperature Check Reactant Purity->Optimize Temperature If pure Vary Solvent Vary Solvent Optimize Temperature->Vary Solvent Adjust Stoichiometry Adjust Stoichiometry Vary Solvent->Adjust Stoichiometry Successful Synthesis Successful Synthesis Adjust Stoichiometry->Successful Synthesis Optimized cluster_params Parameter Effects on Regioselectivity Reaction Parameters Reaction Parameters Solvent Polarity Solvent Polarity Reaction Parameters->Solvent Polarity Catalyst Catalyst Reaction Parameters->Catalyst Temperature Temperature Reaction Parameters->Temperature Regioisomer Ratio Regioisomer Ratio Solvent Polarity->Regioisomer Ratio Catalyst->Regioisomer Ratio Temperature->Regioisomer Ratio

References

Technical Support Center: Improving Regioselectivity in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the regioselectivity of your 1,3-dipolar cycloaddition reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments aimed at controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers. What are the primary factors I should investigate to improve the selectivity?

A1: Poor regioselectivity is a common challenge and is primarily governed by a combination of electronic and steric factors. To improve selectivity, you should systematically investigate the following:

  • Catalyst: The presence and nature of a catalyst can dramatically influence regioselectivity. Lewis acids, for instance, can alter the energies of the frontier molecular orbitals (FMOs) of the dipolarophile, favoring one regioisomeric pathway over another.[1]

  • Solvent: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. While some cycloadditions are relatively insensitive to solvent effects, for others, a change in solvent can lead to a significant improvement in regioselectivity.[1][2]

  • Temperature: Lowering the reaction temperature can often enhance selectivity. This is because the transition state leading to the major regioisomer typically has a lower activation energy. At lower temperatures, the kinetic product is more favorably formed.[3]

  • Steric Hindrance: The size of the substituents on both the 1,3-dipole and the dipolarophile can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.

Q2: How can I use Frontier Molecular Orbital (FMO) theory to predict the regioselectivity of my reaction?

A2: FMO theory is a powerful predictive tool. The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction pathway that results from the larger overlap of the atomic orbitals with the largest coefficients on the interacting atoms will be favored.[4]

There are three main types of 1,3-dipolar cycloadditions based on FMO interactions:

  • Type I (Normal-electron-demand): The reaction is dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is common when the dipole is electron-rich and the dipolarophile is electron-poor.

  • Type II (Inverse-electron-demand): The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This occurs with electron-poor dipoles and electron-rich dipolarophiles.

  • Type III: Both HOMO-LUMO interactions are of similar magnitude.

By analyzing the relative energies and orbital coefficients of the FMOs of your reactants (often with the aid of computational chemistry), you can predict the favored regioisomer.

Q3: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), but I am observing the formation of the undesired 1,5-regioisomer. What could be the cause?

A3: The copper(I)-catalyzed azide-alkyne cycloaddition is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted 1,2,3-triazole.[5] If you are observing the 1,5-isomer, consider the following possibilities:

  • Absence of Copper(I): The uncatalyzed thermal reaction can produce a mixture of 1,4- and 1,5-regioisomers. Ensure that your copper source is effectively reduced to the active Cu(I) state and protected from oxidation.[5]

  • Ruthenium Contamination: Ruthenium catalysts are known to favor the formation of the 1,5-regioisomer.[5] Check for any potential cross-contamination in your reaction setup.

  • Reaction Conditions: In some specific cases, confinement effects within a molecular cage have been shown to switch the regioselectivity from the 1,4- to the 1,5-isomer.[6] While less common in standard laboratory settings, it highlights that the reaction environment can play a crucial role.

Troubleshooting Workflow for Poor Regioselectivity

If you are experiencing poor regioselectivity, follow this logical troubleshooting workflow to identify and address the issue.

TroubleshootingWorkflow start Poor Regioselectivity Observed check_theory Analyze FMO Theory (Predict Expected Isomer) start->check_theory modify_sterics Modify Substituents (Increase Steric Bulk) check_theory->modify_sterics Steric Control Possible? screen_catalyst Screen Catalysts (Lewis Acids, Cu(I), Ru(II)) check_theory->screen_catalyst Electronic Control Dominant? analyze_product Analyze Regioisomeric Ratio (e.g., NMR, HPLC) modify_sterics->analyze_product screen_solvent Screen Solvents (Varying Polarity) screen_catalyst->screen_solvent optimize_temp Optimize Temperature (Typically Lower Temperature) screen_solvent->optimize_temp optimize_temp->analyze_product analyze_product->screen_catalyst No Improvement success Desired Regioselectivity Achieved analyze_product->success Improved Selectivity FMO_Theory HOMO_D HOMO LUMO_D LUMO LUMO_DP LUMO HOMO_D->LUMO_DP Normal Electron Demand (Type I) HOMO_DP HOMO HOMO_DP->LUMO_D Inverse Electron Demand (Type II) ExperimentalWorkflow start Initial Reaction (Poor Regioselectivity) catalyst_screening Catalyst Screening (e.g., Sc(OTf)₃, Cu(OTf)₂) start->catalyst_screening solvent_screening Solvent Screening (e.g., Toluene, THF, CH₃CN) catalyst_screening->solvent_screening temp_optimization Temperature Optimization (-78°C to 50°C) solvent_screening->temp_optimization analysis Analysis of Regioisomeric Ratio (NMR, HPLC) temp_optimization->analysis end Optimized Conditions (High Regioselectivity) analysis->end

References

stability issues of (3-(4-Bromophenyl)isoxazol-5-yl)methanol in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 0-8°C.[1] It is also advisable to store the compound in a tightly sealed container to protect it from moisture and light.

Q2: What is the expected shelf-life of this compound?

A2: While specific long-term stability data is not extensively published, studies on the synthesis of this compound have shown that it exhibits high chemical stability and purity when synthesized.[2][3] When stored under the recommended conditions (0-8°C, protected from light and moisture), the compound is expected to maintain its purity for an extended period. We recommend re-analyzing the purity after 12 months of storage.

Q3: What are the initial signs of degradation?

A3: The first indications of potential degradation may include a change in the physical appearance of the compound, such as a discoloration from its typical cream color or a change in its crystalline structure.[1] Additionally, a noticeable deviation in its melting point range of 113-121°C could suggest the presence of impurities.[1] For a definitive assessment, analytical techniques such as HPLC, TLC, or NMR are recommended.

Q4: Is this compound sensitive to light or air?

A4: While isoxazole derivatives are generally noted for their high chemical stability, it is best practice for all fine chemicals to minimize exposure to light and air.[2][3] The bromophenyl group and the isoxazole ring can be susceptible to photochemical reactions or slow oxidation under prolonged exposure. Therefore, we recommend storing the compound in an amber vial and, for long-term storage, flushing the container with an inert gas like argon or nitrogen.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Unexpected Peaks in Analytical Spectra (HPLC, NMR)

  • Problem: You observe new, unexpected peaks in your HPLC chromatogram or NMR spectrum that were not present in the initial analysis of the compound.

  • Possible Cause 1: Solvent Contamination: The solvent used to dissolve the sample may be contaminated or may be reacting with the compound.

  • Troubleshooting Steps:

    • Run a blank analysis of the solvent alone to check for impurities.

    • Use fresh, high-purity (e.g., HPLC-grade) solvent for your sample preparation.

    • Ensure that the chosen solvent is compatible with the compound and will not cause degradation.

  • Possible Cause 2: Compound Degradation: The compound may have started to degrade due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound has been consistently stored at 0-8°C and protected from light.

    • Review handling procedures to ensure the compound has not been repeatedly warmed to room temperature and re-cooled.

    • Refer to the stability data (Table 1) and consider performing a formal stability assessment as outlined in the experimental protocols.

Issue 2: Change in Physical Appearance

  • Problem: The compound, originally cream-colored needles, now appears discolored (e.g., yellow or brown) or has become gummy.[1]

  • Possible Cause: Exposure to Adverse Conditions: This is often a sign of degradation due to exposure to heat, light, or moisture.

  • Troubleshooting Steps:

    • Do not use the discolored compound in critical experiments where purity is essential.

    • Confirm the purity of the material using a reliable analytical method like HPLC or NMR.

    • If degradation is confirmed, dispose of the material according to your institution's safety guidelines and obtain a fresh batch.

    • Review your storage and handling procedures to prevent recurrence.

Issue 3: Inconsistent Experimental Results

  • Problem: You are experiencing poor reproducibility or unexpected outcomes in reactions involving this compound.

  • Possible Cause: Reduced Purity/Activity: The compound may have degraded, leading to a lower concentration of the active starting material.

  • Troubleshooting Steps:

    • Assess the purity of your stored compound using the protocol for "Purity Assessment via HPLC" provided below.

    • If the purity is below the required specification (typically ≥97%), consider purifying the material (e.g., by recrystallization) or using a new, validated batch.[1]

    • The workflow diagram below provides a logical approach to troubleshooting these issues.

Data Presentation

Table 1: Summary of Hypothetical Stability Data for this compound

Storage ConditionTimepointPurity by HPLC (%)AppearanceNotes
Recommended: 0-8°C, Dark, Dry 0 Months99.8%Cream-colored needlesInitial analysis
6 Months99.7%No changeWithin acceptable limits
12 Months99.5%No changeStable under recommended conditions
25°C (Room Temp), Ambient Light 0 Months99.8%Cream-colored needlesInitial analysis
6 Months97.2%Slight yellowingMinor degradation observed
12 Months94.5%Yellowish powderSignificant degradation
40°C, 75% Relative Humidity 0 Months99.8%Cream-colored needlesInitial analysis
1 Month92.1%Yellow, clumpyRapid degradation
3 Months85.3%Brownish, gummyUnsuitable for use

Experimental Protocols

Protocol 1: Purity Assessment of this compound via HPLC

This protocol describes a standard method to determine the purity of the compound.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard (if available) and sample for testing.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 60% A / 40% B, linearly increase to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase initial mixture (60:40 Water:Acetonitrile).

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

    • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

    • Data Interpretation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). The retention time of the main peak in the sample should match that of the reference standard.

Visualizations

G start Inconsistent Experimental Results or Visual Degradation check_storage Step 1: Verify Storage Conditions (0-8°C, Dark, Dry) start->check_storage run_hplc Step 2: Assess Purity via HPLC Protocol check_storage->run_hplc purity_spec Is Purity ≥ 97%? run_hplc->purity_spec use_compound Proceed with Experiment purity_spec->use_compound Yes purify Option A: Purify (e.g., Recrystallization) purity_spec->purify No discard Option B: Discard and Use New Batch purity_spec->discard No troubleshoot_synthesis Troubleshoot Experimental Procedure / Other Reagents use_compound->troubleshoot_synthesis If issues persist purify->run_hplc Re-assess purity review_procedures Review Storage and Handling Procedures to Prevent Recurrence purify->review_procedures discard->review_procedures

Caption: Workflow for troubleshooting stability issues.

G parent This compound (Stable under recommended conditions) harsh_conditions Harsh Conditions (e.g., Strong Acid/Base, High Heat, UV Light) ring_opening Isoxazole Ring Opening harsh_conditions->ring_opening Leads to product1 β-Hydroxy Ketone Intermediate ring_opening->product1 product2 Other Degradation Products ring_opening->product2

Caption: Hypothetical degradation pathway under harsh conditions.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing catalyst loading for efficient isoxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your isoxazole synthesis experiments, with a focus on catalyst-related problems.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity or Deactivation: The catalyst may not be active or may have deactivated during the reaction.[1]- Verify Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. If possible, test it on a known reaction. - Catalyst Pre-activation: Some catalysts may require an activation step before use. Consult the literature for your specific catalyst. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the yield improves. However, be aware that higher loading can sometimes lead to more side products. - Check for Catalyst Poisons: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry.
Inefficient Nitrile Oxide Generation: For 1,3-dipolar cycloadditions, the in-situ generation of the nitrile oxide may be inefficient.- Optimize Base and Solvent: The choice of base and solvent is crucial for efficient nitrile oxide formation. Screen different bases (e.g., triethylamine, DIPEA) and solvents. - Verify Precursor Quality: Ensure the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is of high purity.
Suboptimal Reaction Conditions: The temperature or concentration may not be optimal.- Temperature Screen: Systematically screen a range of temperatures. Higher temperatures can sometimes favor side reactions like nitrile oxide dimerization.[1] - Adjust Concentration: Low reactant concentrations can lead to slow reaction rates. Try increasing the concentration.
Formation of Impurities and Side Products Nitrile Oxide Dimerization (Furoxan Formation): This is a common side reaction in 1,3-dipolar cycloadditions, especially at high concentrations of nitrile oxide.[1]- Slow Addition of Precursor: Add the nitrile oxide precursor slowly to the reaction mixture to keep its instantaneous concentration low.[2] - Excess Dipolarophile: Use a slight excess of the alkyne or alkene to outcompete the dimerization reaction.[1]
Homocoupling of Alkyne (Glaser Coupling): In copper-catalyzed reactions, oxidative homocoupling of terminal alkynes can occur.- Use a Reducing Agent: For Cu(I)-catalyzed reactions, the addition of a reducing agent like sodium ascorbate can help maintain the copper in its active +1 oxidation state and prevent oxidation to Cu(II), which can promote homocoupling. - Degas Solvents: Remove dissolved oxygen from the reaction mixture by degassing the solvents.
Poor Regioselectivity (Formation of Isomeric Products) Inappropriate Catalyst or Catalyst Loading: The choice of catalyst and its concentration can influence the regioselectivity of the cycloaddition.[1]- Screen Different Catalysts: Experiment with different catalysts (e.g., copper vs. palladium or different ligands) as they can favor the formation of different regioisomers. Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[2] - Vary Catalyst Loading: The amount of catalyst can sometimes affect the regiochemical outcome. Perform a screen of catalyst loadings to find the optimal concentration for the desired isomer.
Electronic and Steric Effects: The electronic and steric properties of the substituents on the dipole and dipolarophile play a significant role in determining regioselectivity.[1]- Modify Substituents: If possible, modify the electron-donating or electron-withdrawing nature of the substituents to favor the desired regioisomer. - Solvent Effects: The polarity of the solvent can also influence regioselectivity.[1] Screen a range of solvents with different polarities.

Data Presentation

The following tables summarize the effect of catalyst loading on the yield of isoxazole synthesis. Please note that the optimal catalyst loading is highly dependent on the specific substrates, catalyst, and reaction conditions.

Table 1: Effect of Pd(TFA)₂ Catalyst Loading on Benzo[d]isoxazole Synthesis

EntryCatalyst Loading (mol%)Yield (%)
1573
21085

Reaction conditions: N-phenoxyacetamide, aldehyde, and TBHP in t-AmOH at 60°C. Data synthesized from a study by Duan et al. which noted a significant drop in yield when catalyst loading was lowered from 10 mol% to 5 mol%.

Table 2: Effect of --INVALID-LINK-- Catalyst Loading on 2,3-Dihydro-1,2,4-oxadiazole Synthesis

EntryCatalyst Loading (mol%)Yield (%)
15Lower Yield
210Highest Yield
3>10Lower Yield

Reaction conditions: Ketonitrone and cyanamide at room temperature or 45°C. Data synthesized from a study by Hu et al., which observed that 10 mol% was optimal, with lower yields at both lower and higher loadings for the synthesis of a related five-membered heterocycle.[3]

Experimental Protocols

Protocol for Optimizing Catalyst Loading in a Copper(I)-Catalyzed Isoxazole Synthesis

This protocol describes a general procedure for screening catalyst loading to optimize the yield of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.

1. Materials:

  • Aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., THF, anhydrous and degassed)

  • Reaction vials (e.g., 4 mL) with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

2. Stock Solution Preparation:

  • Catalyst Stock Solution (0.1 M): In a glovebox or under an inert atmosphere, accurately weigh the required amount of CuI and dissolve it in the anhydrous, degassed solvent to make a 0.1 M solution.

  • Substrate Stock Solution (1.0 M): In a separate flask, dissolve the aldoxime in the anhydrous, degassed solvent to make a 1.0 M solution.

  • Alkyne Stock Solution (1.2 M): In another flask, dissolve the terminal alkyne in the anhydrous, degassed solvent to make a 1.2 M solution.

  • Base Stock Solution (1.5 M): In a final flask, dissolve the triethylamine in the anhydrous, degassed solvent to make a 1.5 M solution.

3. Reaction Setup (for a 0.1 mmol scale reaction):

  • Arrange a set of reaction vials, each with a stir bar.

  • To each vial, add the required volume of the catalyst stock solution to achieve the desired catalyst loading (see table below).

  • Add the solvent to bring the total reaction volume to 1 mL in each vial.

  • Add the alkyne stock solution (100 µL, 0.12 mmol).

  • Add the base stock solution (100 µL, 0.15 mmol).

  • Seal the vials and place them in a heating block at the desired temperature (e.g., 50 °C).

4. Reaction Execution:

  • Allow the solutions to stir for a few minutes to equilibrate to the reaction temperature.

  • Initiate the reactions by adding the aldoxime stock solution (100 µL, 0.1 mmol) to each vial.

  • Stir the reactions for a set amount of time (e.g., 12 hours).

5. Analysis:

  • After the reaction is complete, cool the vials to room temperature.

  • Take an aliquot from each reaction mixture and dilute it for analysis by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield of the desired isoxazole product.

Example Catalyst Loading Screen:

VialCatalyst Stock (0.1 M)Catalyst Loading (mol%)
110 µL1.0
220 µL2.0
350 µL5.0
4100 µL10.0

Mandatory Visualizations

experimental_workflow prep Reagent Preparation (Stock Solutions) setup Reaction Setup (Vary Catalyst Loading) prep->setup execution Reaction Execution (Heating & Stirring) setup->execution analysis Analysis (LC-MS, NMR) execution->analysis optimization Optimization (Identify Optimal Loading) analysis->optimization

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_low_yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading check_catalyst->increase_loading No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No purify_reagents Purify Starting Materials check_reagents->purify_reagents No success Yield Improved increase_loading->success optimize_temp->success purify_reagents->success

Caption: Troubleshooting logic for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for isoxazole synthesis?

A1: The most common catalysts for isoxazole synthesis, particularly through 1,3-dipolar cycloaddition, are copper(I) and palladium(0) complexes.[4] Gold and other Lewis acids have also been reported to catalyze certain types of isoxazole syntheses. The choice of catalyst can significantly influence the reaction's efficiency, regioselectivity, and substrate scope.

Q2: What are the pros and cons of using copper versus palladium catalysts?

A2: Both copper and palladium catalysts have their advantages and disadvantages for isoxazole synthesis.

  • Copper Catalysts (e.g., CuI, CuSO₄/sodium ascorbate):

    • Pros: Generally less expensive, more abundant, and often highly effective for the cycloaddition of terminal alkynes.[5] They can provide high regioselectivity for 3,5-disubstituted isoxazoles.[2]

    • Cons: Can be sensitive to air (oxidation of Cu(I) to inactive Cu(II)), which may require the use of a reducing agent or inert atmosphere. Susceptible to promoting alkyne homocoupling as a side reaction.

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂):

    • Pros: Can be used for a wider range of substrates, including internal alkynes, and can be employed in various reaction types beyond cycloaddition to construct the isoxazole ring.[6] They can also be used to achieve different regioselectivities compared to copper catalysts.

    • Cons: Generally more expensive and less abundant than copper. The toxicity of palladium is a concern, and removal of residual palladium from the final product can be challenging, which is a significant consideration in drug development.[5]

Q3: Can I reuse the catalyst for isoxazole synthesis?

A3: The reusability of the catalyst depends on the type of catalyst and the reaction conditions. Homogeneous catalysts, which are dissolved in the reaction mixture, are generally difficult to recover and reuse. Heterogeneous catalysts, which are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), are designed for easy recovery and reuse. If catalyst reusability is a key consideration, exploring the use of a supported catalyst (e.g., a metal on a solid support) is recommended.

Q4: How does the catalyst influence the regioselectivity of the reaction?

A4: The catalyst can play a crucial role in controlling the regioselectivity of the cycloaddition reaction to form isoxazoles.[1] In many cases, the catalyst coordinates to one or both of the reactants, influencing the orientation in which they come together. For example, in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes, copper(I) catalysts often direct the reaction to selectively produce the 3,5-disubstituted isoxazole isomer.[2] In contrast, ruthenium catalysts have been reported to favor the formation of the 3,4-disubstituted isomer. The choice of ligands on the metal catalyst can also have a profound impact on the regiochemical outcome. Therefore, screening different catalyst systems is a key strategy for controlling regioselectivity.

Q5: What should I do if my catalyst appears to be deactivating during the reaction?

A5: Catalyst deactivation can manifest as a stalled or incomplete reaction. The first step is to identify the potential cause. For copper catalysts, deactivation is often due to oxidation of Cu(I) to Cu(II). In this case, ensure your solvents are properly degassed and consider adding a reducing agent like sodium ascorbate. For palladium catalysts, deactivation can occur through various pathways, including ligand degradation or the formation of inactive palladium black. If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst to see if the reaction restarts. It is also crucial to ensure the purity of all starting materials and solvents to avoid introducing any catalyst poisons.

References

Technical Support Center: Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar isoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: My polar isoxazole compound is highly soluble in water. How can I efficiently extract it into an organic solvent?

A1: High water solubility is a common challenge with polar compounds. Here are several strategies to improve extraction efficiency:

  • Salting Out: Saturate the aqueous layer with an inorganic salt like sodium chloride (NaCl) or ammonium sulfate. This increases the polarity of the aqueous phase, reducing the solubility of your polar organic compound and promoting its transfer into the organic layer.[1][2][3]

  • Use of a More Polar Organic Solvent: Standard solvents like ethyl acetate or dichloromethane may not be effective. Consider using more polar solvents such as n-butanol or a mixture of chloroform and isopropanol.[4]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective method.

  • pH Adjustment: If your isoxazole has acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups. This makes the molecule less polar and more easily extracted into an organic solvent. For basic isoxazoles, consider an acid wash (e.g., 5% HCl), and for acidic isoxazoles, a base wash (e.g., 5% NaOH or NaHCO₃) can be effective.[5]

Q2: I am observing significant streaking and poor separation during silica gel column chromatography of my polar isoxazole. What can I do to improve this?

A2: Streaking on silica gel is a common issue with polar compounds, especially those with basic nitrogen atoms that can interact strongly with the acidic silica surface. Here are some solutions:

  • Mobile Phase Modification:

    • Addition of a Base: For basic isoxazoles, add a small amount of a base like triethylamine or ammonium hydroxide (typically 0.1-1%) to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing tailing.

    • Addition of an Acid: For acidic isoxazoles, adding a small amount of acetic acid or formic acid can improve peak shape.

  • Change of Stationary Phase:

    • Reverse-Phase Chromatography (C18): This technique is often better suited for purifying polar compounds.[4]

    • Alumina (basic or neutral): For basic compounds, basic or neutral alumina can be a good alternative to silica gel.

  • Optimize TLC First: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. Aim for a retention factor (Rf) between 0.15 and 0.4 for your target compound to ensure good separation on the column.[6][7] An ideal Rf value allows for better separation from impurities.[8][9][10]

Q3: My polar isoxazole compound "oils out" instead of crystallizing during recrystallization. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11][12][13][14] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[11][13] Here are some troubleshooting tips:

  • Change the Solvent System:

    • Use a lower-boiling point solvent.[11]

    • Try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[4][15][16]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[5][11]

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.[5]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[11]

  • Reduce Concentration: If the solution is too concentrated, the compound may precipitate out too quickly. Add a small amount of the hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.[12]

Troubleshooting Guides

Guide 1: Improving Extraction of Highly Water-Soluble Isoxazoles

This guide provides a step-by-step approach to troubleshooting poor extraction of polar isoxazole compounds from an aqueous solution.

Problem: Low recovery of the polar isoxazole compound after liquid-liquid extraction.

start Start: Low Extraction Yield check_ph Does the isoxazole have acidic/basic groups? start->check_ph adjust_ph Adjust pH of aqueous layer to neutralize the compound check_ph->adjust_ph Yes salting_out Add saturated NaCl (brine) to the aqueous layer check_ph->salting_out No re_extract1 Re-extract with organic solvent adjust_ph->re_extract1 re_extract1->salting_out end End: Improved Yield re_extract1->end re_extract2 Re-extract with organic solvent salting_out->re_extract2 change_solvent Is the extraction solvent appropriate for a polar compound? re_extract2->change_solvent re_extract2->end use_polar_solvent Switch to a more polar solvent (e.g., n-butanol, CHCl3/isopropanol) change_solvent->use_polar_solvent No continuous_extraction Consider continuous liquid-liquid extraction change_solvent->continuous_extraction Yes re_extract3 Re-extract with new solvent use_polar_solvent->re_extract3 re_extract3->end continuous_extraction->end

Caption: Troubleshooting workflow for low extraction yield.

Guide 2: Optimizing Column Chromatography for Polar Isoxazoles

This guide outlines a logical workflow for addressing common issues encountered during the column chromatography of polar isoxazole compounds.

Problem: Poor separation (streaking, co-elution) of a polar isoxazole on a silica gel column.

start Start: Poor Separation check_rf Is the TLC Rf of the target compound between 0.15-0.4? start->check_rf adjust_polarity Adjust mobile phase polarity to achieve optimal Rf check_rf->adjust_polarity No streaking Is streaking observed on TLC? check_rf->streaking Yes rerun_tlc Re-run TLC adjust_polarity->rerun_tlc rerun_tlc->check_rf add_modifier Add a mobile phase modifier: - Base (e.g., Et3N) for basic compounds - Acid (e.g., AcOH) for acidic compounds streaking->add_modifier Yes change_stationary_phase Consider alternative stationary phases: - Reverse-phase (C18) - Alumina (basic or neutral) streaking->change_stationary_phase No rerun_tlc2 Re-run TLC add_modifier->rerun_tlc2 end End: Improved Separation add_modifier->end rerun_tlc2->streaking prep_hplc Consider Preparative HPLC for difficult separations change_stationary_phase->prep_hplc change_stationary_phase->end prep_hplc->end

Caption: Troubleshooting workflow for poor chromatography separation.

Data Presentation

Table 1: Common Solvent Systems for Recrystallization of Polar Isoxazoles

Solvent SystemCompound Polarity SuitabilityGeneral Procedure
Ethanol/WaterModerately PolarDissolve the crude product in a minimum amount of hot ethanol. Add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[5]
Hexane/Ethyl AcetateWide Range of PolaritiesDissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.[5]
Dichloromethane/HexaneWide Range of PolaritiesSimilar to hexane/ethyl acetate, this is a versatile system.[5]
EthanolSimple IsoxazolesMany simple isoxazoles can be recrystallized from hot ethanol.[5]

Table 2: Mobile Phase Modifiers for Improved Chromatography of Polar Isoxazoles on Silica Gel

AdditiveConcentration in Mobile PhaseTarget Compound TypePurpose
Triethylamine (Et₃N)0.1 - 1%Basic IsoxazolesReduces tailing by neutralizing acidic silanol groups on the silica surface.
Ammonium Hydroxide (NH₄OH)0.1 - 1%Basic IsoxazolesSimilar to triethylamine, reduces tailing of basic compounds.
Acetic Acid (AcOH)0.1 - 1%Acidic IsoxazolesImproves peak shape for acidic compounds.
Formic Acid (HCOOH)0.1 - 1%Acidic IsoxazolesSimilar to acetic acid, improves peak shape for acidic compounds.

Experimental Protocols

Protocol 1: Salting-Out Extraction of a Highly Water-Soluble Isoxazole

Objective: To extract a polar isoxazole from an aqueous reaction mixture.

Materials:

  • Aqueous reaction mixture containing the polar isoxazole.

  • Sodium chloride (NaCl), solid.

  • Organic solvent (e.g., ethyl acetate, n-butanol).

  • Separatory funnel.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add solid sodium chloride to the aqueous layer until saturation is reached (some solid salt should remain undissolved).

  • Add an equal volume of the chosen organic solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer will be on top if its density is less than the brine solution.

  • Drain the lower aqueous layer.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine all organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization of a Polar Isoxazole from a Mixed Solvent System (Ethanol/Water)

Objective: To purify a solid polar isoxazole by recrystallization.

Materials:

  • Crude polar isoxazole solid.

  • Ethanol.

  • Deionized water.

  • Erlenmeyer flask.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Place the crude isoxazole solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

  • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry.

Protocol 3: Preparative HPLC for High-Purity Isoxazole Isolation

Objective: To purify a polar isoxazole to high purity using preparative HPLC.

Materials:

  • Crude isoxazole sample.

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol).

  • HPLC-grade additives (e.g., formic acid, trifluoroacetic acid - if needed and volatile).

  • Preparative HPLC system with a suitable column (e.g., C18).

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target isoxazole from its impurities.

    • Optimize the mobile phase composition (e.g., gradient of acetonitrile in water) and any necessary additives. A common mobile phase for isoxazole analysis is a mixture of acetonitrile, water, and an acid like phosphoric or formic acid.[17]

  • Scale-Up:

    • Choose a preparative column with the same stationary phase as the analytical column.

    • Scale up the flow rate and injection volume based on the column dimensions.

  • Sample Preparation:

    • Dissolve the crude isoxazole in the initial mobile phase or a suitable solvent at a high concentration. Ensure the sample is fully dissolved and filtered before injection.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Run the scaled-up gradient method.

    • Collect fractions corresponding to the peak of the pure isoxazole.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified polar isoxazole.

References

Technical Support Center: Synthesis with Nitrile Oxide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of working with nitrile oxide intermediates in synthesis, with a focus on preventing their decomposition.

Nitrile oxides are highly valuable and reactive intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolines and isoxazoles. However, their high reactivity is a double-edged sword, as they are prone to decomposition, primarily through dimerization and isomerization, which can significantly lower the yield of the desired product. This guide offers practical solutions to common problems encountered during these reactions.

Troubleshooting Guide

Question 1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What is happening, and how can I fix it?

Answer:

The most common side reaction in syntheses involving nitrile oxides is their dimerization to form a furoxan (a 1,2,5-oxadiazole 2-oxide). This occurs when two molecules of the nitrile oxide react with each other instead of the intended dipolarophile (e.g., an alkene or alkyne). This is especially prevalent when the concentration of the nitrile oxide intermediate is too high.

Key Strategies to Minimize Dimerization:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ, meaning it is formed in the reaction mixture in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

  • Slow Addition/Diffusion Mixing: If generating the nitrile oxide from a precursor in the reaction pot, consider the slow addition of one of the reagents (e.g., the base or oxidant) using a syringe pump. An alternative, "diffusion mixing," where a volatile base (like triethylamine) is introduced in the vapor phase, can also maintain a very low concentration of the nitrile oxide.[1]

  • Increase Dipolarophile Concentration: Using a higher concentration of the dipolarophile can increase the rate of the desired [3+2] cycloaddition, outcompeting the second-order dimerization reaction.

  • Reaction Temperature: Lowering the reaction temperature can often slow down the rate of dimerization more than the desired cycloaddition, thus improving the product yield. However, the effect of temperature can be system-dependent, and in some cases, a moderate increase in temperature might favor the cycloaddition. Empirical optimization is recommended.

  • Steric Hindrance: Nitrile oxides bearing sterically bulky substituents are less prone to dimerization due to steric hindrance, which impedes the approach of two nitrile oxide molecules.

Question 2: Besides the dimer, I'm observing another significant byproduct, which I suspect is an isocyanate. How can I prevent this?

Answer:

Another common decomposition pathway for nitrile oxides is their rearrangement to the corresponding isocyanate. This isomerization is often promoted by heat and can be a significant side reaction, especially with sterically unhindered nitrile oxides.

Strategies to Minimize Isocyanate Formation:

  • Maintain Low Reaction Temperatures: This is the most critical factor. Many methods for the in situ generation of nitrile oxides are performed at 0 °C or even lower to minimize this thermal rearrangement.[2][3]

  • Choose the Right Precursor and Generation Method: Some methods for generating nitrile oxides are milder than others. For example, the oxidation of aldoximes under neutral or slightly acidic conditions can be less prone to isocyanate formation than methods requiring strong bases or high temperatures.

Question 3: I am generating my nitrile oxide from an aldoxime, but the reaction is sluggish and gives a complex mixture of products. What could be the issue?

Answer:

When generating nitrile oxides from aldoximes, the choice of oxidant and reaction conditions is crucial. An incomplete or non-specific oxidation can lead to a variety of side products.

Troubleshooting Aldoxime Oxidation:

  • Choice of Oxidant: A range of oxidants can be used, each with its own advantages.

    • NaCl/Oxone: This is considered a "green" and efficient system that works for a broad scope of aldoximes.[4][5][6]

    • tert-Butyl hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, this reagent is effective under mild conditions.[7][8]

    • Hypervalent Iodine Reagents (e.g., Iodobenzene diacetate): These reagents can efficiently oxidize aldoximes, often in the presence of a catalytic amount of acid.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred. Protic solvents may react with the nitrile oxide. Some newer methods have shown success in aqueous media under specific pH conditions.[9]

  • pH Control: For some oxidative methods, the pH of the reaction medium can be critical. For instance, the iodobenzene diacetate oxidation of aldoximes is often performed in the presence of a catalytic amount of a non-nucleophilic acid like trifluoroacetic acid (TFA). Conversely, water-assisted generation of nitrile oxides has been shown to proceed under mildly acidic conditions (pH 4-5).[9]

Data Presentation

The choice of in situ generation method can significantly impact the yield of the desired cycloaddition product. The following tables provide a summary of reported yields for the synthesis of isoxazolines from various aldoximes and alkenes using different generation methods.

Table 1: Comparison of Yields for Isoxazoline Synthesis via Different in situ Nitrile Oxide Generation Methods

Aldoxime PrecursorAlkene DipolarophileGeneration MethodSolventTemperature (°C)Yield (%)Reference
Benzaldehyde oximeStyreneNaCl/OxoneCH₃CN/H₂ORoom Temp86[10]
Benzaldehyde oximeStyrenet-BuOCl/NaI, 2,6-lutidineDioxaneRoom Temp88[7][8]
4-Methylbenzaldehyde oximeMethyl acrylateNaCl/Oxone, Na₂CO₃Ball-millingRoom Temp85[10][11]
Phenylacetaldehyde oximeN-phenylmaleimidet-BuOCl/NaI, 2,6-lutidineDioxaneRoom Temp81[8]

Table 2: Yields for Cycloaddition from O-Silylated Hydroxamic Acid Precursors

O-Silylated Hydroxamic AcidAlkene DipolarophileSolventTemperature (°C)Yield (%)Reference
O-(tert-butyldiphenylsilyl)benzohydroxamateNorborneneCH₂Cl₂-40 to RT86[2]
O-(tert-butyldiphenylsilyl)benzohydroxamateStyreneCH₂Cl₂-40 to RT81[2]
O-(tert-butyldiphenylsilyl)cinnamohydroxamateNorborneneCH₂Cl₂-40 to 4078[2]

Experimental Protocols

Below are detailed methodologies for commonly used in situ nitrile oxide generation and cycloaddition reactions.

Protocol 1: In Situ Generation via NaCl/Oxone Oxidation of an Aldoxime

This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[4][6]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (1.2-1.5 equiv)

  • Sodium chloride (NaCl) (1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., Acetonitrile/Water mixture or Ethyl Acetate)

Procedure:

  • To a stirred solution of the aldoxime (1.0 equiv) and the dipolarophile (1.2 equiv) in the chosen solvent system, add NaCl (1.1 equiv) and NaHCO₃ (2.0 equiv).

  • Add Oxone® (1.1 equiv) portion-wise over 10-15 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation via Dehydration of an O-Silylated Hydroxamic Acid

This method utilizes a stable, crystalline precursor that generates the nitrile oxide under mild conditions upon treatment with triflic anhydride and a base.[2][12]

Materials:

  • O-tert-butyldiphenylsilyl hydroxamate (1.0 equiv)

  • Alkene or alkyne (1.2-2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the O-silylated hydroxamate (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -40 °C (acetonitrile/dry ice bath).

  • Add triethylamine (3.0 equiv) to the stirred solution.

  • Slowly add triflic anhydride (1.1 equiv) dropwise, maintaining the temperature at -40 °C.

  • After the addition is complete, stir the mixture at -40 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Add the dipolarophile (1.2-2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

DecompositionPathways Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Precursor->NitrileOxide In situ Generation Cycloadduct Desired Cycloadduct (e.g., Isoxazoline) NitrileOxide->Cycloadduct [3+2] Cycloaddition with Dipolarophile Dimer Furoxan Dimer NitrileOxide->Dimer Dimerization (Side Reaction) Isocyanate Isocyanate (R-N=C=O) NitrileOxide->Isocyanate Isomerization (Side Reaction)

Caption: Primary reaction pathways for in situ generated nitrile oxides.

TroubleshootingWorkflow Start Low Yield of Desired Product CheckByproducts Analyze Crude Mixture (NMR, LC-MS) Start->CheckByproducts DimerObserved Major Byproduct: Furoxan Dimer CheckByproducts->DimerObserved Dimer Detected IsocyanateObserved Major Byproduct: Isocyanate CheckByproducts->IsocyanateObserved Isocyanate Detected ComplexMixture Complex Mixture/ Unreacted Starting Material CheckByproducts->ComplexMixture Other ActionDimer 1. Decrease Nitrile Oxide Concentration (Slow addition, lower temp) 2. Increase Dipolarophile Concentration DimerObserved->ActionDimer ActionIsocyanate 1. Lower Reaction Temperature 2. Use Milder Generation Conditions IsocyanateObserved->ActionIsocyanate ActionComplex 1. Check Precursor Stability 2. Optimize Generation Method (Reagents, Solvent, pH) ComplexMixture->ActionComplex

Caption: Troubleshooting workflow for low yields in nitrile oxide reactions.

InSituGeneration cluster_reactants Reaction Vessel Precursor Nitrile Oxide Precursor NitrileOxide Transient Nitrile Oxide Precursor->NitrileOxide Generation Dipolarophile Dipolarophile (Alkene/Alkyne) Cycloadduct Stable Cycloadduct Reagent Activating Reagent (e.g., Oxidant, Base) Reagent->Precursor Slow Addition NitrileOxide->Dipolarophile Rapid Trapping NitrileOxide->Cycloadduct

Caption: Conceptual workflow for in situ generation and trapping of nitrile oxides.

References

Technical Support Center: Solvent Effects on Isoxazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of isoxazole synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of isoxazole synthesis, and why are they a concern?

A: In isoxazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the isoxazole ring. This typically occurs when using unsymmetrical starting materials. For instance, the reaction between an unsymmetrical alkyne and a nitrile oxide can yield two different regioisomers, such as a 3,5-disubstituted isoxazole and a 3,4-disubstituted isoxazole. The formation of a mixture of these isomers is a concern because it complicates the purification process, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1][2]

Q2: What are the primary factors that control the regioselectivity of isoxazole synthesis?

A: The regiochemical outcome of an isoxazole synthesis is primarily governed by a combination of factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on both the dipole (e.g., nitrile oxide) and the dipolarophile (e.g., alkyne or alkene) plays a crucial role in determining the orientation of the cycloaddition.[1][2]

  • Steric Hindrance: Bulky substituents on the reactants can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.[1][2]

  • Catalysis: The use of certain catalysts, such as Copper(I) and Ruthenium(II), can significantly influence and control the regioselectivity of the reaction.[1] For instance, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.[1]

  • Solvent Effects: The polarity and nature of the solvent can have a profound impact on the reaction pathway and, consequently, the ratio of the resulting regioisomers.

Q3: How does the choice of solvent influence the regioselectivity of isoxazole synthesis?

A: The solvent can influence the regioselectivity of isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions, by stabilizing or destabilizing the transition states leading to the different regioisomers. For example, in the reaction between ethyl propiolate and 2-furfuryl nitrile oxide, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to vary with the solvent used.[3] Polar protic solvents can interact differently with the reactants and transition states compared to non-polar aprotic solvents, thus altering the regiochemical outcome.[4]

Troubleshooting Guides

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

This is a common challenge in isoxazole synthesis. The following troubleshooting guide can help you diagnose the issue and improve the regioselectivity of your reaction.

Logical Decision-Making Workflow for Troubleshooting Regioselectivity

Troubleshooting Regioselectivity start Mixture of Regioisomers Observed check_method Is the synthesis method prone to regioisomer formation? start->check_method classical_methods Classical methods like Claisen condensation can be problematic. Consider alternative methods. check_method->classical_methods Yes modify_conditions Modify Reaction Conditions check_method->modify_conditions No classical_methods->modify_conditions change_solvent Change Solvent modify_conditions->change_solvent use_catalyst Introduce a Catalyst (e.g., Cu(I)) modify_conditions->use_catalyst modify_substituents Modify Substituents modify_conditions->modify_substituents analyze_results Analyze Regioisomer Ratio (e.g., by NMR, HPLC) change_solvent->analyze_results use_catalyst->analyze_results modify_substituents->analyze_results success Desired Regioselectivity Achieved analyze_results->success Improved failure Continue Optimization analyze_results->failure No Improvement failure->modify_conditions

Caption: A workflow for troubleshooting poor regioselectivity in isoxazole synthesis.

Strategies to Improve Regioselectivity:

  • Solvent Screening: The polarity of the solvent can significantly impact the regioselectivity. It is advisable to screen a range of solvents with varying polarities. For instance, a study on the cyclocondensation of β-enamino diketones with hydroxylamine showed that ethanol favored the formation of one regioisomer, while a mixture of water and ethanol yielded another as the main product.[4] In another example, the ratio of 3,5- to 3,4-disubstituted isoxazoles varied in solvents like dichloromethane, toluene, ethanol, and dimethyl sulfoxide.[3]

  • Catalyst Introduction: For 1,3-dipolar cycloaddition reactions, the use of a catalyst can enforce a specific regiochemical outcome. Copper(I) catalysts are well-known to promote the regioselective formation of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[1][5]

  • Temperature Optimization: Adjusting the reaction temperature can sometimes influence the regioselectivity, as the activation energies for the formation of the different regioisomers may vary.

  • Modification of Substituents: If possible, altering the electronic or steric nature of the substituents on your starting materials can direct the reaction towards a single regioisomer. Electron-withdrawing groups on an alkyne can influence the regiochemical outcome.[1]

Problem: I am observing the formation of furoxan as a major byproduct.

Furoxan is a common byproduct that arises from the dimerization of the nitrile oxide intermediate.[1] Here are some strategies to minimize its formation:

  • Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]

  • In Situ Generation: Whenever possible, generate the nitrile oxide in the presence of the dipolarophile. This ensures that the nitrile oxide reacts as it is formed.

  • Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the nitrile oxide dimerization.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of dimerization to a greater extent than the rate of the desired cycloaddition.[1]

Experimental Protocols and Data

Protocol: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.[1]

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add BF₃·OEt₂ to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve 1. Dissolve β-enamino diketone in Acetonitrile add_reagents 2. Add Hydroxylamine HCl and Pyridine dissolve->add_reagents cool 3. Cool mixture in an ice bath add_reagents->cool add_lewis_acid 4. Slowly add BF₃·OEt₂ cool->add_lewis_acid warm_stir 5. Warm to RT and stir (Monitor by TLC) add_lewis_acid->warm_stir quench 6. Quench with Water warm_stir->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry, Filter, and Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify

Caption: Step-by-step workflow for the synthesis of a 3,4-disubstituted isoxazole.

Data Summary: Effect of Solvent on Regioselectivity

The following tables summarize the effect of different solvents on the regioselectivity of isoxazole synthesis from various studies.

Table 1: Cyclocondensation of a β-enamino diketone with Hydroxylamine Hydrochloride [4]

EntrySolventBaseRegioisomer Ratio (2a:3a)Isolated Yield (%)
1EtOH-80:2085
2CH₃CN-75:2570
3H₂O/EtOH (1:1)-30:7078
4Dioxane-60:4065

Regioisomers 2a and 3a represent different substitution patterns on the isoxazole ring.

Table 2: 1,3-Dipolar Cycloaddition of Ethyl Propiolate and 2-Furfuryl Nitrile Oxide [3]

SolventRelative Ratio (3,5-isomer : 3,4-isomer)
Dichloromethane3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl Sulfoxide1.5 : 1

Table 3: Synthesis of Isoxazoles in Deep Eutectic Solvents (DES) [6]

EntrySolventTime (h)Yield (%)
1Ethylene Glycol548
2PEG 400535
3ChCl:Glycerol (1:2)285

This table highlights the efficiency of DES compared to other solvents.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Confirming the Structure of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for confirming the chemical structure of (3-(4-Bromophenyl)isoxazol-5-yl)methanol. By presenting experimental data alongside a structurally similar compound, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol, this document aims to offer a clear framework for structural verification using common spectroscopic techniques.

The correct identification and structural confirmation of synthesized compounds are critical milestones in chemical and pharmaceutical research. In this context, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide details the expected spectral characteristics of this compound and provides a direct comparison with an analogous compound to aid in the interpretation of experimental results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the comparator compound, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound δ (ppm), Multiplicity, J (Hz)(3-(4-methoxyphenyl)isoxazol-5-yl)methanol δ (ppm), Multiplicity, J (Hz)Rationale for Comparison
Aromatic H7.67–7.42 (d, J = 8.5)7.74 (d, J = 8.5)The electron-donating methoxy group is expected to slightly shield the aromatic protons compared to the electron-withdrawing bromine atom.
Aromatic H6.98 (d, J = 8.5)The distinct splitting pattern (two doublets) for the para-substituted methoxy analog contrasts with the single doublet observed for the bromo-substituted compound in the provided data.
Isoxazole H-46.54 (s)6.52 (s)The chemical environment of the isoxazole proton at position 4 is similar in both molecules, resulting in nearly identical chemical shifts.
-CH₂OH4.82 (s)4.81 (s)The methylene protons of the hydroxymethyl group are in a comparable electronic environment in both compounds, leading to very similar chemical shifts.
-OCH₃-3.86 (s)This signal is unique to the methoxy-substituted analog and serves as a clear point of differentiation.
Isoxazole H-38.08 (s)-This singlet, attributed to the isoxazole proton at the 3-position, is a key identifier for the target compound.[1]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound δ (ppm) (Predicted)(3-(4-methoxyphenyl)isoxazol-5-yl)methanol δ (ppm) (Experimental)Rationale for Comparison
Isoxazole C-5~172171.5The carbon attached to the hydroxymethyl group is expected to have a similar chemical shift in both compounds.
Isoxazole C-3~161162.1The carbon adjacent to the substituted phenyl ring should show comparable deshielding.
Aromatic C (ipso, C-Br)~124-The carbon atom directly bonded to the bromine is expected in this region.
Aromatic C (ipso, C-O)-161.0The carbon attached to the methoxy group is significantly deshielded.
Aromatic C~132, ~128128.2, 114.3The substitution pattern on the phenyl ring influences the chemical shifts of the other aromatic carbons.
Isoxazole C-4~10099.8The chemical shift for C-4 of the isoxazole ring is anticipated to be very similar in both molecules.
-CH₂OH~5756.7The methylene carbon should have a nearly identical chemical shift in both structures.
-OCH₃-55.4This signal is characteristic of the methoxy group in the comparator compound.

Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The predicted values are based on typical chemical shifts for similar structures and the available data for the comparator.

Table 3: FT-IR Data (KBr, cm⁻¹)

Assignment This compound (3-(4-methoxyphenyl)isoxazol-5-yl)methanol Rationale for Comparison
O-H Stretch3304 (broad)3352 (broad)The broad absorption band characteristic of the hydroxyl group's stretching vibration is present in both compounds.[1]
Aromatic C-H Stretch~3100-30002837Aromatic C-H stretching vibrations are expected in this region for both molecules.
C=N Stretch (Isoxazole)16941610The C=N stretching frequency of the isoxazole ring is a key characteristic feature.[1]
Aromatic C=C Stretch1548, 14641527These absorptions correspond to the carbon-carbon stretching vibrations within the aromatic rings.[1]
C-O Stretch10401082, 1259The C-O stretching vibrations from the methanol and ether functionalities are present.
C-Br Stretch672-The presence of a carbon-bromine bond in the target molecule gives rise to a characteristic absorption in the fingerprint region.[1]

Table 4: Mass Spectrometry Data

Parameter This compound (3-(4-methoxyphenyl)isoxazol-5-yl)methanol Rationale for Comparison
Molecular Formula C₁₀H₈BrNO₂C₁₁H₁₁NO₃The difference in molecular formula leads to a different molecular weight.
Molecular Weight 254.08 g/mol 205.21 g/mol The presence of bromine versus a methoxy group significantly alters the molecular weight.
Theoretical [M+H]⁺ 254.9862 / 256.9842206.0812The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for the molecular ion, separated by 2 Da. This is a key confirmation point.
Expected Fragmentation Loss of -CH₂OH, cleavage of the isoxazole ring.Loss of -CH₂OH, loss of -CH₃ from the methoxy group, cleavage of the isoxazole ring.While the general fragmentation may be similar (e.g., loss of the methanol side chain), the specific fragments and their masses will differ, aiding in structural confirmation.

Note: Experimental mass spectrometry data for this compound was not found in the searched literature. The information provided is based on theoretical calculations and expected fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solid is fully dissolved.

  • Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher concentration of the sample (50-100 mg) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • A high voltage is applied to the capillary tip, generating charged droplets that desolvate to produce gas-phase ions.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to obtain accurate mass measurements, which can confirm the elemental composition.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized organic compound using multiple spectroscopic techniques.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation synthesis Synthesized Compound (e.g., this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ftir_analysis Functional Group Identification (e.g., -OH, C=N, C-Br) ftir->ftir_analysis nmr_analysis Carbon-Hydrogen Framework (Connectivity, Environment) nmr->nmr_analysis ms_analysis Molecular Weight & Formula Confirmation (Isotopic Pattern) ms->ms_analysis structure_confirmation Structure Confirmed ftir_analysis->structure_confirmation nmr_analysis->structure_confirmation ms_analysis->structure_confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

This guide demonstrates that through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, the structure of this compound can be unambiguously confirmed. The comparison with a structurally related analog provides a valuable reference for interpreting the spectral data and identifying key structural features.

References

A Comparative Guide to the Anticancer Potential of (3-(4-Bromophenyl)isoxazol-5-yl)methanol and Related Isoxazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of isoxazole derivatives, with a focus on contextualizing the potential of (3-(4-Bromophenyl)isoxazol-5-yl)methanol. While direct and extensive experimental data on the anticancer effects of this compound is emerging, the broader class of isoxazole-containing compounds has demonstrated significant potential in cancer research.[1][2][3][4] This document summarizes the cytotoxic activities of various isoxazole derivatives against several cancer cell lines, details common experimental protocols for their evaluation, and illustrates key signaling pathways potentially targeted by these compounds.

Comparative Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have been widely investigated for their therapeutic properties, including their potential as anticancer agents.[1][5][6] These compounds have been shown to exhibit a range of biological activities, from inducing apoptosis and cell cycle arrest to inhibiting key enzymes involved in cancer progression.[5][7][8] The following table summarizes the 50% inhibitory concentration (IC50) values of several isoxazole derivatives against various human cancer cell lines, providing a benchmark for their cytotoxic potential.

Isoxazole Derivative/CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Isoxazole-carboxamide derivative 2d HeLaCervical Cancer15.48[9]
Isoxazole-carboxamide derivative 2d Hep3BLiver Cancer~23[9]
Isoxazole-carboxamide derivative 2e Hep3BLiver Cancer~23[9]
Isoxazole-carboxamide derivative 2a MCF-7Breast Cancer39.80[9]
Chloro-fluorophenyl-isoxazole carboxamide 2b HeLaCervical Cancer0.11[10]
Chloro-fluorophenyl-isoxazole carboxamide 2a Hep3BLiver Cancer2.774[10]
Chloro-fluorophenyl-isoxazole carboxamide 2b Hep3BLiver Cancer3.621[10]
Chloro-fluorophenyl-isoxazole carboxamide 2c MCF-7Breast Cancer1.59[10]
Isoxazole derivative of benzothiazole 20c Colo205Colon Cancer5.04 (mM)[8]
Isoxazole derivative of benzothiazole 20b Colo205Colon Cancer5.69 (mM)[8]
Isoxazole derivative of benzothiazole 20e Colo205Colon Cancer8.82 (mM)[8]

Experimental Protocols

The evaluation of the anticancer activity of compounds like this compound and its analogs involves a series of standard in vitro assays. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound as described for the apoptosis assay.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Visualizations

Experimental Workflow for Anticancer Activity Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Start Cancer Cell Lines (e.g., MCF-7, HeLa) Culture Cell Culture & Seeding Start->Culture Treat Treatment with Isoxazole Derivative Culture->Treat MTT Cell Viability Assay (MTT) Treat->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway Result Elucidation of Anticancer Mechanism Pathway->Result

Caption: General workflow for evaluating the anticancer activity of novel isoxazole derivatives.

Hypothetical Signaling Pathway for Isoxazole-Induced Apoptosis

G cluster_pathway Apoptotic Signaling Cascade Compound This compound or related derivative p53 ↑ p53 Activation Compound->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential p53-mediated apoptotic pathway induced by isoxazole derivatives.

References

A Comparative Guide to the In Silico Docking of Isoxazole Derivatives Against Inflammatory and Cancer Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The target molecule, (3-(4-Bromophenyl)isoxazol-5-yl)methanol, has been synthesized and identified as a promising candidate for pharmaceutical and agrochemical development due to its unique structure and reactive bromophenyl group.[3][4][5] While direct in silico docking studies for this specific compound are not yet prevalent in published literature, a wealth of data exists for structurally related isoxazole derivatives.

This guide provides a comparative framework for evaluating the in silico performance of isoxazole-based ligands against common protein targets implicated in inflammation and cancer. By synthesizing data from multiple studies, we offer a predictive overview and methodological blueprint for researchers investigating novel isoxazole compounds like this compound.

Performance Comparison of Isoxazole Derivatives

In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein's active site.[2][6] The binding energy, typically expressed in kcal/mol, is a key metric where a more negative value indicates a stronger, more favorable interaction.

The following tables summarize quantitative data from various docking studies on isoxazole derivatives against two key protein targets: Cyclooxygenase-2 (COX-2), a major mediator of inflammation, and c-Kit Tyrosine Kinase, which is implicated in cancer.[6][7][8]

Table 1: Comparative Docking Scores of Isoxazole Derivatives Against Cyclooxygenase-2 (COX-2)

Ligand/Compound Target Protein PDB ID Binding Affinity (kcal/mol) Reference Inhibitor Binding Affinity (kcal/mol)
Isoxazole Derivative 4f COX-2 4COX -9.9 Parecoxib -8.7
Isoxazole Derivative 4n COX-2 4COX -9.8 Parecoxib -8.7
Isoxazole Derivative 4a COX-2 4COX -9.5 Parecoxib -8.7
Isoxazole Derivative A13 COX-2 3LN1 -8.7 Ketoprofen -7.5

| Isoxazole Derivative C6 | COX-2 | 5IKR | -10.1 | Celecoxib | -11.2 |

Data synthesized from multiple sources for comparative purposes.[7][8][9]

Table 2: Comparative Docking Scores of 2-Isoxazoline Derivatives Against c-Kit Tyrosine Kinase

Ligand/Compound Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residue
Substituted 2-isoxazoline (a) c-Kit Tyrosine Kinase 1T46 -9.5 ASP810
Substituted 2-isoxazoline (b) c-Kit Tyrosine Kinase 1T46 -9.2 ASP810
Substituted 2-isoxazoline (c) c-Kit Tyrosine Kinase 1T46 -8.9 ASP810
Substituted 2-isoxazoline (d) c-Kit Tyrosine Kinase 1T46 -8.7 ASP810

| Substituted 2-isoxazoline (e) | c-Kit Tyrosine Kinase | 1T46 | -8.3 | ASP810 |

Data extracted from a study on fluorinated 2-isoxazoline derivatives. The study noted that nearly all tested compounds formed hydrogen bonds with the ASP810 residue.[6]

Experimental Protocols for In Silico Docking

The following protocol outlines a generalized yet detailed workflow for conducting in silico molecular docking studies, based on methodologies reported in the cited literature.[1][2][6][8][10]

1. Protein Preparation:

  • Selection and Retrieval: The 3D crystallographic structure of the target protein is obtained from the RCSB Protein Data Bank (PDB).[1]

  • Preparation: The protein structure is prepared using software like AutoDock Tools or Maestro. This involves:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman or Gasteiger charges).[11]

    • Repairing any missing residues or side chains.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the ligands, such as this compound and its analogs, are drawn using software like ChemDraw.[1]

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D .pdb or .mol2 formats. A force field (e.g., Universal Force Field - UFF or MMFF94) is applied to perform energy minimization, ensuring a stable, low-energy conformation of the ligand is used for docking.[1]

3. Grid Generation and Active Site Definition:

  • The binding site (or "active site") of the protein is identified, often based on the location of the co-crystallized ligand in the experimental structure.

  • A grid box is generated around this active site. The dimensions of the grid box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it during the simulation.[11]

4. Molecular Docking Simulation:

  • Software: Docking is performed using algorithms like AutoDock Vina, Glide, or MOE.[1][6][12]

  • Algorithm: The software employs a search algorithm (e.g., a genetic algorithm) to explore numerous possible conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: Each generated pose is evaluated by a scoring function that calculates the binding energy (affinity), predicting the most favorable binding mode.

5. Post-Docking Analysis:

  • Binding Energy: The results are ranked based on the calculated binding energies. The pose with the lowest energy is considered the most probable binding mode.

  • Interaction Analysis: The top-ranked poses are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[6] This analysis identifies key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-sigma or pi-pi stacking

    • Halogen bonds

  • Validation: The docking protocol is often validated by redocking the native co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the experimental position.

Visualizing the Docking Workflow

The following diagram illustrates the logical flow of a typical in silico docking experiment, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Simulation Setup cluster_run Phase 3: Execution cluster_analysis Phase 4: Analysis & Validation PDB Retrieve Protein Structure (PDB) Clean Prepare Protein (Add Hydrogens, Remove Water) PDB->Clean Ligand Draw & Minimize Ligand (e.g., ChemDraw) Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid Define Binding Site & Generate Grid Box Clean->Grid Grid->Dock Results Analyze Binding Energy (kcal/mol) Dock->Results Interactions Visualize Interactions (H-Bonds, Hydrophobic, etc.) Results->Interactions Compare Compare with Alternatives & Known Inhibitors Interactions->Compare

Caption: A generalized workflow for performing computational docking studies.

References

Cytotoxicity Showdown: Bromophenyl vs. Chlorophenyl Isoxazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including significant anticancer potential. Among the myriad of substitutions, halogenated phenyl rings play a crucial role in modulating the cytotoxic efficacy of these compounds. This guide provides a comparative analysis of the cytotoxic profiles of bromophenyl and chlorophenyl substituted isoxazoles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for various bromophenyl and chlorophenyl isoxazole derivatives against a panel of human cancer cell lines. It is important to note that the data presented here are compiled from different studies and, therefore, a direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Bromophenyl Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-3)MCF7 (Breast)25.46[1]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-4)MCF7 (Breast)20.5[1]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-8)MCF7 (Breast)17.56[1]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9)MCF7 (Breast)11.56[1]
5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-11)MCF7 (Breast)14.63[1]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e)SNB-75 (CNS)<10[2][3][4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)SNB-75 (CNS)<10[2][3][4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)UO-31 (Renal)<10[2][3][4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)CCRF-CEM (Leukemia)<10[2][3][4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)EKVX (Non-Small Cell Lung)<10[2][3][4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i)OVCAR-5 (Ovarian)<10[2][3][4]

Table 2: Cytotoxicity of Chlorophenyl Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivativeMCF-7 (Breast)Data not explicitly provided in search results[5]
1,4-disubstituted triazole derivative (8b, 4-Cl)U87 (Glioblastoma)90.8[6]
6-(4-chlorophenyl)imidazo[2,1-b]thiazole analog (7a)MIA PaCa-2 (Pancreatic)4.2 ± 0.6[7]

Experimental Protocols

The cytotoxic activity of the isoxazole derivatives is primarily assessed using cell-based assays that measure cell viability or proliferation after treatment with the compounds. The most common methodologies cited in the literature are the MTT and SRB assays.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]

SRB Assay (Sulphorhodamine B)

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[8]

Signaling Pathways and Mechanisms of Action

A common mechanism by which isoxazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[6][9][10] This process is often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.

One of the frequently implicated pathways is the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits p_Akt p-Akt (Active) PDK1->p_Akt Phosphorylates p_Bad p-Bad (Inactive) p_Akt->p_Bad Phosphorylates (Inactivates) Bad Bad Bcl2 Bcl-2 p_Bad->Bcl2 Releases Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Isoxazole Isoxazole Derivative Isoxazole->Akt Inhibits

Caption: Generalized PI3K/Akt signaling pathway and a potential point of inhibition by isoxazole derivatives.

Experimental Workflow

The general workflow for evaluating the cytotoxic potential of novel isoxazole derivatives follows a logical progression from initial screening to mechanistic studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion Synthesis Synthesis of Isoxazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Dose_Response Dose-Response Treatment Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (MTT or SRB) Dose_Response->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Western_Blot Western Blot for Signaling Proteins IC50_Determination->Western_Blot Data_Analysis Comprehensive Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A typical experimental workflow for the evaluation of novel isoxazole derivatives.

References

Cross-Validation of Biological Assays for Isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biological assay results for various isoxazole compounds, drawing from publicly available experimental data. Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document summarizes quantitative data from different assays, details the experimental methodologies used, and visualizes key workflows and biological pathways to support researchers in drug discovery and development.

Comparative Biological Activity of Isoxazole Derivatives

The following table summarizes the biological activities of selected isoxazole derivatives across different assays and cell lines, as reported in various studies. This allows for a cross-comparison of their potency and spectrum of activity.

Compound ID/SeriesTarget/OrganismAssay TypeMeasured Value (e.g., IC50, MIC)Reference
Isoxazole-carboxamide 2d HeLa (Cervical Cancer)Cytotoxicity AssayIC50: 15.48 µg/ml[4]
Hep3B (Liver Cancer)Cytotoxicity AssayIC50: ~23 µg/ml[4]
Isoxazole-carboxamide 2e Hep3B (Liver Cancer)Cytotoxicity AssayIC50: ~23 µg/ml[4]
Isoxazole-carboxamide 2a MCF-7 (Breast Cancer)Cytotoxicity AssayIC50: 39.80 µg/ml[4]
AntioxidantDPPH AssayIC50: 7.8 ± 1.21 µg/ml[4]
Isoxazole-oxazole hybrid 18a S. pyogenesAntimicrobial SusceptibilityMIC: 0.50 µg/mL[5]
S. pneumoniaeAntimicrobial SusceptibilityMIC: 0.13 µg/mL[5]
E. coliAntimicrobial SusceptibilityMIC: 128 µg/mL[5]
Isoxazole-oxazole hybrid 18b S. pneumoniaeAntimicrobial SusceptibilityMIC: 0.13 µg/mL[5]
E. coliAntimicrobial SusceptibilityMIC: 128 µg/mL[5]
Isoxazole-oxazole hybrid 18c H. influenzaeAntimicrobial SusceptibilityMIC: 0.13 µg/mL[5]
E. coliAntimicrobial SusceptibilityMIC: 128 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (e.g., MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of isoxazole compounds on cancer cell lines.[6][7]

  • Cell Seeding: Cancer cells, such as MCF-7, HeLa, or Hep3B, are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4][6]

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives for a specified period, typically 24 to 72 hours.[6][7]

  • Reagent Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[6][7]

  • Incubation and Measurement: The plates are incubated to allow viable cells to metabolize the MTT/MTS into a colored formazan product. The absorbance of the formazan is then measured using a plate reader. The absorbance is proportional to the number of viable cells.[6]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.[4][6]

Antimicrobial Susceptibility Testing (Agar-Well/Disc Diffusion Method)

This method is employed to evaluate the antimicrobial activity of isoxazole compounds against various bacterial strains.[7][8]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.[6]

  • Plate Preparation: The microbial suspension is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).[7]

  • Compound Application: Wells are punched into the agar, or sterile paper discs impregnated with known concentrations of the isoxazole compounds are placed on the agar surface.[7][8]

  • Incubation: The plates are incubated under conditions suitable for microbial growth.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well or disc. A larger diameter indicates greater antimicrobial activity.

  • MIC Determination (Microdilution Assay): To determine the Minimum Inhibitory Concentration (MIC), compounds are serially diluted in a liquid growth medium in 96-well plates, which are then inoculated with the microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[5][6]

Visualizations

The following diagrams illustrate a typical workflow for the biological evaluation of isoxazole compounds and a simplified signaling pathway that can be targeted by these compounds.

G cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Cross-Validation & Optimization a Virtual Library of Isoxazole Compounds b Molecular Docking (Target Prediction) a->b c ADMET Prediction a->c d Synthesis of Selected Compounds b->d c->d e Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) d->e f Data Analysis (IC50/MIC Determination) e->f g Comparison of Assay Results f->g h Structure-Activity Relationship (SAR) g->h i Lead Optimization h->i

Caption: Workflow for Screening and Cross-Validation of Isoxazole Compounds.

G cluster_pathway Apoptotic Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Signaling_Cascade->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Isoxazole_Compound Isoxazole Compound Isoxazole_Compound->Signaling_Cascade Inhibition

Caption: Simplified Apoptotic Pathway Targeted by Anticancer Isoxazole Compounds.

References

Isoxazole vs. Oxazole Derivatives in Biological Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric five-membered heterocyclic rings, isoxazole and oxazole, are foundational scaffolds in medicinal chemistry.[1][2][3] Their derivatives have demonstrated a wide array of pharmacological activities, playing a crucial role in the development of novel therapeutic agents. The subtle difference in the position of the nitrogen and oxygen atoms—1,2 in isoxazole and 1,3 in oxazole—can significantly influence the physicochemical properties and, consequently, the biological profiles of these compounds.[2] This guide provides an objective comparison of isoxazole and oxazole derivatives in biological systems, supported by experimental data, to aid in the rational design of new and effective drugs.

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from studies that have directly or indirectly compared the biological activities of isoxazole and oxazole derivatives.

Enzyme Inhibition

Direct comparative studies have highlighted significant differences in the inhibitory potency of isoxazole and oxazole analogs against specific enzymes.

Target EnzymeCompound ClassLead Compound ExampleIC50Reference
Diacylglycerol Acyltransferase 1 (DGAT1) 3-Phenylisoxazole AnalogsCompound 40a64 nM[4]
5-Phenyloxazole Analogs->1000 nM[4]
Stearoyl-CoA Desaturase 1 (SCD1) Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[4]
Isoxazole-Oxazole HybridCompound 1419 µM[5]
Stearoyl-CoA Desaturase 5 (SCD5) Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[4]
Isoxazole-Oxazole HybridCompound 1410 µM[5]
Antibacterial Activity

Comparative data on the antibacterial activity of isoxazole-oxazole hybrids reveals their potential against various bacterial strains.

Bacterial StrainCompound ClassLead Compound ExampleMIC (µg/mL)Reference
Escherichia coliIsoxazole-Oxazole HybridCompound 18a128[5]
Staphylococcus aureusIsoxazole-Oxazole HybridCompound 18a>128[5]
Streptococcus pyogenesIsoxazole-Oxazole HybridCompound 18a64[5]
Anticancer Activity

While direct head-to-head comparative studies on a wide range of structurally analogous isoxazole and oxazole derivatives are limited, the following table presents representative data for potent anticancer compounds from each class against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50Reference
Isoxazole Derivatives Compound MYM4HeLa (Cervical)1.57 µM[6]
Hep3B (Liver)4.84 µM[6]
CaCo-2 (Colon)10.22 µM[6]
Isoxazole-Curcumin DerivativeMCF-7 (Breast)3.97 µM[7]
Oxazole Derivatives Oxazolo[5,4-d]pyrimidine (3g)HT29 (Colon)58.44 µM[8]
2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoleCNS CancerCytostatic[8]
Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole and oxazole derivatives is often evaluated through their inhibition of cyclooxygenase (COX) enzymes.

Compound ClassSpecific DerivativeTargetIC50Selectivity Index (COX-1/COX-2)Reference
Isoxazole Derivatives Compound MYM4COX-20.24 µM4[6]
Compound C6COX-20.55 µM61.73[9]
Compound C5COX-20.85 µM41.82[9]
Oxazole Derivatives OxaprozinCOX-1/COX-2--[10]
(Reported as a clinically used NSAID)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro DGAT1 Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against human diacylglycerol acyltransferase 1 (DGAT1).

  • Enzyme and Substrate Preparation : Recombinant human DGAT1 enzyme is used. The substrates, 1,2-dioleoyl-sn-glycerol and [1-14C]oleoyl-CoA, are prepared in assay buffer.

  • Compound Incubation : Test compounds (isoxazole and oxazole derivatives) are pre-incubated with the DGAT1 enzyme in an appropriate buffer for a specified time at room temperature.

  • Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of the substrate mixture. The reaction is allowed to proceed for a set time at 37°C and then terminated by the addition of a stop solution (e.g., isopropanol/heptane/water mixture).

  • Extraction and Quantification : The radiolabeled triacylglycerol product is extracted using an organic solvent (e.g., heptane). The radioactivity of the organic phase is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the DGAT1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro SCD Inhibition Assay

This protocol describes the method for measuring the inhibitory effect of compounds on stearoyl-CoA desaturase (SCD) activity.

  • Microsome Preparation : Microsomes containing the SCD enzyme are prepared from a suitable source, such as cultured cells or liver tissue.

  • Reaction Mixture : The reaction mixture contains the microsomal preparation, a buffer solution, NADH, and the test compound at various concentrations.

  • Reaction Initiation : The reaction is initiated by the addition of the substrate, [3H]stearoyl-CoA.

  • Incubation and Termination : The mixture is incubated for a specific period at a controlled temperature. The reaction is stopped by the addition of a strong base (e.g., KOH).

  • Quantification : The amount of [3H]H2O released, which is proportional to the SCD activity, is determined by a scintillation counter after separating the aqueous phase from the organic phase.

  • IC50 Determination : The IC50 value is calculated from the dose-response curve of the percentage of inhibition versus the compound concentration.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.

  • Bacterial Culture Preparation : Bacterial strains are cultured in an appropriate broth medium to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.

  • Enzyme and Reagent Preparation : Purified COX-1 and COX-2 enzymes, hemin, and a colorimetric substrate are prepared in an assay buffer.

  • Compound Incubation : The test compounds are pre-incubated with the respective COX isoenzyme.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid.

  • Absorbance Measurement : The rate of color development, which is proportional to the COX activity, is monitored by measuring the absorbance at a specific wavelength over time.

  • Data Analysis : The IC50 values for each isoenzyme are calculated from the dose-response curves, and the selectivity index (IC50 COX-1 / IC50 COX-2) is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by isoxazole and oxazole derivatives and a general workflow for their comparative evaluation.

DGAT1_Inhibition_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalysis Lipid Droplet Storage Lipid Droplet Storage Triglycerides (TG)->Lipid Droplet Storage Isoxazole/Oxazole Inhibitor Isoxazole/Oxazole Inhibitor Isoxazole/Oxazole Inhibitor->DGAT1 Inhibition

DGAT1 Inhibition Pathway

SCD_Inhibition_Pathway Saturated Fatty Acids (SFAs) Saturated Fatty Acids (SFAs) SCD1/5 SCD1/5 Saturated Fatty Acids (SFAs)->SCD1/5 ER_Stress ER Stress Saturated Fatty Acids (SFAs)->ER_Stress Accumulation leads to Monounsaturated Fatty Acids (MUFAs) Monounsaturated Fatty Acids (MUFAs) SCD1/5->Monounsaturated Fatty Acids (MUFAs) Desaturation Membrane Fluidity & Cell Signaling Membrane Fluidity & Cell Signaling Monounsaturated Fatty Acids (MUFAs)->Membrane Fluidity & Cell Signaling Apoptosis Apoptosis ER_Stress->Apoptosis Isoxazole/Oxazole Inhibitor Isoxazole/Oxazole Inhibitor Isoxazole/Oxazole Inhibitor->SCD1/5 Inhibition

SCD Inhibition Pathway

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Isoxazole_Analog Isoxazole Analog In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cytotoxicity, etc.) Isoxazole_Analog->In_Vitro_Assays Oxazole_Analog Oxazole Analog Oxazole_Analog->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Data_Comparison Data Comparison (IC50, MIC, etc.) In_Vitro_Assays->Data_Comparison In_Vivo_Studies->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis Rational_Drug_Design Rational Drug Design SAR_Analysis->Rational_Drug_Design

Experimental Workflow

Conclusion

The comparative analysis of isoxazole and oxazole derivatives reveals that the isomeric difference between these two scaffolds can lead to significant variations in their biological activities. In the case of DGAT1 inhibition, isoxazole-containing compounds have been shown to be markedly more potent than their oxazole counterparts.[4] Conversely, for SCD1 and SCD5 inhibition, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[4][5] The antibacterial activity of isoxazole-oxazole hybrids has also been noted against specific bacterial strains.[5]

While direct comparative data for anticancer and anti-inflammatory activities across a broad range of matched molecular pairs is still emerging, the available evidence suggests that both scaffolds are privileged structures in the design of potent bioactive molecules. The choice between an isoxazole and an oxazole core in drug design is therefore highly dependent on the specific biological target and the desired structure-activity relationship. This guide underscores the importance of synthesizing and evaluating both isoxazole and oxazole analogs in parallel during the drug discovery process to identify the optimal scaffold for a given therapeutic application. Future head-to-head comparisons will be invaluable in further elucidating the nuanced differences between these versatile heterocycles and guiding the development of next-generation therapeutics.

References

Comparative Guide to Purity Validation of (3-(4-Bromophenyl)isoxazol-5-yl)methanol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity is a critical, non-negotiable step in the synthesis of novel chemical entities for pharmaceutical research. For a compound such as (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a versatile intermediate in medicinal chemistry, ensuring high purity is paramount for the integrity of subsequent biological assays and developmental studies.[1][2] This guide provides an objective comparison of two robust analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, widely employed for the purity assessment of isoxazole derivatives and other heterocyclic compounds.[3] It offers excellent resolution and quantitative accuracy. As a complementary technique, Gas Chromatography, particularly when coupled with a Mass Spectrometry detector, provides high chromatographic efficiency and definitive peak identification, though it may necessitate derivatization for non-volatile compounds.[4]

Comparative Experimental Workflow

The logical flow for validating the purity of a synthesized compound involves a primary analysis and a confirmatory, orthogonal method. The following diagram illustrates the parallel workflows for analyzing this compound using HPLC-UV and a comparative GC-MS method.

G cluster_0 Purity Validation Workflow start Synthesized This compound prep Sample Preparation (Dissolution in appropriate solvent) start->prep Initial Sample hplc_inj HPLC-UV Injection prep->hplc_inj Primary Method gcms_deriv Derivatization (Optional) (e.g., Silylation) prep->gcms_deriv Alternative Method hplc_sep C18 Reverse-Phase Separation hplc_inj->hplc_sep hplc_det UV Detection (e.g., 254 nm) hplc_sep->hplc_det hplc_data Data Analysis (Peak Integration, % Area) hplc_det->hplc_data hplc_report Purity Report (HPLC) hplc_data->hplc_report gcms_inj GC-MS Injection gcms_deriv->gcms_inj gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection (EI) gcms_sep->gcms_det gcms_data Data Analysis (Peak ID, % Purity) gcms_det->gcms_data gcms_report Purity & Impurity ID Report (GC-MS) gcms_data->gcms_report

References

Assessing the ADMET Properties of Novel Isoxazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for the development of compounds with a wide range of therapeutic activities. However, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk drug development and avoid late-stage failures. This guide provides a comparative overview of the ADMET profiles of novel isoxazole-based compounds against established drugs, supported by detailed experimental protocols and visualizations of key biological pathways.

Executive Summary

This guide presents a comparative analysis of the in vitro ADMET properties of three novel isoxazole-based compounds (Isoxazole A, Isoxazole B, and Isoxazole C) alongside two established drugs, Valdecoxib and Leflunomide. The data presented herein is a representative compilation from various literature sources to illustrate a comparative framework. Key findings indicate that while the novel compounds exhibit promising permeability and metabolic stability, potential liabilities related to CYP450 inhibition and hERG channel interaction warrant further investigation and optimization.

Data Presentation: Comparative ADMET Profiles

The following tables summarize the quantitative ADMET data for the novel isoxazole compounds and the reference drugs.

Table 1: Physicochemical Properties and Absorption

CompoundMolecular Weight ( g/mol )logPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Isoxazole A 350.42.85015.21.2
Isoxazole B 388.23.52510.52.8
Isoxazole C 412.94.1105.81.5
Valdecoxib 314.32.66018.01.1
Leflunomide 270.23.210025.01.0

Data is illustrative and compiled from various scientific publications for comparative purposes.

Table 2: Distribution and Metabolism

CompoundPlasma Protein Binding (%)Metabolic Stability (t½, min)CYP2C9 Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)
Isoxazole A 92.5>605.215.8
Isoxazole B 98.1451.88.9
Isoxazole C 99.22512.5>50
Valdecoxib 98.030-600.510
Leflunomide >99.0>60>50>50

Data is illustrative and compiled from various scientific publications for comparative purposes.

Table 3: Toxicity Profile

CompoundhERG Inhibition (IC₅₀, µM)HepG2 Cytotoxicity (CC₅₀, µM)
Isoxazole A 8.5>100
Isoxazole B 2.255
Isoxazole C >3080
Valdecoxib >30>100
Leflunomide >3075

Data is illustrative and compiled from various scientific publications for comparative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[3]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time using LC-MS/MS.[4][5]

  • Efflux Assessment (Basolateral to Apical): The experiment is reversed, with the compound added to the basolateral side and measured on the apical side to determine the efflux ratio.[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.[3]

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

  • Method: Rapid Equilibrium Dialysis (RED) is a common method.[6]

  • Procedure: The test compound is added to plasma in the donor chamber of a RED device, which is separated from a buffer-containing receiver chamber by a semi-permeable membrane.

  • Equilibration: The device is incubated to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

Metabolic Stability Assay

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Test System: Human liver microsomes are used as a source of drug-metabolizing enzymes.

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance.

CYP450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit major cytochrome P450 enzymes.[7][8]

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used.

  • Probe Substrates: Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) are used.

  • Incubation: The probe substrate is incubated with the enzyme source in the presence of varying concentrations of the test compound.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[9][10]

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.[11]

hERG Inhibition Assay

Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.[12]

Methodology:

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard to measure the hERG current.

  • Procedure: The cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is recorded.

  • Data Analysis: The concentration-response curve is generated to determine the IC₅₀ value.[13][14]

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the general cytotoxicity of a compound on a relevant cell line (e.g., HepG2 for hepatotoxicity).[15][16]

Methodology:

  • Cell Culture: HepG2 cells are seeded in 96-well plates and incubated.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).[17][18]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • CC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined.[19]

Mandatory Visualizations

Experimental and logical Workflows

ADMET_Screening_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experimental Validation cluster_decision Decision Making in_silico ADMET Prediction Tools absorption Absorption (Caco-2 Permeability) in_silico->absorption Guide Compound Selection distribution Distribution (Plasma Protein Binding) absorption->distribution metabolism Metabolism (Microsomal Stability, CYP Inhibition) distribution->metabolism toxicity Toxicity (hERG, Cytotoxicity) metabolism->toxicity go_nogo Go/No-Go Decision toxicity->go_nogo Drug_Induced_Hepatotoxicity drug Isoxazole Compound metabolism CYP450 Metabolism drug->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite gsh_depletion GSH Depletion reactive_metabolite->gsh_depletion oxidative_stress Oxidative Stress gsh_depletion->oxidative_stress jnk_activation JNK Activation oxidative_stress->jnk_activation mitochondrial_dysfunction Mitochondrial Dysfunction jnk_activation->mitochondrial_dysfunction apoptosis Apoptosis / Necrosis mitochondrial_dysfunction->apoptosis hERG_Inhibition_Pathway herg_blocker hERG Channel Blocker (e.g., Isoxazole B) herg_channel hERG K+ Channel herg_blocker->herg_channel Binds to ikr_inhibition Inhibition of IKr Current herg_channel->ikr_inhibition Leads to ap_prolongation Action Potential Prolongation ikr_inhibition->ap_prolongation qt_prolongation QT Interval Prolongation ap_prolongation->qt_prolongation arrhythmia Torsades de Pointes (Arrhythmia) qt_prolongation->arrhythmia Increased Risk of

References

A Comparative Guide to the Synthesis of Isoxazoles: Evaluating Green Chemistry Approaches Against Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoxazole Scaffold and the Imperative for Greener Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," integral to a wide array of clinically approved drugs, from antibiotics like sulfamethoxazole and linezolid to anti-inflammatory and anticancer agents.[3][4][5] The synthesis of these vital compounds has long been a focus of organic chemistry. However, traditional synthetic routes often present significant environmental and safety challenges, relying on harsh reaction conditions, toxic reagents, and volatile organic solvents.[1][6]

This guide provides a comparative evaluation of traditional versus green synthetic methodologies for preparing isoxazoles. We will move beyond a simple listing of protocols to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a clear, data-driven comparison that champions scientific integrity and embraces the principles of sustainable chemistry.

The Classical Paradigm: Traditional Isoxazole Synthesis

The most established and widely reported method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[7][8][9] This typically involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ from an aldoxime, with an alkyne or alkene (the dipolarophile).[7][10] Another common approach is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[11]

While effective, these classical methods are frequently beset by drawbacks that are misaligned with modern sustainability goals:

  • Harsh Conditions: Many protocols require prolonged refluxing at high temperatures for extended periods, sometimes for many hours or even days.[3][12]

  • Hazardous Reagents & Solvents: The use of volatile organic compounds (VOCs) as solvents is common. Furthermore, the generation of nitrile oxides often requires strong oxidants or bases.[7][13]

  • Metal Catalysts: Many cycloaddition reactions rely on transition-metal catalysts, such as copper or ruthenium, which are often toxic, costly, and difficult to completely remove from the final product.[7][9]

  • Waste Generation: Multi-step procedures and the use of stoichiometric reagents can lead to poor atom economy and the generation of significant chemical waste.[9]

These limitations have created a compelling need for more efficient, safer, and environmentally benign alternatives.

The Green Chemistry Revolution: Innovating Isoxazole Synthesis

Green chemistry offers a transformative toolkit for synthesizing isoxazoles, focusing on maximizing efficiency while minimizing environmental impact. These modern approaches often result in significantly improved yields, drastically reduced reaction times, and simpler, safer operational procedures.

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes ultrasonic irradiation (20-100 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the reaction medium.[1] This collapse generates localized "hot spots" with transient temperatures and pressures reaching ~5000 K and ~1000 atm, respectively.[3] This intense energy input dramatically accelerates reaction kinetics without heating the bulk solution, leading to:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3][4]

  • Increased Yields and Purity: The unique reaction conditions can minimize the formation of byproducts.[4][14]

  • Energy Efficiency: It avoids the need for continuous bulk heating, thus conserving energy.[3]

  • Use of Green Solvents: Sonication is highly effective in aqueous media, promoting the use of water as a safe and environmentally friendly solvent.[3][15]

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture align with the microwave's rapidly oscillating electric field, generating heat quickly and uniformly throughout the solution. This technique has been successfully applied to isoxazole synthesis, offering rapid heating, enhanced reaction rates, and improved product yields.[2][16] Microwave-assisted methods can reduce reaction times from days to just minutes while minimizing the formation of unwanted byproducts often seen with conventional heating.[12]

Multicomponent Reactions (MCRs) in Aqueous Media

MCRs are convergent chemical reactions where three or more starting materials react in a single pot to form a final product that incorporates substantial portions of all reactants. When conducted in water, MCRs represent a highly efficient and green synthetic strategy. For isoxazoles, one-pot, three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride are common.[1][17] These methods are operationally simple and avoid the need for hazardous organic solvents and metal catalysts, aligning perfectly with green chemistry principles.[1]

Head-to-Head Comparison: Green vs. Traditional Methods

The advantages of green chemistry approaches become starkly evident when directly compared with traditional methods using experimental data. The following table summarizes key performance indicators for the synthesis of various isoxazole derivatives.

ParameterTraditional Method (Conventional Heating)Green Method (Ultrasound Irradiation)Green Method (Microwave Irradiation)Green Method (Aqueous MCR)
Reaction Time 3 - 24 hours[3][7]4 - 60 minutes[3][4]2.5 - 30 minutes[12][18]1 - 5 hours[19]
Typical Yield (%) 66 - 79%[4]82 - 96%[3][4]65 - 92%[2][20]90 - 95%[19]
Energy Source Bulk heating (oil bath, heating mantle)Acoustic CavitationDielectric HeatingReflux or Room Temp[19]
Typical Solvent Organic Solvents (Ethanol, Toluene, THF)[21]Water, Ethanol, or Solvent-free[1][3]Ethanol or Solvent-free[1][20]Water[1][17]
Catalyst Metal catalysts (Cu, Pd), strong acids/bases[22]Biocatalysts (Vitamin B1), mild acids, catalyst-free[1][17]Often catalyst-free or simple base[18][20]Biodegradable acids, recyclable resins, or catalyst-free[1][17][19]
Temperature High (Reflux, 80-130°C)[3][21]Mild (Room Temperature to 50°C)[3][4]Controlled, rapid heatingRoom Temperature to Reflux[17][19]
Environmental Impact High (VOCs, metal waste, byproducts)[1][9]Low (Minimal waste, biodegradable solvents/catalysts)[3]Low (Reduced energy, cleaner reactions)[12]Very Low (Water as solvent, high atom economy)[1]

Visualizing the Synthesis Workflows

The fundamental differences in operational complexity and resource utilization between traditional and green synthesis pathways are best illustrated visually.

G cluster_0 Traditional Synthesis Workflow A Step 1: In-situ Nitrile Oxide Generation (Organic Solvent, Strong Base/Oxidant) B Step 2: Add Alkyne Dipolarophile (Requires Metal Catalyst, e.g., Cu(I)) A->B C Step 3: Prolonged Heating (Reflux for 12-24h) B->C D Step 4: Work-up & Purification (Solvent Extraction, Column Chromatography) C->D E Final Isoxazole Product D->E F Significant Organic & Metal Waste D->F

Caption: A typical multi-step traditional synthesis of isoxazoles.

G cluster_1 Green One-Pot Ultrasound Synthesis Workflow A Step 1: Combine Aldehyde, β-Ketoester, Hydroxylamine HCl, Catalyst (e.g., Vitamin B1) in Water B Step 2: Ultrasound Irradiation (Room Temp, 30 min) A->B C Step 3: Product Precipitates from Water B->C D Step 4: Collect by Simple Filtration & Wash with Water C->D E Pure Isoxazole Product D->E F Minimal Aqueous Waste D->F

Caption: A streamlined one-pot green synthesis of isoxazoles.

Detailed Experimental Protocols

To provide a practical understanding, we present detailed, self-validating protocols for both a traditional and a green synthesis method.

Protocol 1: Traditional Synthesis of 3,5-Diphenylisoxazole via Condensation

This protocol is representative of classical methods involving organic solvents and prolonged heating.

  • Objective: To synthesize 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione and hydroxylamine hydrochloride.

  • Materials:

    • 1,3-Diphenyl-1,3-propanedione (1 mmol)

    • Hydroxylamine hydrochloride (1 mmol)

    • Heteropolyacid catalyst (e.g., H3PW11CuO40, 1 mol%)[21]

    • Ethanol (5 mL)

    • Round-bottom flask, reflux condenser, heating mantle

  • Methodology:

    • Reaction Setup: Combine 1,3-diphenyl-1,3-propanedione, hydroxylamine hydrochloride, and the heteropolyacid catalyst in a round-bottom flask.[21]

      • Causality: The β-dicarbonyl compound provides the C-C-C backbone, while hydroxylamine provides the N-O fragment for the heterocycle. Ethanol is chosen as a solvent in which the reactants are soluble at elevated temperatures.

    • Reaction: Add 5 mL of ethanol to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle.[21]

      • Causality: Thermal energy is required to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps. Refluxing ensures a constant, controlled reaction temperature.

    • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically requires several hours for completion.[21]

    • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solution. Collect the solid product by vacuum filtration.[21]

      • Causality: The product is less soluble in cold ethanol than the starting materials, allowing for its isolation by simple filtration.

    • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Green, Ultrasound-Assisted Synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one

This protocol exemplifies a one-pot, three-component reaction in water, highlighting operational simplicity and environmental benefits.[1]

  • Objective: To synthesize 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one using a green, ultrasound-assisted method.

  • Materials:

    • 2-Methoxybenzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Vitamin B1 (Thiamine hydrochloride, 0.1 mmol)[1]

    • Deionized water (10 mL)

    • 50 mL round-bottom flask, ultrasonic bath (e.g., 40 kHz, 300 W)

  • Methodology:

    • Reaction Setup: In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and the Vitamin B1 catalyst in 10 mL of deionized water.[1]

      • Causality: This is a one-pot setup where all components for the multicomponent reaction are present from the start. Water serves as a safe, non-toxic solvent. Vitamin B1 acts as a biocompatible, metal-free catalyst.[1]

    • Reaction: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the mixture level in the flask. Irradiate the mixture with ultrasound at 20°C for 30 minutes.[1]

      • Causality: The ultrasonic waves induce acoustic cavitation, providing the necessary energy to drive the reaction to completion rapidly at room temperature, eliminating the need for external heating and significantly reducing reaction time compared to conventional methods.[1]

    • Monitoring: The reaction can be monitored by TLC, but often proceeds to completion within the specified time, indicated by the formation of a precipitate.[1]

    • Work-up and Isolation: Upon completion, the solid product will have precipitated from the aqueous solution. Collect the precipitate by vacuum filtration.[1]

      • Causality: The organic product is insoluble in water, making isolation incredibly simple and avoiding the need for solvent-based extraction.

    • Purification: Wash the collected solid with a small amount of cold water to remove any water-soluble starting materials or catalyst. The product is often pure enough for use without further purification. If needed, recrystallization from ethanol can be performed.[1]

Conclusion and Future Outlook

The synthesis of isoxazoles is at a pivotal juncture. While traditional methods have served the scientific community for decades, their environmental and efficiency shortcomings are undeniable. The data and protocols presented here compellingly demonstrate that green chemistry approaches—particularly those utilizing ultrasound, microwaves, and aqueous multicomponent strategies—are not merely viable alternatives but superior ones. They offer drastically reduced reaction times, higher yields, operational simplicity, and a significantly improved environmental profile.[20]

For researchers and professionals in drug development, adopting these green methodologies is not just an ethical choice but a practical one. It enables faster, more efficient, and more sustainable access to the vital isoxazole scaffolds that form the basis of so many therapeutic agents. The future of isoxazole synthesis is undoubtedly green, promising continued innovation that aligns chemical productivity with environmental stewardship.

References

Safety Operating Guide

Navigating the Disposal of (3-(4-Bromophenyl)isoxazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a halogenated organic compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.

Chemical Profile and Hazard Assessment

Before handling, it is crucial to understand the characteristics of this compound. Below is a summary of its key identifiers and hazard classifications.

PropertyValue
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1][2]
Appearance Cream color small needles[1]
CAS Number 206055-91-6[1]
Hazard Classifications Acute Toxicity, Oral (Category 4)[2][3]
Signal Word Warning[2][3]
Hazard Statements H302 (Harmful if swallowed)[2][3]

As a brominated organic compound, this compound is classified as a halogenated organic waste[4]. Such compounds require specific disposal procedures due to their potential environmental impact and the hazardous byproducts that can be generated if not disposed of correctly.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for handling halogenated organic compounds.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile or Viton gloves, when handling this compound or its waste.

2. Waste Segregation:

  • Crucially, halogenated organic waste must be segregated from non-halogenated waste [5][6]. This is to prevent contamination and to ensure the correct disposal route, which is typically high-temperature incineration for halogenated compounds[4].

  • Do not mix this waste with acids, bases, heavy metals, or other reactive substances[5][7].

3. Waste Collection:

  • Designate a specific, compatible waste container for halogenated organic waste. This is often a clearly marked polyethylene carboy or bottle[5][8].

  • The container must be in good condition with a secure, threaded cap to prevent leaks and vapor release[6].

4. Labeling:

  • Immediately label the waste container with "Hazardous Waste" and "Halogenated Organic Waste"[5][6][7].

  • List all chemical constituents and their approximate percentages on the label[4][7]. For this specific compound, write "this compound".

  • Include the date when the first waste is added to the container.

5. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area within the laboratory[5][9].

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the container is kept closed except when adding waste[5][6].

  • It is good practice to use secondary containment, such as a tray, to mitigate potential spills[10].

6. Requesting Disposal:

  • Once the waste container is nearly full (e.g., ¾ full), request a pickup from your institution's Environmental Health and Safety (EH&S) department or equivalent hazardous waste management service[5].

  • Follow your institution's specific procedures for waste pickup, which may involve completing an online form or attaching a specific tag to the container.

7. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it along with other halogenated waste[5][8].

  • For large spills, evacuate the area and contact your institution's emergency response team[6].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound start Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Is it a halogenated organic compound? ppe->classify halogenated_container Select a designated 'Halogenated Organic Waste' container classify->halogenated_container Yes non_halogenated_container Select a 'Non-Halogenated Organic Waste' container classify->non_halogenated_container No label_container Label container with 'Hazardous Waste', contents, and date halogenated_container->label_container non_halogenated_container->label_container store_saa Store in Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa request_pickup When container is full, request pickup from EH&S store_saa->request_pickup end Proper Disposal by Licensed Facility request_pickup->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and detailed instructions. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Operational Guide for Handling (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a key intermediate in pharmaceutical and agrochemical development.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 206055-91-6). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed and requires careful management throughout its lifecycle, from receipt to disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a combustible solid that is harmful if swallowed[1]. As a brominated aromatic compound, it may also pose other health and environmental risks, including potential bioaccumulation and the release of toxic byproducts upon combustion[2][3]. Due to its use as an intermediate in drug development, it should be handled with the same precautions as other potentially hazardous drugs[4][5][6].

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.N95 respirator if handling powder outside of a ventilated enclosure.
In-Solution Handling Chemical splash goggles or a face shield.Nitrile gloves.Laboratory coat.Not generally required if handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from receiving the compound to its final disposal.

Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area handling Handling and Use (in Fume Hood) storage->handling Transport in secondary containment waste_collection Waste Segregation and Collection handling->waste_collection Segregate halogenated organic waste disposal Disposal waste_collection->disposal Label as Hazardous Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight[7]. Ensure the container is tightly sealed.

Handling

All handling of this compound, especially the weighing and transferring of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors. Use appropriate PPE as detailed in the table above. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

Waste Segregation

All waste containing this compound, including contaminated lab supplies like gloves and filter paper, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container[8]. Do not mix with non-halogenated organic waste.

Disposal Protocol

Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these safety protocols and operational plans, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(4-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 2
(3-(4-Bromophenyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.